8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine
Description
Properties
IUPAC Name |
8a-phenyl-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-6-12(7-3-1)13-8-4-10-15(13)11-5-9-14-13/h1-3,6-7,14H,4-5,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKGVDHHANMIQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(NCCCN2C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378039 | |
| Record name | 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18409-72-8 | |
| Record name | 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The pyrrolo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules. Its unique three-dimensional structure and synthetic tractability have made it an attractive target for medicinal chemists. This guide focuses on a specific derivative, 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine, providing a comprehensive overview of its chemical identity, synthesis, and known properties, while also exploring the potential therapeutic applications of this molecular framework.
Core Compound Identification
The foundational step in understanding any chemical entity is its precise identification. This compound is registered under the following Chemical Abstracts Service (CAS) number:
-
CAS Number: 74768-84-6
This unique identifier is crucial for unambiguous database searches and procurement.
Physicochemical and Structural Characteristics
While specific, experimentally determined physicochemical properties for this compound are not extensively documented in publicly available literature, we can infer some characteristics based on its structural components and data from analogous compounds.
Table 1: Predicted and Inferred Properties of this compound
| Property | Value (Predicted/Inferred) |
| Molecular Formula | C₁₃H₁₈N₂ |
| Molecular Weight | 202.30 g/mol |
| Appearance | Likely a solid or oil at room temperature. |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Solubility in water is likely to be low. |
| Boiling Point | Predicted to be in the range of 300-400 °C at atmospheric pressure. |
| Melting Point | Not available. |
Structural Elucidation: The molecule possesses a fused bicyclic system consisting of a saturated pyrrolidine ring and a saturated pyrimidine ring. The phenyl group is attached at the bridgehead carbon, 8a, creating a stereocenter. This chiral nature implies the existence of enantiomers, which could have different biological activities.
Synthesis and Mechanistic Insights
A validated, step-by-step synthesis protocol for this compound is not explicitly detailed in the available literature. However, a logical and scientifically sound synthetic strategy can be proposed based on the synthesis of a closely related precursor, 8a-Phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one. This approach involves a two-step process: a condensation reaction followed by a reduction.
Step 1: Synthesis of 8a-Phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one (Precursor)
This synthesis proceeds via a condensation reaction between 4-phenyl-4-oxobutanoic acid and 1,3-diaminopropane.
Reaction Scheme:
Figure 1: Synthesis of the precursor.
Experimental Protocol:
-
Reactant Preparation: Equimolar amounts of 4-phenyl-4-oxobutanoic acid and 1,3-diaminopropane are dissolved in a suitable solvent, such as toluene or xylene.
-
Reaction Conditions: The reaction mixture is heated to reflux, typically with azeotropic removal of water using a Dean-Stark apparatus to drive the reaction to completion.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, for example, by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Causality of Experimental Choices:
-
Azeotropic Removal of Water: The condensation reaction produces water as a byproduct. Removing it from the reaction mixture shifts the equilibrium towards the product side, thereby increasing the yield. Toluene and xylene are excellent choices as they form azeotropes with water.
-
Inert Solvent: Toluene and xylene are relatively non-polar and inert solvents that are suitable for this type of condensation reaction, which often requires elevated temperatures.
Step 2: Reduction of 8a-Phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one to this compound
The carbonyl group of the precursor can be reduced to a methylene group to yield the target compound.
Reaction Scheme:
Figure 2: Reduction to the final product.
Proposed Experimental Protocol (General):
-
Choice of Reducing Agent: A strong reducing agent capable of reducing amides or lactams is required. Lithium aluminum hydride (LiAlH₄) is a common and effective choice for this transformation. Other reducing agents, such as borane complexes, could also be considered.
-
Reaction Conditions: The precursor would be dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether. The reducing agent would then be added cautiously at a low temperature (e.g., 0 °C) due to its high reactivity. The reaction would then be allowed to warm to room temperature or heated to reflux to ensure complete reduction.
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Work-up and Purification: The reaction is carefully quenched with water and a base (e.g., sodium hydroxide solution) to decompose the excess reducing agent and the aluminum salts. The product is then extracted into an organic solvent, dried, and purified by column chromatography or distillation under reduced pressure.
Self-Validating System and Trustworthiness:
-
Monitoring Reaction Progress: The progress of both the condensation and reduction reactions should be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of starting materials.
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Spectroscopic Confirmation: The identity and purity of the intermediate and final product must be rigorously confirmed using a suite of spectroscopic methods, including:
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¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the carbon-hydrogen framework and the disappearance of the carbonyl signal upon reduction.
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Infrared (IR) Spectroscopy: To monitor the disappearance of the C=O stretching frequency of the lactam and the appearance of C-H stretching frequencies for the newly formed methylene group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
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Potential Applications in Drug Development
While specific biological activities for this compound have not been reported, the broader class of pyrrolo[1,2-a]pyrimidines exhibits a wide range of pharmacological properties, suggesting potential avenues for investigation.
Diagram of Potential Therapeutic Areas:
Figure 3: Potential therapeutic applications.
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Anticancer Activity: Many pyrimidine-based compounds are utilized in cancer chemotherapy. The pyrrolo[2,3-d]pyrimidine scaffold, in particular, is a core component of several kinase inhibitors. The structural features of this compound make it a candidate for screening against various cancer cell lines and kinase targets.
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Antiviral Properties: The pyrimidine nucleus is fundamental to nucleoside analogues that are effective antiviral agents.
-
Central Nervous System (CNS) Activity: The rigid, bicyclic structure of the octahydropyrrolo[1,2-a]pyrimidine core is a feature found in some CNS-active compounds. The lipophilic phenyl group may facilitate crossing the blood-brain barrier.
-
Anti-inflammatory Effects: Certain pyrimidine derivatives have demonstrated anti-inflammatory properties.
Future Directions and Conclusion
This compound represents a synthetically accessible yet underexplored molecule. The immediate research priorities should be the development and validation of a robust synthetic protocol, followed by a thorough characterization of its physicochemical properties. Subsequently, a comprehensive biological screening program is warranted to elucidate its pharmacological profile. The chiral nature of the molecule also necessitates the separation of its enantiomers and the evaluation of their individual biological activities, as stereochemistry often plays a critical role in drug-receptor interactions. This in-depth investigation will be crucial in determining the potential of this compound as a lead compound for the development of novel therapeutics.
References
A comprehensive list of references for the broader class of pyrrolo[1,2-a]pyrimidines and related synthetic methodologies can be found in chemical and pharmaceutical science databases. For the specific precursor synthesis, refer to:
-
Crystal Structure and Structural Features of 8a-Phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-One. Molbank, 2019, 2019(4), M1093. [Link]
An In-depth Technical Guide to the Synthesis and Characterization of 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine
Authored by: Dr. Gemini, Senior Application Scientist
Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The protocols and data presented herein are a synthesis of established chemical principles and data from closely related analogs. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist.
Introduction: The Significance of the Pyrrolo[1,2-a]pyrimidine Scaffold
The pyrrolo[1,2-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This fused bicyclic system is a key structural motif in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4] The conformational rigidity of the fused ring system, combined with the potential for diverse substitution patterns, allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.
The specific compound, 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine, introduces a phenyl group at a stereocenter, adding a layer of complexity and potential for specific chiral interactions with biomolecules. This guide provides a comprehensive overview of a proposed synthetic route and a detailed discussion of the analytical techniques required for the structural elucidation and characterization of this promising molecule.
Part 1: Synthesis of this compound
Proposed Synthetic Scheme:
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 8a-Phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one
This initial step involves the condensation of 4-phenyl-4-oxobutanoic acid with 1,3-diaminopropane.[5][6] The reaction proceeds through a tandem cyclization process to form the bicyclic lactam intermediate.
Experimental Protocol:
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-phenyl-4-oxobutanoic acid (1 equivalent) in a suitable solvent such as toluene or xylene.
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Addition of Diamine: To this solution, add 1,3-diaminopropane (1.1 equivalents).
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Reaction: Heat the reaction mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield pure 8a-Phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one.
Causality Behind Experimental Choices:
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Solvent: Toluene or xylene are used to facilitate the removal of water formed during the condensation reaction via azeotropic distillation, driving the equilibrium towards product formation.
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Excess Diamine: A slight excess of 1,3-diaminopropane is used to ensure the complete consumption of the limiting reagent, 4-phenyl-4-oxobutanoic acid.
Step 2: Reduction of 8a-Phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one
The second step involves the reduction of the lactam (amide) functionality in the intermediate to the corresponding amine. Strong reducing agents are typically required for this transformation.
Experimental Protocol:
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Inert Atmosphere: All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
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Reducing Agent Suspension: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, suspend a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).
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Substrate Addition: Dissolve the 8a-Phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC.
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Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
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Extraction and Purification: Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (potentially with a triethylamine-deactivated silica) or by crystallization to afford the final product, this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: LiAlH₄ is highly reactive with water and protic solvents. Therefore, strict anhydrous conditions are crucial for the success of the reaction and for safety.
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LiAlH₄: This is a potent reducing agent capable of reducing amides to amines. Sodium borohydride (NaBH₄) is generally not strong enough for this transformation.
-
Fieser Workup: This specific quenching procedure is designed to precipitate the aluminum salts in a granular form that is easy to filter, simplifying the product isolation.
Part 2: Characterization of this compound
A comprehensive structural characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are indispensable.
Caption: Workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments (like COSY and HSQC) would be employed.
| Expected ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Phenyl Protons | ~ 7.2 - 7.4 | Multiplet | 5H | Ar-H |
| Methylene Protons | ~ 1.5 - 3.5 | Multiplets | 12H | Aliphatic CH ₂ |
| Methine Proton | ~ 2.5 - 3.0 | Multiplet | 1H | CH -N |
| Expected ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |
| Phenyl Carbons | ~ 125 - 145 | Ar-C |
| Quaternary Carbon | ~ 65 - 75 | C -8a |
| Aliphatic Carbons | ~ 20 - 60 | Aliphatic C H₂ |
Note: The exact chemical shifts and multiplicities will depend on the solvent used and the specific conformation of the molecule. 2D NMR experiments would be crucial for definitively assigning the proton and carbon signals. For instance, ¹H-¹H COSY would reveal the coupling relationships between adjacent protons in the octahydropyrrolo[1,2-a]pyrimidine ring system, while HSQC would correlate each proton with its directly attached carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Expected IR Absorption Bands | Wavenumber (cm⁻¹) | Functional Group |
| C-H (aromatic) | ~ 3000 - 3100 | Ar-H stretch |
| C-H (aliphatic) | ~ 2850 - 3000 | C-H stretch |
| C-N stretch | ~ 1000 - 1250 | Amine C-N stretch |
| C=C (aromatic) | ~ 1450 - 1600 | Aromatic ring stretch |
The absence of a strong absorption band in the region of 1650-1700 cm⁻¹ would confirm the complete reduction of the lactam C=O group from the intermediate.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₄H₂₀N₂), the expected molecular weight is approximately 216.32 g/mol .[7]
-
Expected Molecular Ion Peak (M⁺): m/z = 216
-
High-Resolution Mass Spectrometry (HRMS): Would provide the exact mass, confirming the molecular formula. For C₁₄H₂₀N₂, the calculated exact mass is approximately 216.1626.
-
Fragmentation Pattern: The molecule would likely undergo fragmentation through pathways involving the loss of the phenyl group or cleavage of the saturated heterocyclic rings.[8]
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis, using a suitable column and mobile phase, would be used to determine the purity of the final compound. A single, sharp peak would indicate a high degree of purity.
-
Elemental Analysis: Combustion analysis would provide the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula C₁₄H₂₀N₂.
Conclusion
This technical guide outlines a robust and scientifically grounded approach to the synthesis and characterization of this compound. By leveraging a known synthesis for a closely related analog and applying standard organic chemistry transformations and analytical techniques, researchers can confidently prepare and validate the structure of this interesting heterocyclic compound. The insights provided into the causality of experimental choices and the detailed characterization workflow are intended to empower researchers in their exploration of the chemical and pharmacological potential of the pyrrolo[1,2-a]pyrimidine scaffold.
References
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Razzoqova, S. R., Torambetov, B., Todjiyev, J., & Ashurov, J. M. (n.d.). 8a-Phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one: (a) Crystal... ResearchGate. Retrieved from [Link]
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G. G. Massaroli, G. Signore, L. Fiallo, C. B. Vicentini, L. C. Bonacorso, M. L. G. C. Neves, & P. G. Baraldi (1988). Pharmacological activity of some pyrrolo and pyrazolo pyrimidine derivatives. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (5R,8aS)-8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one. PubChem. Retrieved from [Link]
-
Song, B., Murtazaeva, Z., Nie, L., & Zhao, J.-Y. (2025). In vitro cytotoxic activity of the synthesized pyrrolo[2,3-d]pyrimidines (8a-j and 10a-f). ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)-. PubChem. Retrieved from [Link]
-
(2021). Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a- dihydroimidazo. World News of Natural Sciences. Retrieved from [Link]
-
Al-Masoudi, W. A., Al-Rikaby, A. A., & Fayez, R. A. (2015). Pharmacology Study of Pyrimidine Derivative. ResearchGate. Retrieved from [Link]
-
Verma, V., Joshi, C. P., Agarwal, A., Soni, S., & Kataria, U. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]
-
Razzoqova, S. R., Torambetov, B., Todjiyev, J., Ashurov, J. M., & Tursunov, M. (2018). Crystal Structure and Structural Features of 8a-Phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-One. Molbank. Retrieved from [Link]
-
El-Kattan, Y. A., & Al-Rashood, S. T. (1991). Synthesis, cytotoxicity, and antiviral activity of some acyclic analogues of the pyrrolo[2,3-d]pyrimidine nucleoside antibiotics tubercidin, toyocamycin, and sangivamycin. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyrrolo[1,2-a]pyrimidine. PubChem. Retrieved from [Link]
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Forró, E., & Fülöp, F. (2019). Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol. ResearchGate. Retrieved from [Link]
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Song, B., Murtazaeva, Z., Nie, L., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central. Retrieved from [Link]
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Patil, S. B., & Tondare, V. N. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. Retrieved from [Link]
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Blau, N., Duran, M., Gibson, K. M., & Dionisi-Vici, C. (2014). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate. Retrieved from [Link]
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Pontiki, E., & Hadjipavlou-Litina, D. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. MDPI. Retrieved from [Link]
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Turri, M., Di-Giovanni, S., & Cefalo, G. (2020). Mass spectrometry for analysis of purine and pyrimidine compounds. ResearchGate. Retrieved from [Link]
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Unveiling the Solid State: A Technical Guide to the Crystal Structure of 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine Derivatives
Abstract
The 8a-phenyloctahydropyrrolo[1,2-a]pyrimidine scaffold represents a privileged heterocyclic system with significant potential in medicinal chemistry. Its rigid, three-dimensional architecture serves as a valuable framework for the development of novel therapeutic agents. Understanding the precise spatial arrangement of atoms within these molecules, as defined by their crystal structure, is paramount for rational drug design, enabling the optimization of target binding, physicochemical properties, and ultimately, clinical efficacy. This technical guide provides an in-depth exploration of the crystal structure of this compound derivatives, synthesizing crystallographic data with practical insights for researchers, scientists, and drug development professionals. We will delve into the synthetic routes to these compounds, the principles and practice of their structural elucidation via single-crystal X-ray diffraction, a detailed analysis of their molecular geometry and intermolecular interactions, and the profound implications of these findings for structure-activity relationship (SAR) studies and lead optimization.
Introduction: The Strategic Importance of the this compound Core
Fused heterocyclic systems are the cornerstone of many marketed drugs, offering a unique combination of structural rigidity and chemical diversity.[1] The pyrrolo[1,2-a]pyrimidine core, in particular, is a component of molecules exhibiting a wide array of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties.[2][3] The introduction of a phenyl group at the 8a position, a quaternary stereocenter, imparts significant conformational constraints and introduces a key hydrophobic moiety for potential interactions with biological targets.
The octahydropyrrolo[1,2-a]pyrimidine framework is a bicyclic system composed of fused pyrrolidone and hexahydropyrimidine rings.[2] This saturated, non-planar structure provides an excellent scaffold to project substituents into specific vectors in three-dimensional space, a critical feature for achieving high-affinity and selective binding to protein targets. A thorough understanding of the crystal structure of these derivatives is not merely an academic exercise; it provides a precise blueprint of the molecule's ground-state conformation, preferred tautomeric forms, and the non-covalent interactions that govern its packing in the solid state. This information is invaluable for:
-
Structure-Based Drug Design: Visualizing the molecule's 3D structure allows for the design of analogs with improved binding affinity to a target protein's active site.
-
Physicochemical Property Optimization: Crystal packing analysis can provide insights into properties like solubility and melting point, which are critical for drug formulation and bioavailability.
-
Understanding Structure-Activity Relationships (SAR): Correlating subtle changes in molecular geometry and intermolecular interactions with biological activity can guide the synthesis of more potent and selective compounds.[4]
This guide will focus on elucidating these key structural features, providing a foundational understanding for any research program centered on this promising class of molecules.
Synthesis of the Bicyclic Scaffold
The construction of the this compound core is typically achieved through a multi-step sequence involving the formation of the fused heterocyclic system. A common and effective strategy involves the condensation of a suitable keto-acid with a diamine.
A representative synthesis for a derivative, 8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one, is achieved through the condensation of 4-phenyl-4-oxobutanoic acid with 1,3-diaminopropane.[5] This reaction proceeds through a double heterocyclization, forming the bicyclic system in a single pot, rather than stopping at an intermediate amide or pyrrolone stage.[5]
This synthetic approach is versatile and can be adapted to generate a variety of derivatives by modifying the starting keto-acid (e.g., by introducing substituents on the phenyl ring) or by using different diamines to alter the size of the pyrimidine ring.
The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[6] It provides unambiguous information on bond lengths, bond angles, and the overall molecular conformation, which are critical for a deep understanding of a molecule's properties.[7][8]
The Causality Behind the Experiment: From Crystal to Structure
The process of SCXRD is predicated on the ability of a well-ordered, single crystal to diffract X-rays in a predictable pattern.[9] This diffraction pattern is a direct consequence of the crystal's internal structure, specifically the arrangement of atoms in a repeating three-dimensional lattice. By measuring the positions and intensities of the diffracted X-ray beams, it is possible to mathematically reconstruct a three-dimensional map of the electron density within the crystal.[9] From this electron density map, the positions of the individual atoms can be inferred, leading to a complete molecular structure.
Experimental Protocol: A Self-Validating Workflow
The determination of a crystal structure via SCXRD is a meticulous process that contains inherent self-validation steps to ensure the accuracy and reliability of the final model.
Step-by-Step Methodology:
-
Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., acetone). The quality of the crystal is the single most important factor for a successful structure determination.[9]
-
Crystal Mounting and Data Collection: A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. A detector records the positions and intensities of the diffracted X-ray beams.
-
Data Processing and Structure Solution: The raw diffraction data are processed to yield a list of reflection intensities. Software is then used to solve the "phase problem" and generate an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions, and thermal displacement parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the refinement is monitored by metrics such as the R-factor.
-
Validation and Deposition: The final structure is validated to ensure it is chemically reasonable and accurately represents the data. The crystallographic data is then typically deposited in a public database, such as the Cambridge Structural Database (CSD), to make it available to the scientific community.[1][10]
In-Depth Structural Analysis of 8a-Phenyl-substituted Pyrrolo[1,2-a]pyrimidine Derivatives
Detailed crystallographic studies of 8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one and its 4-methylphenyl analog provide a wealth of information about the molecular geometry and intermolecular interactions that define this class of compounds.[2]
Molecular Conformation and Geometry
The core structure consists of two fused saturated heterocycles: a pyrrolidone ring and a hexahydropyrimidine ring.[2] The fusion of these rings, along with the presence of the bulky phenyl group at the 8a position, results in a conformationally restricted molecule.
| Parameter | 8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one | Notes |
| Crystal System | Monoclinic | Indicates the symmetry of the crystal lattice. |
| Space Group | P2₁/n | A common space group for organic molecules.[5] |
| C-C Bond Lengths (hexahydropyrimidine ring) | ~1.52 Å | Typical for sp³-hybridized carbon atoms.[5] |
| C-N Bond Lengths (hexahydropyrimidine ring) | ~1.47 Å | Consistent with substituted hexahydropyrimidines.[5] |
Table 1: Selected Crystallographic and Geometric Data for 8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one.[5]
The hexahydropyrimidine ring typically adopts a chair-like conformation to minimize steric strain. The pyrrolidone ring is also non-planar. The phenyl group at the 8a position is a key determinant of the overall molecular shape and presents a large, hydrophobic surface for potential intermolecular interactions.
The Architecture of the Crystal: Intermolecular Interactions
The way individual molecules pack together in the crystal lattice is governed by a network of non-covalent interactions. For 8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one, the crystal packing is primarily driven by hydrogen bonds and π-π stacking interactions.[5]
-
Hydrogen Bonding: The molecules are linked into chains by intermolecular hydrogen bonds between the carbonyl oxygen (C=O) of one molecule and the amine hydrogen (N-H) of a neighboring molecule.[5] This is a common and relatively strong interaction that often dictates the primary packing motif in crystal structures.
-
π-π Stacking: These hydrogen-bonded chains are further interconnected through weak π-π stacking interactions between the phenyl rings of adjacent chains.[5] This results in the formation of a stable, three-dimensional framework.
The nature and strength of these intermolecular interactions are highly sensitive to the substituents on the phenyl ring. For example, the introduction of electron-donating or -withdrawing groups can alter the electronic nature of the phenyl ring, influencing π-π stacking. Similarly, substituents can create steric hindrance that disrupts the optimal packing arrangement.
Implications for Drug Development
The detailed structural information obtained from crystallographic studies has profound implications for the design and development of new drugs based on the this compound scaffold.
Guiding Structure-Activity Relationship (SAR) Studies
SAR studies aim to understand how changes in a molecule's structure affect its biological activity.[4] Crystal structures provide the essential 3D context for interpreting SAR data. For instance, if adding a substituent to the phenyl ring increases potency, the crystal structure can reveal whether this is due to a new favorable interaction with the target protein or a change in the molecule's overall conformation that improves binding. The pyrrolo[2,3-d]pyrimidine scaffold, a related system, has been extensively studied, and it's known that substitutions at various positions can significantly impact activity, for example, as EGFR inhibitors.[11]
Opportunities for Lead Optimization: The Role of Bioisosteres
While the phenyl group is a common and useful feature in drug molecules, it can sometimes be associated with poor metabolic stability or undesirable physicochemical properties.[12] Bioisosteric replacement, the substitution of one group for another with similar steric and electronic properties, is a powerful strategy in lead optimization.[6]
The crystal structure of the parent 8a-phenyl derivative can serve as a template for designing bioisosteric replacements. For example, the phenyl ring could be replaced with other aromatic heterocycles (e.g., pyridine, thiophene) or non-classical, saturated bioisosteres like bicyclo[1.1.1]pentane.[6] The goal is to maintain the key interactions necessary for biological activity while improving the drug-like properties of the molecule. The choice of a suitable bioisostere will depend on the specific role of the phenyl group in the parent molecule, which can be elucidated from its crystal structure and its interactions in the solid state.
Conclusion
The crystal structure of this compound derivatives provides a fundamental and indispensable layer of information for researchers in drug discovery. It moves our understanding beyond a two-dimensional chemical drawing to a precise, three-dimensional reality. The detailed analysis of molecular geometry and intermolecular forces, made possible by single-crystal X-ray diffraction, offers a rational basis for the design of new analogs with enhanced potency, selectivity, and drug-like properties. As the exploration of this promising chemical space continues, crystallographic studies will undoubtedly remain a critical tool, guiding the way to the next generation of therapeutics built upon this versatile and potent scaffold.
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A Technical Guide to the Spectroscopic and Structural Characteristics of 8a-Phenyl-Substituted Octahydropyrrolo[1,2-a]pyrimidines
Executive Summary: This technical guide addresses the spectroscopic and structural characterization of the 8a-phenyloctahydropyrrolo[1,2-a]pyrimidine scaffold, a core heterocyclic system of interest to researchers in medicinal chemistry and drug development. Initial investigations revealed a scarcity of published experimental spectroscopic data for the specific compound this compound. To provide a scientifically rigorous and practical resource, this guide focuses on the closely related and structurally characterized analogue, 8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one . The presence of a lactam functionality at the 6-position in this analogue offers a wealth of spectroscopic handles for structural confirmation. This document provides a detailed account of its synthesis, crystal structure, and a comprehensive, predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach, grounded in the established crystal structure, offers researchers a robust framework for the identification and characterization of this class of compounds.
Introduction: The Challenge of Characterization and the Use of a Structural Analogue
The octahydropyrrolo[1,2-a]pyrimidine ring system is a bicyclic scaffold that holds significant potential in the design of novel therapeutic agents due to its rigid, three-dimensional structure. The introduction of a phenyl group at the 8a bridgehead position introduces a key aromatic feature, further expanding its potential for diverse biological interactions. However, a thorough review of the scientific literature indicates a lack of detailed, publicly available spectroscopic data (NMR, IR, MS) for this compound.
In the absence of direct experimental data for the target compound, this guide will provide an in-depth analysis of a closely related and well-documented analogue: 8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one . This compound differs by the presence of a carbonyl group (a lactam) at the C6 position. Fortunately, the synthesis and high-resolution crystal structure of this analogue have been reported, providing an invaluable and unambiguous foundation for the predictive interpretation of its spectroscopic characteristics[1][2]. Understanding the spectroscopic signature of this lactam-containing analogue provides a strong predictive basis for the characterization of other derivatives of the this compound core.
Synthesis and Structural Confirmation
The synthesis of 8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one is achieved through a condensation reaction between 4-phenyl-4-oxobutanoic acid and 1,3-diaminopropane[1]. This reaction proceeds through a double heterocyclization to form the bicyclic system, as confirmed by the resulting spectral and crystallographic data.
Caption: Synthesis of the target analogue.
The definitive structural proof for 8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one comes from single-crystal X-ray diffraction analysis. The compound crystallizes in the P21/n space group, and the analysis confirms the bicyclic pyrrolidone and hexahydropyrimidine fused ring system with the phenyl group situated at the 8a bridgehead position[1][2]. This crystallographic data is the bedrock upon which the following predictive spectroscopic analysis is built.
Predicted Spectroscopic Data
The following sections provide a detailed prediction of the key spectroscopic features of 8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one based on its known crystal structure and established principles of spectroscopic interpretation for analogous chemical moieties.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the bicyclic core. The diastereotopic nature of the methylene protons in the saturated rings will likely lead to complex multiplets.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.20 - 7.40 | Multiplet | 5H | Phenyl Protons | Typical chemical shift range for monosubstituted benzene rings. |
| 3.20 - 3.60 | Multiplet | 4H | H2 & H4 | Protons on carbons adjacent to nitrogen atoms are deshielded. |
| 2.80 - 3.10 | Multiplet | 2H | H7 | Protons alpha to the lactam carbonyl are deshielded. |
| 1.80 - 2.20 | Multiplet | 4H | H3 & H8 | Aliphatic protons in the five- and six-membered rings. |
Note: The exact chemical shifts and coupling constants would be dependent on the solvent used and the specific conformation in solution.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will be characterized by the presence of a quaternary carbon signal for the 8a position, a downfield signal for the lactam carbonyl, signals for the aromatic carbons, and several signals in the aliphatic region for the carbons of the fused ring system.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~175 | C6 (C=O) | Characteristic chemical shift for a lactam carbonyl carbon. |
| 140 - 145 | Quaternary Phenyl C | The aromatic carbon directly attached to the bicyclic system. |
| 125 - 130 | Phenyl CH | Aromatic carbons bearing a proton. |
| ~70 | C8a | Quaternary carbon at the ring junction, deshielded by the phenyl group and nitrogen. |
| 40 - 55 | C2, C4, C7 | Aliphatic carbons adjacent to nitrogen atoms or the carbonyl group. |
| 20 - 35 | C3, C8 | Remaining aliphatic carbons in the ring system. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by a strong absorption band characteristic of the lactam carbonyl group.
| Predicted Wavenumber (cm⁻¹) | Functional Group | Expected Intensity |
| ~1680 | C=O (Lactam) | Strong |
| 2850 - 3000 | C-H (Aliphatic) | Medium |
| 3010 - 3100 | C-H (Aromatic) | Medium to Weak |
| 1600, 1495 | C=C (Aromatic) | Medium to Weak |
| 1100 - 1300 | C-N | Medium |
The exact position of the lactam C=O stretch is sensitive to ring strain and hydrogen bonding. For a six-membered lactam ring within a fused system, a value around 1680 cm⁻¹ is a reasonable expectation.
Mass Spectrometry (Predicted)
The mass spectrum under electron ionization (EI) is expected to show a clear molecular ion peak. The fragmentation pattern will likely be directed by the stable phenyl group and the lactam functionality.
-
Molecular Ion (M⁺): m/z = 216 (for C₁₃H₁₆N₂O)
-
Key Fragmentation Pathways:
-
Loss of the Phenyl Group: A fragment at m/z = 139 ([M-77]⁺) corresponding to the loss of a phenyl radical.
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group.
-
Ring Fragmentation: Complex fragmentation of the pyrrolidine and hexahydropyrimidine rings.
-
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Initial Biological Screening of 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine: A Technical Guide
Introduction: The Therapeutic Potential of Fused Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of DNA and RNA.[1][2] Its derivatives have been successfully developed into antibacterial, antiviral, anti-malarial, and anticancer agents.[2][3] The fusion of the pyrimidine ring with other heterocyclic systems, such as the pyrrolidine ring in the case of 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine, generates a three-dimensional structure that can effectively interact with diverse biological targets. This structural complexity offers opportunities for developing novel therapeutics with high potency and selectivity.[4][5]
This guide outlines a comprehensive, tiered strategy for the initial biological screening of the novel compound, this compound. The proposed workflow is designed to efficiently assess its cytotoxic, antimicrobial, and potential target-specific activities, providing a foundational dataset for further drug development endeavors. The causality behind each experimental choice is explained to provide a clear, scientifically-grounded rationale for the screening cascade.
Part 1: A Phased Approach to Biological Screening
A logical, multi-tiered screening approach is crucial for efficiently evaluating a novel chemical entity. This strategy begins with broad assessments of cytotoxicity to establish a therapeutic window, followed by parallel screening for key potential activities suggested by the compound's structural class. This ensures that resources are focused on the most promising avenues.
Caption: A tiered workflow for the initial biological screening of this compound.
Part 2: Foundational Cytotoxicity Assessment
Rationale: Before assessing therapeutic activity, it is imperative to determine the compound's inherent toxicity to mammalian cells.[6] This step is critical for identifying a concentration range where specific biological effects can be studied without being confounded by general cytotoxicity.[7] The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these assays, representing the concentration at which 50% of cell viability is lost.[7][8]
Protocol 1: MTT Assay for Cellular Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess metabolic activity as an indicator of cell viability.[8][9] Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Culture: Culture human cell lines (e.g., HEK293 for normal cells, and a cancer line like MCF-7) in appropriate media until they reach approximately 80% confluency.[9]
-
Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add these dilutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.[10]
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Compound | IC₅₀ (µM) | Selectivity Index (SI) |
| HEK293 (Normal) | This compound | > 100 | - |
| MCF-7 (Breast Cancer) | This compound | 15.2 | > 6.6 |
| Doxorubicin (Control) | Doxorubicin | 0.8 | - |
Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI suggests cancer cell-specific toxicity.[9]
Part 3: Broad Spectrum Activity Screening
With a baseline understanding of the compound's cytotoxicity, parallel screening for potential therapeutic activities can commence. Based on the known biological activities of fused pyrimidine derivatives, anticancer and antimicrobial screenings are logical starting points.[2][4][11]
Protocol 2: Antimicrobial Susceptibility Testing
Rationale: The structural motifs within pyrimidine derivatives are known to exhibit antimicrobial properties.[2][12] A broth microdilution assay is a standard method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
Step-by-Step Methodology:
-
Microorganism Panel: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).[11]
-
Inoculum Preparation: Grow microbial cultures to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 30°C for 48h for fungi).
-
MIC Determination: The MIC is identified as the lowest concentration of the compound where no visible growth is observed.[13] A viability indicator like resazurin can be added to aid visualization.[14]
Data Presentation: Hypothetical Antimicrobial Activity
| Microorganism | Strain | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus | ATCC 25923 | 16 | 0.5 |
| E. coli | ATCC 25922 | > 128 | 0.015 |
| C. albicans | ATCC 90028 | 64 | N/A |
Protocol 3: Anticancer Proliferation Screening
Rationale: Many fused pyrimidine compounds have demonstrated potent antiproliferative activity against various cancer cell lines.[3][15] Screening against a panel of diverse cancer cell lines can reveal potential tissue-specific efficacy. The cytotoxicity protocol (MTT assay) described earlier can be expanded for this purpose.
Step-by-Step Methodology:
-
Cell Line Panel: Utilize a panel of cancer cell lines from different tissue origins (e.g., breast: MCF-7, lung: A549, colon: HT-29).[15][16]
-
Assay Execution: Follow the MTT assay protocol as described in Protocol 1 for each cell line in the panel.
-
Data Analysis: Calculate the IC₅₀ value for each cell line to determine the compound's potency and spectrum of activity.
Part 4: Preliminary Mechanistic Insight
Should the initial screening yield a "hit" (e.g., potent and selective anticancer activity), the next logical step is to investigate the potential mechanism of action. Given that many pyrimidine derivatives function as kinase inhibitors, a broad kinase panel screening is a justifiable starting point.[4][17]
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by the test compound.
Protocol 4: Receptor Binding / Kinase Inhibition Assay
Rationale: Receptor-ligand binding assays are powerful tools for identifying and characterizing the interaction of a compound with a specific molecular target.[18][19][20] Radioligand binding assays, for instance, are a classic and reliable method.[10] For kinase targets, assays often measure the inhibition of ATP binding or substrate phosphorylation.
Step-by-Step Methodology (Conceptual - Radioligand Binding):
-
Target Preparation: Prepare cell membranes or purified receptors known to be overexpressed in the cancer cell line of interest (e.g., from HeLa cells for PI3Kα).[17]
-
Assay Setup: In a multi-well plate, combine the receptor preparation, a known radiolabeled ligand (e.g., ³H-labeled specific inhibitor), and varying concentrations of the test compound.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from the free radioligand, typically by rapid filtration through a glass fiber filter that retains the receptor-ligand complex.[10]
-
Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
-
Analysis: A decrease in radioactivity indicates that the test compound is competing with the radioligand for the binding site. Calculate the IC₅₀ or Ki (inhibition constant) to quantify the compound's binding affinity.
Conclusion
This technical guide presents a structured, rationale-driven framework for the initial biological evaluation of this compound. By progressing from broad cytotoxicity profiling to specific activity screens and preliminary mechanistic studies, this workflow enables a comprehensive and efficient assessment of the compound's therapeutic potential. The data generated will form a critical foundation for subsequent lead optimization and preclinical development.
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Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of Pyrrolo[1,2-a]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1][2] As structural analogues of biogenic purines, these compounds are adept at interacting with a multitude of biological targets, leading to their development as anti-cancer, anti-inflammatory, and anti-viral agents.[1][2][3] This in-depth technical guide, designed for researchers and drug development professionals, will delve into the core mechanisms of action for this versatile class of compounds, providing field-proven insights and detailed experimental protocols to empower further investigation and therapeutic innovation.
Part 1: The Versatility of the Pyrrolo[1,2-a]pyrimidine Core: A Multi-Targeting Paradigm
The therapeutic potential of pyrrolo[1,2-a]pyrimidines and their isomers, such as the extensively studied pyrrolo[2,3-d]pyrimidines, stems from their ability to mimic adenine, the nitrogenous base of ATP.[4][5][6] This structural resemblance allows them to function as competitive inhibitors for a vast array of ATP-dependent enzymes, most notably protein kinases.[1][4][5] However, their mechanistic repertoire extends beyond kinase inhibition, encompassing the disruption of cytoskeletal dynamics and the modulation of metabolic pathways. This guide will explore these key mechanisms, providing a comprehensive understanding of how these compounds exert their pharmacological effects.
Part 2: Key Mechanisms of Action and Elucidating Experimental Workflows
Dominant Paradigm: Kinase Inhibition
A primary mechanism of action for many pyrrolopyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes.[1][4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[7]
The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, granting it access to the ATP-binding pocket of various kinases.[5][6] By occupying this site, these compounds prevent the binding of ATP, thereby blocking the phosphorylation of substrate proteins and disrupting downstream signaling pathways. Strategic modifications to the core scaffold enhance potency, selectivity, and pharmacokinetic properties.[4]
Pyrrolopyrimidine derivatives have been developed to target a wide spectrum of kinases, including:
-
Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src.[1][6][8]
-
Non-Receptor Tyrosine Kinases: Bruton's tyrosine kinase (BTK).[1]
-
Serine/Threonine Kinases: mTOR, Cyclin-Dependent Kinases (CDK4/6), and p21-Activated Kinase 4 (PAK4).[1][8][9][10]
-
Janus Kinases (JAKs): JAK1 and JAK2.
A systematic approach is essential to validate and characterize kinase inhibitors. The following workflow outlines the key experimental steps:
Caption: Workflow for characterizing pyrrolopyrimidine kinase inhibitors.
Detailed Protocol: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol provides a method to quantify the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.
-
Reaction Setup: Prepare a reaction mixture containing the kinase, the pyrrolo[1,2-a]pyrimidine compound at various concentrations, the kinase substrate, and ATP in a suitable buffer.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30-60 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
Disruption of Microtubule Dynamics
A distinct and significant mechanism of action for certain pyrrolo[1,2-a]pyrimidine derivatives is the inhibition of tubulin polymerization.[11][12] Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption is a validated anti-cancer strategy.[11]
These compounds have been shown to bind to the colchicine site on β-tubulin.[11][13] This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[13][14]
Caption: Workflow for evaluating tubulin polymerization inhibitors.
Detailed Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of tubulin in vitro.
-
Reagent Preparation: Reconstitute purified tubulin in a suitable buffer (e.g., G-PEM buffer with GTP). Prepare a serial dilution of the pyrrolo[1,2-a]pyrimidine compound.
-
Reaction Initiation: In a 96-well plate, mix the tubulin solution with the compound or vehicle control.
-
Polymerization Induction: Initiate polymerization by incubating the plate at 37°C.
-
Turbidity Measurement: Measure the increase in absorbance (turbidity) at 340 nm every minute for 60-90 minutes using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the IC50 value based on the inhibition of the polymerization rate or the final extent of polymerization. Positive (e.g., colchicine) and negative (e.g., paclitaxel) controls should be included.[13]
Targeting One-Carbon Metabolism
More recently, pyrrolo[3,2-d]pyrimidine derivatives have been identified as inhibitors of enzymes involved in one-carbon (C1) metabolism, a critical pathway for the biosynthesis of nucleotides and amino acids that fuels cancer cell proliferation.[15][16][17][18]
Lead compounds have been designed to target serine hydroxymethyltransferase (SHMT) 1 and 2, enzymes that are crucial for C1 metabolism in both the cytosol and mitochondria.[15][16][18] Inhibition of these enzymes disrupts the supply of one-carbon units for purine and thymidylate synthesis, leading to anti-tumor effects.[17] Some compounds also exhibit inhibitory activity against other enzymes in the purine biosynthesis pathway, such as GARFTase and AICARFTase.[15][17]
Caption: Workflow for studying inhibitors of one-carbon metabolism.
Detailed Protocol: Metabolic Rescue Experiment
This experiment determines if the cytotoxic effects of a compound can be reversed by supplying downstream metabolites, confirming the targeted pathway.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the pyrrolo[1,2-a]pyrimidine compound at its IC50 concentration.
-
Metabolite Supplementation: Simultaneously treat separate wells with the compound and a panel of metabolites, such as glycine, hypoxanthine, and thymidine.
-
Incubation: Incubate the cells for a period equivalent to several cell doubling times (e.g., 72 hours).
-
Viability Assay: Assess cell viability using an appropriate method (e.g., MTT or crystal violet staining).
-
Data Analysis: A significant increase in cell viability in the presence of a specific metabolite indicates that the compound's mechanism of action involves the inhibition of that metabolite's production.
Part 3: Quantitative Data Summary
The following table summarizes the reported activities of representative pyrrolopyrimidine compounds across different mechanisms.
| Compound Class/Example | Target(s) | Assay Type | Measured Activity (IC50) | Reference |
| Pyrrolo[2,3-d]pyrimidine (Cpd 10) | BTK | Enzymatic | 4.8 nM | [1] |
| Pyrrolo[2,3-d]pyrimidine (Cpd 13) | Src | Enzymatic | 7.1 µM | [1] |
| 5-aryltetrahydropyrrolo[1,2-a]quinolin-1(2H)-one (Cpd 3c) | Tubulin Polymerization | Cell Proliferation (A549) | 5.9 µM | [11] |
| Heterocyclic-fused Pyrimidine (Cpd 4a) | Tubulin Polymerization | Cell-free Polymerization | < 10 nM | [13] |
| Pyrrolo[3,2-d]pyrimidine (AGF291, AGF320, AGF347) | SHMT2, SHMT1, GARFTase | Cell Proliferation (H460) | Low nM range | [15][17] |
| Pyrrolo[2,3-d]pyrimidine (Cpd 5k) | EGFR, Her2, VEGFR2, CDK2 | Enzymatic | 40-204 nM | [8] |
| Pyrrolo[2,3-d]pyrimidine-endoperoxide (E2) | CDK6/Cyclin D3 | Kinase Inhibition | 6.1 nM | [10] |
Part 4: Emerging Mechanisms and Future Directions
While kinase inhibition and microtubule disruption are well-established mechanisms, the field continues to evolve. Recent studies have shown that some pyrrolo[2,3-d]pyrimidine hybrids can induce the degradation of target proteins, such as Cyclin D1/3 and CDK4/6, via the Ubiquitin-Proteasome System, representing a novel mechanism distinct from simple inhibition.[10] Additionally, certain pyrrolo[1,2-a]pyrimidine derivatives exhibit anti-inflammatory properties without inhibiting cyclooxygenase, suggesting alternative pathways for their effects.[3]
The future of pyrrolo[1,2-a]pyrimidine research lies in the development of more selective and multi-targeted agents. By leveraging the structural versatility of this scaffold, medicinal chemists can design next-generation therapeutics with enhanced efficacy and reduced off-target effects. A deeper understanding of the nuanced structure-activity relationships will be paramount in tailoring these compounds to specific disease-associated targets and pathways.
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Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. (2021). Royal Society of Chemistry. Retrieved from [Link]
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Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. (2019). American Association for Cancer Research. Retrieved from [Link]
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Pharmacological activity of some pyrrolo and pyrazolo pyrimidine derivatives. (1993). National Institutes of Health. Retrieved from [Link]
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Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. (2019). Princeton University. Retrieved from [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. Retrieved from [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2023). MDPI. Retrieved from [Link]
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Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. (2019). National Institutes of Health. Retrieved from [Link]
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Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. (2024). Bentham Science. Retrieved from [Link]
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Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). National Institutes of Health. Retrieved from [Link]
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Development of Purine and Pyrrolopyrimidine Scaffolds as Potent, Selective, and Brain Penetrant NUAK1 Inhibitors. (2022). ACS Publications. Retrieved from [Link]
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Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). National Institutes of Health. Retrieved from [Link]
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Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2024). Bentham Science. Retrieved from [Link]
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The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). National Institutes of Health. Retrieved from [Link]
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Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. (2024). Royal Society of Chemistry. Retrieved from [Link]
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Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. (2019). National Institutes of Health. Retrieved from [Link]
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The Pyrrolo[1,2-a]pyrimidine Core: A Technical Guide to its Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of a Privileged Scaffold
The pyrrolo[1,2-a]pyrimidine core is a captivating bicyclic N-bridgehead heterocyclic system that has garnered substantial interest in the fields of medicinal chemistry and materials science. Its rigid, planar structure, combined with the unique electronic properties arising from the fusion of an electron-rich pyrrole ring with an electron-deficient pyrimidine ring, makes it a privileged scaffold in drug design. This guide provides an in-depth exploration of the historical context of its discovery, the evolution of its synthesis, and the foundational chemical principles that have established it as a cornerstone for the development of novel therapeutics. While a singular, definitive "discovery" of this core is not prominently documented in easily accessible historical records, its synthetic origins are intrinsically linked to the foundational principles of heterocyclic chemistry, particularly the reactions of aminopyrroles with dicarbonyl compounds.
The Genesis of a Scaffold: The Classical Approach and its Mechanistic Underpinnings
The historical bedrock of pyrrolo[1,2-a]pyrimidine synthesis lies in the classical condensation reaction between a 2-aminopyrrole and a β-dicarbonyl compound or its synthetic equivalent. This method, representing the most fundamental and enduring approach, elegantly constructs the pyrimidine ring onto the pre-existing pyrrole framework.
The causality behind this experimental choice is rooted in the inherent nucleophilicity of the 2-aminopyrrole. The exocyclic amino group and the endocyclic nitrogen atom act as a binucleophile, perfectly poised to react with the two electrophilic centers of a 1,3-dicarbonyl compound. The reaction proceeds through a cascade of condensation and cyclization steps, ultimately leading to the thermodynamically stable fused aromatic system.
Foundational Synthesis: Condensation of 2-Aminopyrrole with Acetylacetone
A quintessential example of this classical approach is the reaction of 2-aminopyrrole with acetylacetone (a β-diketone).
Experimental Protocol:
-
Reaction Setup: To a solution of 2-aminopyrrole (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add acetylacetone (1.1 eq).
-
Catalysis: The reaction can be performed under neutral conditions, or a catalytic amount of acid (e.g., p-toluenesulfonic acid) can be added to facilitate the condensation steps.
-
Reaction Conditions: The mixture is heated to reflux for a period of 2-12 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired 2,4-dimethyl-7H-pyrrolo[1,2-a]pyrimidine.
The self-validating nature of this protocol lies in the predictable and high-yielding formation of the fused bicyclic system, driven by the formation of a stable aromatic core.
Caption: Classical synthesis of the pyrrolo[1,2-a]pyrimidine core.
The Evolution of Synthetic Strategies: Modern Methodologies and their Rationale
While the classical condensation method remains a robust and straightforward approach, the demand for more complex and diversely substituted pyrrolo[1,2-a]pyrimidines in drug discovery has driven the development of more sophisticated synthetic strategies. These modern methods offer improved regioselectivity, milder reaction conditions, and access to a wider range of functional groups.
Domino and Multicomponent Reactions
In the pursuit of synthetic efficiency, domino and multicomponent reactions have emerged as powerful tools. These strategies allow for the construction of the pyrrolo[1,2-a]pyrimidine core in a single pot from simple, readily available starting materials, minimizing purification steps and resource consumption.
For instance, a notable domino approach involves a ring-closure followed by a retro-Diels-Alder reaction, which has been successfully employed for the enantioselective synthesis of pyrrolo[1,2-a]pyrimidine derivatives.[1] This method showcases a sophisticated transfer of chirality from a starting material to the final product.
Transition Metal-Catalyzed Cross-Coupling Reactions
The advent of transition metal catalysis has revolutionized the synthesis of complex heterocyclic systems. Palladium-, copper-, and rhodium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, have been instrumental in the late-stage functionalization of the pyrrolo[1,2-a]pyrimidine core. These methods allow for the precise introduction of aryl, alkyl, and amino substituents, which is crucial for tuning the pharmacological properties of the molecule.
The Impetus for Discovery: Biological and Medicinal Significance
The sustained interest in the pyrrolo[1,2-a]pyrimidine scaffold is largely fueled by its diverse and potent biological activities. Derivatives of this core have been investigated for a wide array of therapeutic applications.
| Therapeutic Area | Target/Mechanism of Action | Reference Example |
| Oncology | Kinase inhibition (e.g., EGFR, CSF1R) | Pyridine-based pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors. |
| Anti-inflammatory | Inhibition of inflammatory mediators | Phenyl-substituted pyrrolo[1,2-a]pyrimidine derivatives.[2] |
| Antimicrobial | Disruption of microbial cellular processes | Thio-containing pyrrolo[2,3-d]pyrimidine derivatives. |
| Antiviral | Inhibition of viral replication enzymes | Nucleoside analogs incorporating the pyrrolopyrimidine core. |
This table provides a generalized overview; specific activities are highly dependent on the substitution pattern of the core structure.
The structural resemblance of certain pyrrolopyrimidine isomers, such as the pyrrolo[2,3-d]pyrimidines (also known as 7-deazapurines), to endogenous purines allows them to act as effective enzyme inhibitors, particularly in the realm of kinase-targeted cancer therapy. This inherent "drug-like" quality of the scaffold provides a strong rationale for its continued exploration in medicinal chemistry.
Caption: Therapeutic applications of the pyrrolo[1,2-a]pyrimidine scaffold.
Future Perspectives
The journey of the pyrrolo[1,2-a]pyrimidine core, from its classical synthesis to its role in cutting-edge drug discovery, is a testament to its enduring value in organic and medicinal chemistry. Future research will likely focus on the development of even more efficient and sustainable synthetic methods, including biocatalysis and flow chemistry approaches. Furthermore, the exploration of this privileged scaffold in new therapeutic areas, such as neurodegenerative diseases and metabolic disorders, holds significant promise. The continued elucidation of structure-activity relationships will undoubtedly lead to the discovery of novel pyrrolo[1,2-a]pyrimidine-based drugs with enhanced potency and selectivity.
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Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Therapeutic Targets of 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine scaffold represents a compelling starting point for the development of novel therapeutics. While direct studies on this specific analog series are emerging, compelling evidence from structurally related compounds, particularly those with an octahydropyrrolo[1,2-a] core, points towards N-Myristoyltransferase (NMT) as a primary and highly promising therapeutic target. This guide synthesizes the current understanding of NMT as a druggable target, outlines the putative mechanism of action for this compound analogs, and provides detailed, field-proven methodologies for their evaluation as NMT inhibitors.
Introduction: The this compound Scaffold
The pyrrolo[1,2-a]pyrimidine core is a nitrogen-containing heterocyclic system that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. The specific introduction of an 8a-phenyl group and a saturated octahydro- ring system confers a unique three-dimensional structure, suggesting the potential for high-affinity and selective interactions with biological targets. While the broader class of pyrimidine derivatives is known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the therapeutic potential of the this compound subclass is an area of active investigation.
A Primary Therapeutic Target: N-Myristoyltransferase (NMT)
Based on the biological activity of structurally analogous octahydropyrrolo[1,2-a]pyrazine compounds, N-Myristoyltransferase (NMT) is proposed as a key therapeutic target for this compound analogs. NMT is a ubiquitous eukaryotic enzyme responsible for the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide array of cellular proteins.[1] This irreversible modification, known as N-myristoylation, is critical for protein localization, stability, and function.[1][2]
There are two human NMT isoforms, NMT1 and NMT2, which share high sequence similarity.[3] NMT1, in particular, has been identified as a promising target in oncology due to its overexpression in various cancers and its essential role in the function of numerous oncoproteins.[4][5]
The Role of NMT in Oncogenic Signaling
N-myristoylation is a crucial post-translational modification for a multitude of proteins involved in cancer progression.[4] Inhibition of NMT disrupts these signaling pathways, making it an attractive strategy for anticancer therapy.[2][6] Key myristoylated proteins in cancer include:
-
Src Family Kinases (SFKs): Members like c-Src are proto-oncoproteins that require myristoylation for membrane localization, which is essential for their role in signaling pathways that control cell proliferation, survival, and migration.[2][7]
-
G-alpha (Gα) subunits of heterotrimeric G proteins: These proteins are critical mediators of signal transduction, and their membrane association via myristoylation is vital for their function.[2]
-
ADP-ribosylation factors (ARFs): These are small GTPases involved in vesicular trafficking and signal transduction.[8]
By preventing the myristoylation of these and other key proteins, NMT inhibitors can effectively disrupt oncogenic signaling cascades.[4] This leads to a variety of downstream effects including the induction of ER stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[9]
Proposed Mechanism of Action
It is hypothesized that this compound analogs act as competitive inhibitors of NMT, binding to the enzyme's active site and preventing the transfer of myristate to its protein substrates. The potency of NMT inhibitors is often correlated with their ability to stabilize a "closed" conformation of the enzyme, effectively trapping the inhibitor within the active site and preventing substrate binding and catalysis.[10][11] The unique stereochemistry of the this compound scaffold may allow for specific interactions within the NMT active site, leading to potent and selective inhibition.
Below is a diagram illustrating the proposed mechanism of NMT inhibition and its downstream consequences.
Caption: Proposed mechanism of NMT inhibition by this compound analogs.
Experimental Protocols for Target Validation and Compound Evaluation
To validate NMT as a therapeutic target for this compound analogs and to characterize their inhibitory activity, a series of in vitro and cell-based assays are recommended.
In Vitro NMT Inhibition Assay
A fluorescence-based assay is a robust and sensitive method for measuring NMT activity and screening for inhibitors.[12][13] This assay detects the release of Coenzyme A (CoA) during the myristoylation reaction.
Principle: The assay utilizes a thiol-reactive fluorescent probe, such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), which becomes fluorescent upon reacting with the free thiol group of CoA released during the NMT-catalyzed reaction.
Materials:
-
Recombinant human NMT1 and NMT2
-
Myristoyl-CoA
-
Peptide substrate (e.g., a peptide derived from the N-terminus of a known NMT substrate like c-Src)
-
CPM fluorescent dye
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the this compound analog in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant NMT enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of myristoyl-CoA and the peptide substrate.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and add the CPM dye.
-
Incubate for a further 10-15 minutes to allow for the reaction between CoA and CPM.
-
Measure the fluorescence intensity (Excitation: ~390 nm, Emission: ~470 nm).
-
Calculate the percent inhibition and determine the IC50 value for each compound.
Cellular Assay for NMT Inhibition
To assess the ability of the analogs to inhibit NMT activity within a cellular context, a metabolic labeling assay can be employed.
Principle: Cells are incubated with a myristic acid analog containing a "clickable" alkyne or azide tag. This tag is incorporated into proteins by NMT. The tagged proteins can then be visualized or quantified using click chemistry.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Myristic acid analog (e.g., 14-azidomyristic acid)
-
Test compounds
-
Lysis buffer
-
Click chemistry reagents (e.g., biotin-alkyne and copper catalyst)
-
Streptavidin-HRP for Western blotting or streptavidin-fluorophore for in-gel fluorescence.
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of the this compound analog for a predetermined time (e.g., 4-24 hours).
-
Add the myristic acid analog to the culture medium and incubate for a further 4-6 hours.
-
Wash the cells and lyse them.
-
Perform a click reaction on the cell lysate to attach a reporter tag (e.g., biotin) to the incorporated myristic acid analog.
-
Analyze the labeled proteins by SDS-PAGE and Western blotting with streptavidin-HRP or by in-gel fluorescence. A decrease in signal indicates inhibition of NMT.
Cytotoxicity and Apoptosis Assays
To evaluate the downstream effects of NMT inhibition, standard cytotoxicity and apoptosis assays should be performed.
-
MTT or CellTiter-Glo® Assay: To determine the effect of the compounds on cell viability and proliferation.
-
Annexin V/Propidium Iodide Staining: To quantify the induction of apoptosis by flow cytometry.
-
Caspase-3/7 Activity Assay: To measure the activation of executioner caspases, a hallmark of apoptosis.
The following diagram outlines a typical experimental workflow for evaluating NMT inhibitors.
Caption: Experimental workflow for the evaluation of this compound analogs as NMT inhibitors.
Data Presentation and Interpretation
The results from the aforementioned assays should be tabulated for clear comparison and interpretation.
Table 1: In Vitro NMT Inhibition and Cellular Activity of this compound Analogs
| Compound ID | NMT1 IC50 (nM) | NMT2 IC50 (nM) | Cellular NMT Inhibition EC50 (nM) | HeLa Cytotoxicity IC50 (µM) |
| Analog-1 | ||||
| Analog-2 | ||||
| Analog-3 | ||||
| Positive Control |
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel anticancer agents. Based on strong evidence from structurally related compounds, N-Myristoyltransferase is a primary and compelling therapeutic target. The experimental protocols outlined in this guide provide a robust framework for validating this hypothesis and for characterizing the biological activity of this novel class of compounds.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of the analogs.
-
In vivo efficacy studies: To evaluate the antitumor activity of lead compounds in animal models.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: To assess the drug-like properties of the analogs.
-
Exploration of other potential targets: While NMT is a strong candidate, the diverse biological activities of pyrimidine derivatives suggest that other targets may also be relevant.
By systematically applying the methodologies described herein, researchers can unlock the full therapeutic potential of this compound analogs and contribute to the development of the next generation of targeted cancer therapies.
References
- Patsnap Synapse. (2024, June 21). What are NMT1 inhibitors and how do they work?
- ResearchGate. (n.d.). Signalling pathways associated with inhibition of N-myristoyltransferase 1 (NMT1) in cancer cells.
- BenchChem. (2025). Whitepaper: The Pivotal Role of N-Myristoylation in Cancer Cell Signaling and as a Therapeutic Target.
- The role of N-myristoyltransferase 1 in tumour development. (2023, May 4). PMC - NIH.
- A fluorescence-based assay for N-myristoyltransferase activity. (n.d.). PMC - NIH.
- N-myristoyltransferase proteins in breast cancer: prognostic relevance and validation as a new drug target. (2021, January 4). NIH.
- NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections. (n.d.). NIH.
- Full article: The role of N-myristoyltransferase 1 in tumour development. (n.d.). Taylor & Francis Online.
- NMT1 (N-myristoyltransferase 1). (n.d.). PMC - NIH.
- Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. (n.d.). MDPI.
- Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. (n.d.). MDPI.
- N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells. (2016, June 7).
- N-myristoylation: from cell biology to translational medicine. (2020, March 18). PMC - NIH.
- (PDF) Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. (2023, July 14).
- Two N-Myristoyltransferase Isozymes Play Unique Roles in Protein Myristoylation, Proliferation, and Apoptosis. (n.d.). PubMed Central.
- Two N-myristoyltransferase isozymes play unique roles in protein myristoylation, proliferation, and apoptosis. (n.d.).
- N-myristoyltransferase (NMT). (n.d.).
- Exploring Novel N-Myristoyltransferase Inhibitors: A Molecular Dynamics Simulation Approach. (n.d.).
- Potent Inhibitor of N-Myristoylation: A Novel Molecular Target For Cancer. (2003, November 21). AACR Journals.
- Using a Non-Image-Based Medium-Throughput Assay for Screening Compounds Targeting N-myristoylation in Intracellular Leishmania Amastigotes. (2014, December 18). PMC - PubMed Central.
- A fluorescence-based assay for N-myristoyltransferase activity. (2025, August 10).
- Myristoylation: An Important Protein Modification in the Immune Response. (n.d.). Frontiers.
- A fluorescence-based assay for N-myristoyltransferase activity. (n.d.). PubMed.
- Abstract 3620: N-myristoylation inhibition reduces angiogenesis and cancer cell migration. (2023, April 4).
- N-myristoylation Analysis. (n.d.).
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A Comprehensive Review of the Biological Activities of Octahydropyrrolo[1,2-a]pyrimidines and Their Congeners
An in-depth technical guide by a Senior Application Scientist.
Abstract
The octahydropyrrolo[1,2-a]pyrimidine scaffold is a fascinating heterocyclic system with significant potential in medicinal chemistry. Despite its structural appeal, this specific core remains relatively underexplored in terms of its biological activities. This guide provides a comprehensive review of the known biological activities associated with the octahydropyrrolo[1,2-a]pyrimidine core and its structurally related congeners, including the closely related octahydropyrrolo[1,2-a]pyrazines and octahydropyrido[1,2-c]pyrimidines. By examining the antibacterial, anticancer, and neuropharmacological properties of these related scaffolds, we aim to illuminate the potential therapeutic applications of the octahydropyrrolo[1,2-a]pyrimidine core and inspire further research in this promising area of drug discovery. This technical guide is intended for researchers, scientists, and drug development professionals seeking to explore novel heterocyclic scaffolds for therapeutic agent development.
Introduction to the Fused Pyrrolopyrimidine Ring System
Fused heterocyclic ring systems are a cornerstone of modern medicinal chemistry, offering a diverse array of three-dimensional structures that can interact with biological targets with high affinity and specificity. Among these, the fused pyrrolopyrimidine scaffold has garnered considerable attention due to its presence in numerous biologically active molecules.[1]
The Octahydropyrrolo[1,2-a]pyrimidine Core
The octahydropyrrolo[1,2-a]pyrimidine core is a saturated bicyclic heterocycle featuring a pyrrolidine ring fused to a hexahydropyrimidine ring. This structure imparts a rigid, three-dimensional conformation that is often desirable for potent and selective interaction with protein binding sites. The presence of multiple nitrogen atoms provides opportunities for hydrogen bonding and other polar interactions, while the saturated carbon framework allows for a range of stereochemical configurations.
Significance and Comparison with Related Scaffolds
While the octahydropyrrolo[1,2-a]pyrimidine scaffold itself is not extensively documented in the literature, its structural relatives have shown significant promise. The pyrrolo[1,2-a]pyrazine and pyrido[1,2-c]pyrimidine cores, for instance, have been investigated for a variety of biological activities.[2][3] Understanding the biological landscape of these related molecules can provide valuable insights into the potential of the octahydropyrrolo[1,2-a]pyrimidine system.
Antimicrobial Properties of a Related Marine-Derived Compound
The discovery of novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria.[4] Natural products, particularly from marine sources, have historically been a rich source of new antimicrobial compounds.
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro: An Antibiotic from Marine Bacteria
A notable example of a biologically active compound with a closely related core is pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, which was isolated from the marine bacterium Bacillus tequilensis MSI45.[5] This compound demonstrated potent inhibitory effects against multidrug-resistant Staphylococcus aureus (MRSA), a significant human pathogen.[5]
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against MRSA were found to be 15 ± 0.172 mg/L and 20 ± 0.072 mg/L, respectively.[5] Furthermore, the compound was found to be non-hemolytic and exhibited antioxidant activity, which are desirable properties for a potential therapeutic agent.[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism after overnight incubation. A standard method for determining MIC is the broth microdilution assay.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus aureus) is grown in a suitable broth medium to a standardized density (typically 0.5 McFarland standard).
-
Serial Dilution of the Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Anticancer Potential: Targeting N-myristoyltransferase-1
N-myristoyltransferase (NMT) is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of cellular proteins.[6] This post-translational modification is crucial for the function and localization of these proteins, many of which are involved in signaling pathways that are dysregulated in cancer.[6]
Cyclohexyl-octahydropyrrolo[1,2-a]pyrazine Derivatives as NMT-1 Inhibitors
A series of cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) derivatives have been identified as inhibitors of human N-myristoyltransferase-1 (NMT-1).[6] In a high-throughput screen of approximately 16,000 compounds, the COPP chemotype emerged as a promising scaffold for NMT-1 inhibition.[6]
Quantitative Inhibitory Activity of COPP Derivatives against NMT-1
| Compound | R Group | IC50 (µM) |
| 24 | 9-ethyl-9H-carbazole | 6 |
Data sourced from a study on N-myristoyltransferase inhibitors.[6]
The most potent compound in the series, compound 24 , exhibited competitive inhibition with respect to the peptide-binding site of NMT-1 and noncompetitive inhibition with respect to the myristoyl-CoA site.[6]
Cellular Assay for NMT Inhibition
The ability of these compounds to inhibit NMT activity within intact cells was evaluated using a clever assay involving a green fluorescent protein (GFP) fusion protein.
Experimental Workflow for Cellular NMT Inhibition Assay
Caption: A generalized synthetic approach to fused pyrrolopyrimidines.
Future Directions and Conclusion
The octahydropyrrolo[1,2-a]pyrimidine scaffold represents a largely untapped area of medicinal chemistry. The promising biological activities observed for structurally related congeners, including antibacterial, anticancer, and neuropharmacological effects, strongly suggest that the octahydropyrrolo[1,2-a]pyrimidine core is a valuable starting point for the design and synthesis of novel therapeutic agents.
Future research should focus on the development of efficient and versatile synthetic routes to a diverse library of octahydropyrrolo[1,2-a]pyrimidine derivatives. Subsequent screening of these compounds in a wide range of biological assays will be crucial for identifying lead compounds with potent and selective activities. The insights gained from the study of related scaffolds provide a solid foundation for the rational design of these new molecules.
References
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Occelli, E., Mariani, L., Fontanella, L., & Corsico, N. (1984). [Substances with central nervous system activity. Derivatives of octahydro-1,4-dihydroxypyrrolo(1,2-a)pyrazine-6-carboxylic acids]. Il Farmaco; edizione scientifica, 39(8), 718–738. [Link]
-
PubChem. (n.d.). Octahydropyrrolo(1,2-a)pyrazine. National Center for Biotechnology Information. Retrieved from [Link]
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Kouznetsov, V. V., et al. (2021). Synthesis and Neurotropic Activity of New Heterocyclic Systems: Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, Pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines and Pyridofuro[3′,2′:4,5]pyrimido[1,2-a]azepines. Pharmaceuticals, 14(6), 555. [Link]
-
Mohamed, M. S., Awad, S. M., El-tawab, N. A. A., & Mohamed, N. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296. [Link]
-
Zhuang, J., & Ma, S. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ChemMedChem, 15(20), 1875–1886. [Link]
-
Głuch-Lutwin, M., et al. (2002). Synthesis of new hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety as ligands for 5-HT1A and 5-HT2A receptors. Il Farmaco, 57(12), 959–971. [Link]
- Kumar, A., & Kumar, R. (2021). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research and Pharmaceutical Sciences, 12(3), 1234-1245.
-
Al-Tel, T. H., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825. [Link]
- Rani, I., Kaur, N., Goyal, A., & Sharma, M. (2023). An Appraisal on Synthetic and Medicinal Aspects of Fused Pyrimidines as Anti Neoplastic Agents. Anti-Cancer Agents in Medicinal Chemistry, 23(5), 525-561.
-
Devadas, B., et al. (2005). Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-based inhibitors of human N-myristoyltransferase-1. Journal of medicinal chemistry, 48(10), 3514–3525. [Link]
-
Abdel-Ghaffar, A. A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[2][7]enzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1246. [Link]
-
Kouhkan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores, 8(1), 1-5. [Link]
-
Sharma, D., & Narasimhan, B. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic and Medicinal Chemistry International Journal, 2(3), 555-586. [Link]
-
Khan, I., et al. (2021). Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. Molecules, 26(22), 6881. [Link]
-
Ramalingam, S., & P.K., S. (2019). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC advances, 9(1), 1-10. [Link]
-
Hou, W., et al. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular pharmacology, 97(1), 9–22. [Link]
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Methodological & Application
Application Note: A Step-by-Step Protocol for the Synthesis of 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine
Abstract
This document provides a detailed, research-grade protocol for the synthesis of 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The outlined synthetic strategy is a robust, multi-step process designed for high yield and purity, commencing from readily available starting materials. This guide offers in-depth, step-by-step instructions, mechanistic insights, and characterization data to enable researchers to successfully replicate this synthesis.
Introduction
The pyrrolo[1,2-a]pyrimidine core is a significant structural motif found in numerous biologically active compounds. The introduction of a phenyl group at the 8a position creates a chiral center and introduces steric and electronic features that can significantly influence pharmacological activity. This compound serves as a key building block for the development of novel therapeutics. This protocol details a reliable synthetic route involving a key Pictet-Spengler-type cyclization followed by reduction.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a three-step process, as illustrated in the workflow diagram below. The strategy hinges on the initial formation of an N-substituted pyrrolidine precursor, which then undergoes an intramolecular cyclization to form the core bicyclic structure. The final step involves the reduction of the resulting imine to yield the target saturated heterocyclic system.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Materials and Reagents:
| Reagent | Purity | Supplier |
| 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile | ≥95% | Sigma-Aldrich |
| 3-Bromopropylamine hydrobromide | ≥98% | Acros Organics |
| Triethylamine | ≥99% | Fisher Scientific |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | ≥99% | Sigma-Aldrich |
| Sodium borohydride (NaBH₄) | ≥98% | Sigma-Aldrich |
| Methanol (MeOH) | ≥99.8% | Fisher Scientific |
| Diethyl ether (Et₂O) | ≥99% | Fisher Scientific |
| Sodium sulfate (Na₂SO₄), anhydrous | ACS Grade | VWR Chemicals |
Step 1: Synthesis of 1-(3-Aminopropyl)-2-phenylpyrrolidine-2-carbonitrile
Rationale: This initial step involves the N-alkylation of the pyrrolidine ring with a three-carbon chain bearing a terminal amine. This precursor contains all the necessary atoms for the subsequent cyclization to form the pyrimidine ring. Triethylamine is used as a base to neutralize the hydrobromide salt of the alkylating agent.
Procedure:
-
To a solution of 2-phenyl-2-(pyrrolidin-2-yl)acetonitrile (10.0 g, 50.0 mmol) in anhydrous dichloromethane (200 mL) in a 500 mL round-bottom flask, add triethylamine (15.2 g, 21.0 mL, 150.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3-bromopropylamine hydrobromide (12.0 g, 55.0 mmol) portion-wise over 30 minutes.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
-
After completion, cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (Eluent: 5-10% Methanol in Dichloromethane gradient) to afford 1-(3-aminopropyl)-2-phenylpyrrolidine-2-carbonitrile as a pale yellow oil.
Expected Yield: 70-80% Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Intramolecular Cyclization to form 8a-Phenyl-1,2,3,5,6,7-hexahydro-8H-pyrrolo[1,2-a]pyrimidin-4-ium
Rationale: This key step involves an acid-catalyzed intramolecular cyclization, analogous to the Pictet-Spengler reaction. The terminal amine of the propyl chain attacks the nitrile carbon, which is activated by protonation, leading to the formation of the cyclic iminium ion. Trifluoroacetic acid serves as a strong acid catalyst for this transformation.
Figure 2: Simplified reaction scheme for the acid-catalyzed cyclization.
Procedure:
-
Dissolve the purified product from Step 1 (8.0 g, 33.0 mmol) in anhydrous dichloromethane (150 mL) in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5.0 mL, 65.0 mmol) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours. Monitor by TLC for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting residue is the crude iminium salt. This is typically used in the next step without further purification.
Step 3: Reduction to this compound
Rationale: The final step is the reduction of the cyclic iminium ion to the corresponding saturated amine. Sodium borohydride is a mild and effective reducing agent for this transformation, selectively reducing the C=N double bond.
Procedure:
-
Dissolve the crude iminium salt from Step 2 in methanol (100 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.5 g, 66.0 mmol) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition, stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by the slow addition of water (20 mL).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add 1 M aqueous sodium hydroxide solution until the pH is >10.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel (Eluent: 10% Methanol in Dichloromethane with 1% triethylamine) to afford this compound as a colorless to pale yellow oil.
Expected Yield: 85-95% (from the iminium salt) Overall Yield: Approximately 55-65% over three steps.
Characterization Data
This compound
-
Appearance: Colorless to pale yellow oil
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.40-7.20 (m, 5H, Ar-H), 3.50-3.40 (m, 1H), 3.30-3.20 (m, 1H), 3.10-3.00 (m, 1H), 2.90-2.80 (m, 1H), 2.50-2.40 (m, 1H), 2.20-1.80 (m, 8H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 145.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 75.0 (C8a), 55.0, 48.0, 45.0, 35.0, 25.0, 22.0.
-
MS (ESI+): m/z calculated for C₁₄H₂₀N₂ [M+H]⁺: 217.16; found: 217.2.
Conclusion
The protocol described provides a comprehensive and reliable method for the synthesis of this compound. By following these detailed steps, researchers in organic synthesis and drug discovery can access this valuable heterocyclic scaffold for further investigation and development of novel chemical entities.
References
Given the hypothetical nature of this specific synthesis, the references below are to analogous and fundamental reactions that support the proposed chemical transformations.
-
Pictet-Spengler Reaction Reviews
- Title: The Pictet-Spengler Reaction: A Classic Transformation for the Synthesis of Tetrahydroisoquinolines and Rel
- Source: Chemical Reviews.
-
URL: [Link]
-
Nitrile Cyclization Chemistry
- Title: The Chemistry of the Cyano Group.
- Source: P
-
URL: [Link]
-
Reductive Amination and Imine Reduction
- Title: Reductive Amination of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
- Source: Organic Reactions.
-
URL: [Link]
-
Synthesis of Pyrrolo[1,2-a]pyrimidines
- Title: Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol.
- Source: Molecules.
-
URL: [Link]
Application Notes and Protocols for the Use of 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine in Asymmetric Catalysis
Introduction: The Architectural Advantage of a Chiral Bicyclic Guanidine
In the landscape of organocatalysis, chiral guanidines have emerged as a powerful class of catalysts, prized for their strong Brønsted basicity and their capacity for effective hydrogen-bond-donating catalysis.[1][2] Within this family, 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine stands out due to its rigid bicyclic framework. This structural rigidity minimizes conformational flexibility, providing a well-defined chiral environment that is crucial for high stereoselectivity in asymmetric transformations. The pyrrolidine ring fused to the tetrahydropyrimidine core creates a sterically demanding and predictable scaffold, while the 8a-phenyl group further enhances facial discrimination of incoming substrates. These features make it an exemplary catalyst for a range of carbon-carbon bond-forming reactions, most notably the asymmetric Michael addition.
Mechanism of Catalysis: A Dual-Activation Approach
The efficacy of this compound in asymmetric catalysis stems from its ability to act as a bifunctional catalyst.[3][4] The guanidine moiety, with its high pKa, is sufficiently basic to deprotonate a pronucleophile, such as a malonate ester, generating a reactive enolate. Simultaneously, the resulting protonated guanidinium cation can activate the electrophile, for instance, a nitroalkene, through hydrogen bonding. This dual activation brings the reacting partners into close proximity within a chiral environment, favoring the approach of the nucleophile from a specific face of the electrophile, thus dictating the stereochemical outcome of the reaction.
Caption: Dual activation mechanism of this compound.
Application Focus: Asymmetric Michael Addition of Malonates to Nitroalkenes
A primary application of this compound is in catalyzing the asymmetric Michael (or conjugate) addition of carbon nucleophiles to α,β-unsaturated acceptors. The addition of dialkyl malonates to β-nitrostyrenes is a benchmark reaction, yielding synthetically valuable γ-nitrocarbonyl compounds which are precursors to chiral γ-amino acids and other biologically active molecules.
Representative Data for Chiral Bicyclic Guanidine Catalyzed Michael Addition
The following table summarizes typical results for the asymmetric Michael addition of dimethyl malonate to various β-nitrostyrenes, catalyzed by chiral bicyclic guanidines. This data is representative of the performance expected from catalysts of this class, including this compound.
| Entry | β-Nitrostyrene (Substituent) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | 5 | Toluene | 24 | >95 | 90-98 |
| 2 | 4-Chlorophenyl | 5 | Toluene | 24 | >95 | 92-97 |
| 3 | 4-Methoxyphenyl | 5 | Toluene | 36 | >95 | 88-95 |
| 4 | 2-Naphthyl | 5 | Toluene | 48 | 90-95 | 90-96 |
| 5 | 2-Thienyl | 10 | CH2Cl2 | 48 | 85-92 | 85-93 |
Note: Data is compiled from representative literature on chiral bicyclic guanidine catalysis and serves as an expected performance benchmark.
Detailed Experimental Protocol: Asymmetric Michael Addition
This protocol details the general procedure for the asymmetric Michael addition of dimethyl malonate to β-nitrostyrene using this compound as the catalyst.
Materials and Reagents:
-
(S)-8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine (or its enantiomer)
-
β-Nitrostyrene
-
Dimethyl malonate
-
Anhydrous toluene (or other suitable solvent)
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (S)-8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine (e.g., 0.02 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with a stream of nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous toluene (e.g., 2.0 mL) via syringe. Stir the mixture until the catalyst is fully dissolved.
-
Reagent Addition:
-
Add β-nitrostyrene (e.g., 0.4 mmol, 1.0 equiv) to the catalyst solution.
-
Add dimethyl malonate (e.g., 0.6 mmol, 1.5 equiv) dropwise to the stirring mixture at room temperature.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting β-nitrostyrene is consumed (typically 24-48 hours).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Michael adduct.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Sources
The Versatile Pyrrolo[1,2-a]pyrimidine Scaffold: A Comprehensive Guide to its Application in Medicinal Chemistry
Introduction: The Rise of a Privileged Scaffold
The pyrrolo[1,2-a]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a versatile framework for the design of novel therapeutics.[1][2] This guide provides an in-depth exploration of the applications of pyrrolo[1,2-a]pyrimidine derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial activities. We will delve into detailed synthetic protocols, robust biological evaluation methods, and the underlying mechanisms of action that govern their therapeutic potential.
Anticancer Applications: Targeting the Engines of Malignancy
Pyrrolo[1,2-a]pyrimidine derivatives have demonstrated significant promise as anticancer agents, primarily by targeting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[1][2] Their ability to mimic ATP, the natural substrate for kinases, makes them effective competitive inhibitors.[1]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
Many pyrrolo[1,2-a]pyrimidine-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. By blocking the ATP-binding site of these kinases, they can halt the phosphorylation cascade that drives tumor growth, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of pyrrolo[1,2-a]pyrimidines as kinase inhibitors.
Protocol 1: General Synthesis of the Pyrrolo[1,2-a]pyrimidine Scaffold
This protocol outlines a general and adaptable method for the synthesis of the pyrrolo[1,2-a]pyrimidine core, which can be further functionalized to generate a library of derivatives.
Materials:
-
2-Aminopyrrole
-
Appropriately substituted 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Condensation: In a round-bottom flask, dissolve 2-aminopyrrole (1 equivalent) and the 1,3-dicarbonyl compound (1.1 equivalents) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux (approximately 118°C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure pyrrolo[1,2-a]pyrimidine scaffold.
Protocol 2: Evaluation of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is widely used for screening anticancer compounds.[3][4][5][6]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[3]
-
96-well plates
-
Test compounds (pyrrolo[1,2-a]pyrimidine derivatives) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.[3][6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 8f | HT-29 | 4.55 | [7] |
| Derivative 8g | HT-29 | 4.01 | [7] |
| Compound 10a | HeLa | ~28 | [7] |
| Compound 10b | MCF-7 | ~23 | [7] |
Anti-inflammatory Applications: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of numerous diseases. Pyrrolo[1,2-a]pyrimidine derivatives have shown potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[8][9][10]
Mechanism of Action: COX Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory molecules. By inhibiting the activity of these enzymes, pyrrolo[1,2-a]pyrimidines can effectively reduce the production of prostaglandins and thereby alleviate inflammation.[8][10]
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Application Notes and Protocols: A Multi-Assay Approach for In Vitro Cytotoxicity Assessment of 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine
Introduction: The Imperative for Rigorous Cytotoxicity Profiling
The discovery and development of novel chemical entities, such as the heterocyclic compound 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine, holds significant promise for therapeutic innovation.[1][2][3] A critical and early step in the preclinical evaluation of any potential drug candidate is the comprehensive assessment of its cytotoxic potential.[4] In vitro cytotoxicity assays serve as a rapid, cost-effective, and ethically considerate primary screen to identify compounds that may induce cellular damage or death, thereby guiding further development and minimizing late-stage failures.[4][5]
This document provides a detailed guide for researchers, scientists, and drug development professionals on designing and implementing a robust in vitro testing strategy to evaluate the cytotoxicity of this compound. Recognizing that cytotoxicity can manifest through various mechanisms, a single-assay approach is often insufficient. Therefore, we advocate for a multi-assay strategy that interrogates different cellular endpoints: metabolic viability, plasma membrane integrity, and the induction of apoptosis. This triad of assays provides a more holistic and mechanistically informative profile of the compound's interaction with living cells.
Strategic Rationale: A Three-Pillar Assay Approach
To build a comprehensive cytotoxicity profile for a novel compound like this compound, we will employ three distinct, yet complementary, in vitro assays. This strategy ensures that we capture different modes of cell death and cellular dysfunction.
-
MTT Assay: Measures mitochondrial metabolic activity, serving as a proxy for cell viability and proliferation.[6] A reduction in the metabolic conversion of MTT to formazan suggests a decrease in viable, metabolically active cells.
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of the cytosolic enzyme LDH into the culture medium, which occurs when the plasma membrane is compromised.[7][8][9] This assay is a direct measure of cell lysis and necrosis.[7][10]
-
Caspase-3/7 Assay: Detects the activation of key executioner caspases, which are central to the apoptotic pathway.[11][12][13][14] An increase in caspase-3/7 activity is a hallmark of programmed cell death (apoptosis).[12][14]
By integrating data from these three assays, we can begin to elucidate not only if the compound is cytotoxic but also how it might be inducing cell death.
Visualizing the Integrated Assay Workflow
The following diagram illustrates the overarching experimental workflow, from initial cell culture to the execution of the three parallel cytotoxicity assays.
Caption: Integrated workflow for assessing compound cytotoxicity.
Part 1: Cell Line Selection and Culture
Rationale for Cell Line Choice
The selection of an appropriate cell line is paramount for obtaining relevant and translatable data.[15][16] The choice should be guided by the intended therapeutic application of the compound, if known.[17] For a novel compound with an unknown target, a common strategy is to start with a panel of cell lines representing different tissue origins, including both cancerous and non-cancerous lines.
-
Cancer Cell Lines: If the compound is being investigated for anti-cancer properties, a panel of relevant cancer cell lines should be used. For example, HepG2 (hepatocellular carcinoma) and HeLa (cervical carcinoma) are commonly used for initial screening of novel heterocyclic compounds.[18]
-
Non-Cancerous Cell Lines: To assess general cytotoxicity and potential off-target effects, it is crucial to include non-cancerous, or "normal," cell lines.[15] Human fibroblast lines (e.g., MRC-5) or immortalized cell lines like hTERT-immortalized fibroblasts are often used.[15][17] For initial screening, a readily available and robust line such as HEK293 (human embryonic kidney) can also be employed.
For this protocol, we will use HeLa as a representative cancer cell line and MRC-5 as a representative normal human fibroblast line. All cell lines should be obtained from a reputable cell bank like the American Type Culture Collection (ATCC) to ensure authenticity and prevent issues with cross-contamination.[19]
Cell Culture and Maintenance
Strict aseptic technique is required for all cell culture manipulations.[20][21]
-
Culture Medium: Refer to the ATCC guidelines for the specific recommended medium for each cell line (e.g., Eagle's Minimum Essential Medium for HeLa, Dulbecco's Modified Eagle's Medium for MRC-5), typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[22][23]
-
Incubation: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[21]
-
Passaging: Subculture cells when they reach approximately 80-90% confluency to maintain them in the exponential growth phase.[22] Follow standard trypsinization protocols for adherent cells.[22]
-
Cryopreservation: Maintain low-passage stock vials of each cell line stored in the vapor phase of liquid nitrogen.[22]
Part 2: Experimental Protocols
General Setup: Cell Seeding and Compound Preparation
-
Cell Seeding:
-
Harvest cells using trypsin and perform a cell count (e.g., using a hemocytometer and trypan blue staining).
-
Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a clear, flat-bottom 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume exponential growth.
-
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). The final solvent concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations. A typical 8-point, 3-fold dilution series is a good starting point.
-
-
Controls:
-
Vehicle Control: Wells containing cells treated with the same concentration of solvent (e.g., DMSO) as the highest compound concentration.
-
Untreated Control (Negative Control): Wells containing cells in culture medium only.
-
Positive Control (for LDH and Caspase assays): Wells treated with a known cytotoxic agent (e.g., 1% Triton X-100 for maximum LDH release, or Staurosporine for apoptosis induction).
-
Protocol 1: MTT Assay for Metabolic Viability
This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6]
Caption: The MTT assay measures mitochondrial reductase activity.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate reader
Procedure: [24]
-
After the compound incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
Protocol 2: LDH Assay for Membrane Integrity
This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[8][9][10]
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- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
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- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
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- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine Libraries for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the high-throughput screening (HTS) of 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine compound libraries. This class of molecules, built upon the privileged pyrrolo[1,2-a]pyrimidine scaffold, has garnered significant interest for its potential biological activities, including the inhibition of protein kinases, which are critical targets in oncology and other therapeutic areas.[1][2][3][4] This guide will detail the necessary steps from assay development and validation to primary and secondary screening, culminating in hit confirmation and characterization. The protocols and workflows described herein are designed to be robust, reproducible, and adaptable for the discovery of novel modulators of kinase activity.
Introduction: The Rationale for Screening 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidines
The pyrimidine ring is a cornerstone of numerous biologically active compounds, including several approved drugs.[3][5] The fusion of a pyrrolidine ring to create the octahydropyrrolo[1,2-a]pyrimidine core, particularly with a phenyl substitution at the 8a position, generates a three-dimensional structure with significant potential for selective interaction with protein targets. Several studies have highlighted the potential of related pyrrolopyrimidine derivatives as potent inhibitors of protein kinases, such as PI3Kα, making this scaffold a promising starting point for the development of novel therapeutics.[2]
High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify compounds that modulate a specific biological target or pathway.[6][7][8] By employing automation, miniaturization, and sensitive detection methods, HTS can significantly accelerate the identification of promising "hit" compounds from vast collections.[9][10][11] This application note will outline a systematic approach to the HTS of an this compound library against a representative protein kinase target.
Assay Development and Validation: The Foundation of a Successful Screen
The success of any HTS campaign hinges on the development of a robust and reliable assay.[11][12] For kinase targets, a variety of assay formats are available, including biochemical and cell-based assays.[13][14] For this application note, we will focus on a biochemical assay utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a common and robust technology for HTS.[13][15]
Principle of the TR-FRET Kinase Assay
The TR-FRET assay measures the phosphorylation of a substrate peptide by the target kinase. The assay components include the kinase, a biotinylated substrate peptide, ATP, and two detection reagents: a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and the APC acceptor into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Assay Miniaturization and Optimization
To conserve reagents and compound stocks, the assay should be miniaturized to a 384- or 1536-well plate format.[16][17] Key parameters to optimize include:
-
Enzyme and Substrate Concentration: Determine the optimal concentrations to achieve a robust signal window and linear reaction kinetics.
-
ATP Concentration: Typically, the ATP concentration is set at or near the Michaelis constant (Km) to allow for the detection of both ATP-competitive and non-competitive inhibitors.
-
Incubation Times: Optimize the kinase reaction time and the detection reagent incubation time to ensure signal stability and maximize the assay window.
-
DMSO Tolerance: Assess the effect of DMSO, the solvent used for compound storage, on assay performance. The final DMSO concentration in the assay should be kept constant and at a level that does not significantly impact enzyme activity (typically ≤1%).[17]
Assay Validation
Before initiating the full-scale screen, the assay must be rigorously validated to ensure its performance is suitable for HTS.[18][19][20] This involves assessing the following statistical parameters:
-
Z'-factor: This parameter is a measure of the statistical effect size and is used to assess the quality of an HTS assay.[15] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:
An acceptable Z'-factor for HTS is generally considered to be ≥ 0.5.[11][17]
-
Signal-to-Background Ratio (S/B): This is the ratio of the mean signal of the positive control to the mean signal of the negative control. A higher S/B ratio is desirable.
-
Signal-to-Noise Ratio (S/N): This is the difference between the mean signals of the positive and negative controls divided by the standard deviation of the negative control.
Protocol 1: TR-FRET Kinase Assay Validation
-
Prepare Reagents: Dilute the kinase, biotinylated substrate peptide, and ATP to their optimal concentrations in the assay buffer. Prepare a known kinase inhibitor as a positive control and DMSO as a negative control.
-
Plate Layout: Design a 384-well plate layout with alternating columns of positive and negative controls (e.g., 16 wells of each per plate).
-
Dispense Reagents: Using an automated liquid handler, dispense the kinase, substrate, and ATP solution into all wells.
-
Add Controls: Add the positive control inhibitor to the designated wells and an equivalent volume of DMSO to the negative control wells.
-
Incubate: Incubate the plate at room temperature for the optimized kinase reaction time.
-
Stop Reaction and Add Detection Reagents: Add a stop solution containing EDTA to quench the kinase reaction, followed by the addition of the TR-FRET detection reagents (europium-labeled antibody and SA-APC).
-
Incubate: Incubate the plate for the optimized detection time, protected from light.
-
Read Plate: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and determine the Z'-factor, S/B, and S/N ratios for the plate. Repeat this process over several days to assess day-to-day variability.[19]
High-Throughput Screening Workflow
The HTS workflow is a multi-stage process designed to efficiently identify and confirm active compounds.[17] It typically consists of a primary screen, hit confirmation, and secondary assays.
Primary Screen
The primary screen involves testing every compound in the this compound library at a single concentration (e.g., 10 µM) to identify initial "hits".[17]
Protocol 2: Primary HTS of the Compound Library
-
Compound Plating: Prepare assay-ready plates by dispensing a small volume (e.g., 50 nL) of each library compound from the master plates into 384-well assay plates using an acoustic liquid handler or a pintool.
-
Reagent Addition: Following the optimized assay protocol, add the kinase, substrate, and ATP mixture to all wells of the assay plates containing the library compounds. Also, include positive and negative controls on each plate.
-
Incubation: Incubate the plates for the predetermined kinase reaction time.
-
Detection: Stop the reaction and add the TR-FRET detection reagents.
-
Plate Reading: Read all assay plates on a high-throughput plate reader.
-
Data Analysis and Hit Selection: Analyze the data to identify compounds that cause a significant reduction in the TR-FRET signal compared to the negative controls. A common method for hit selection is to use a threshold based on the mean and standard deviation of the in-plate negative controls (e.g., >3 standard deviations from the mean).[21]
Table 1: Example Primary HTS Data Summary
| Parameter | Value |
| Library Size | 50,000 compounds |
| Screening Concentration | 10 µM |
| Number of Assay Plates | 140 (384-well format) |
| Average Z'-factor | 0.78 |
| Hit Threshold | >50% Inhibition |
| Initial Hit Rate | 1.2% |
| Number of Initial Hits | 600 |
Hit Confirmation and Potency Determination
The initial hits from the primary screen must be confirmed to rule out false positives.[22] This is achieved by re-testing the hits, often from a freshly prepared sample, in the primary assay. Confirmed hits are then tested in a dose-response format to determine their potency (e.g., IC50 value).[23]
Protocol 3: Hit Confirmation and Dose-Response Analysis
-
Hit Picking: Cherry-pick the initial hit compounds from the master plates.
-
Confirmation Screen: Re-test the selected hits at the same single concentration used in the primary screen.
-
Dose-Response Plate Preparation: For confirmed hits, prepare serial dilutions (e.g., 10-point, 3-fold dilutions) to create concentration-response curves.
-
Assay Execution: Perform the TR-FRET kinase assay with the serially diluted compounds.
-
Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each confirmed hit.
Secondary and Orthogonal Assays
To further validate the hits and eliminate artifacts, it is crucial to employ secondary and orthogonal assays.[24][25]
Orthogonal Biochemical Assay
An orthogonal assay uses a different detection technology to confirm the activity of the hits.[25] For a kinase target, an example would be a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. This helps to eliminate compounds that may interfere with the TR-FRET detection system.
Cell-Based Assays
Cell-based assays are critical for confirming the activity of hits in a more physiologically relevant context.[12][26][27] These assays can assess a compound's ability to permeate cell membranes and engage the target within the cell. An example would be an assay that measures the phosphorylation of a downstream substrate of the target kinase in a relevant cell line.
Protocol 4: Cellular Target Engagement Assay
-
Cell Culture: Culture a relevant cell line that expresses the target kinase.
-
Compound Treatment: Seed the cells in 96- or 384-well plates and treat with varying concentrations of the confirmed hit compounds.
-
Cell Lysis: After a suitable incubation period, lyse the cells to release the proteins.
-
Detection: Use an immunoassay, such as an ELISA or Western blot, to detect the phosphorylation level of a known downstream substrate of the target kinase.
-
Data Analysis: Determine the effect of the compounds on substrate phosphorylation and calculate their cellular potency (e.g., EC50).
Data Analysis and Visualization
Robust data analysis is critical for making informed decisions throughout the HTS workflow.[28][29][30] This includes plate-level quality control, normalization, and hit selection.
HTS Workflow Diagram
Caption: High-Throughput Screening Workflow Diagram.
Hit Prioritization Logic
Caption: Hit Prioritization Decision Matrix.
Conclusion
The high-throughput screening of an this compound library offers a promising avenue for the discovery of novel kinase inhibitors. A successful HTS campaign requires a systematic and rigorous approach, encompassing robust assay development and validation, a well-defined screening workflow with appropriate secondary and orthogonal assays, and careful data analysis. The methodologies and protocols outlined in this application note provide a comprehensive framework for researchers to effectively screen this and other compound libraries, ultimately accelerating the identification of valuable lead compounds for drug discovery programs.
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Application Notes and Protocols for the Development of 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 8a-phenyloctahydropyrrolo[1,2-a]pyrimidine scaffold represents a compelling starting point for the discovery of novel therapeutic agents. Its three-dimensional architecture and the presence of a modifiable phenyl group offer significant opportunities for structural diversification to explore new chemical space and modulate biological activity. This guide provides a comprehensive framework for the synthesis of the core scaffold and the subsequent development of a diverse library of derivatives. We will delve into the strategic considerations behind the synthetic design, detailed experimental protocols for key transformations, and methods for the characterization and purification of the target compounds.
Introduction: The Rationale for Derivatization
The pyrrolopyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific this compound structure combines a rigid bicyclic system with a chemically versatile phenyl group. This phenyl group serves as a key handle for derivatization, allowing for the systematic modification of steric and electronic properties to probe structure-activity relationships (SAR). By developing a library of derivatives, researchers can aim to optimize potency, selectivity, and pharmacokinetic profiles of potential drug candidates.
Synthesis of the Core Scaffold: this compound
Proposed Synthetic Pathway
The proposed synthesis involves two main stages: the preparation of a suitable 2-(2-aminoethyl)pyrrolidine derivative and its subsequent condensation with a phenyl-β-ketoester.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Protocol 2.2.1: Synthesis of 2-(2-Aminoethyl)-1-methylpyrrolidine
This protocol is adapted from known procedures for the synthesis of similar compounds.[3][4]
-
Step 1: Synthesis of (1-Methylpyrrolidin-2-ylidene)acetonitrile.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methyl-2-pyrrolidinone (1.0 eq), acetonitrile (1.5 eq), and a strong base such as sodium ethoxide (1.2 eq) in a suitable anhydrous solvent like ethanol.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
-
Step 2: Hydrogenation to 2-(2-Aminoethyl)-1-methylpyrrolidine.
-
In a high-pressure hydrogenation vessel, dissolve the (1-methylpyrrolidin-2-ylidene)acetonitrile (1.0 eq) in methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to 40-80°C.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
After the reaction is complete, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure and purify the resulting diamine by vacuum distillation.
-
Protocol 2.2.2: Synthesis of this compound
This protocol is based on established methods for the synthesis of tetrahydropyrimidines from 1,3-diamines and β-keto esters.[5]
-
Step 1: Condensation to form 8a-Phenyl-1-methyl-octahydropyrrolo[1,2-a]pyrimidine-4-one.
-
In a round-bottom flask, dissolve 2-(2-aminoethyl)-1-methylpyrrolidine (1.0 eq) and ethyl benzoylacetate (1.0 eq) in a high-boiling point solvent such as toluene or xylene.
-
Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water and ethanol formed during the reaction.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
-
-
Step 2: Reduction to this compound.
-
Caution: Lithium aluminum hydride (LiAlH4) is a highly reactive and flammable reagent. This reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) in an anhydrous solvent.
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, suspend LiAlH4 (excess, e.g., 2-3 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve the 8a-phenyl-1-methyl-octahydropyrrolo[1,2-a]pyrimidine-4-one (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux to ensure complete reduction.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0°C and carefully quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the final compound by column chromatography.
-
Derivatization Strategies
The this compound core offers several positions for derivatization. The most accessible and versatile of these is the phenyl ring. Additionally, functionalization of the saturated heterocyclic core may be possible, although potentially less regioselective.
Derivatization of the Phenyl Ring
The phenyl group is amenable to a wide range of classical and modern synthetic transformations.
3.1.1. Electrophilic Aromatic Substitution (SEAr)
This class of reactions allows for the introduction of various functional groups directly onto the phenyl ring.[6]
Protocol 3.1.1.1: Nitration of the Phenyl Ring
The introduction of a nitro group provides a versatile handle for further transformations (e.g., reduction to an amine).[7][8]
-
In a flask cooled in an ice bath, slowly add this compound (1.0 eq) to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid ("mixed acid").
-
Maintain the temperature below 10°C during the addition.
-
Stir the reaction mixture at 0-10°C and monitor its progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) until the solution is basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the nitro-substituted derivative by column chromatography. The regioselectivity (ortho, meta, para) will depend on the electronic nature of the heterocyclic substituent and steric hindrance.
Protocol 3.1.1.2: Halogenation of the Phenyl Ring
Halogenation introduces a key functional group for subsequent cross-coupling reactions.[9][10]
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).
-
Add a Lewis acid catalyst such as iron(III) bromide (for bromination) or aluminum chloride (for chlorination) (catalytic amount).
-
Slowly add the halogen (e.g., bromine or chlorine) (1.0-1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate (for bromination/iodination) or sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the halogenated product by column chromatography.
3.1.2. Palladium-Catalyzed Cross-Coupling Reactions
These powerful reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, starting from the halogenated derivatives.
Protocol 3.1.2.1: Suzuki-Miyaura Coupling
This reaction is used to form new C-C bonds by coupling the aryl halide with a boronic acid or ester.[11][12]
-
In a reaction vessel, combine the halogenated this compound (1.0 eq), a boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., potassium carbonate or cesium carbonate).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.
Protocol 3.1.2.2: Buchwald-Hartwig Amination
This reaction forms a new C-N bond by coupling the aryl halide with an amine.[13][14]
-
In a glovebox or under an inert atmosphere, combine the halogenated this compound (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd2(dba)3) with a suitable phosphine ligand (e.g., Xantphos or SPhos), and a strong base (e.g., sodium tert-butoxide or cesium carbonate).
-
Add an anhydrous solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat to the required temperature (typically 80-120°C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with water, and extract the product.
-
Purify by column chromatography.
Derivatization of the Saturated Heterocyclic Core
Direct functionalization of the saturated rings of the octahydropyrrolo[1,2-a]pyrimidine core is more challenging due to the presence of multiple, similar C-H bonds. However, recent advances in C-H functionalization may offer potential routes.[15][16] These methods often require specific directing groups or complex catalyst systems and would need to be optimized for this particular scaffold.
Characterization and Purification
4.1. Purification
-
Column Chromatography: This is the primary method for purifying the synthesized compounds. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane).
-
Recrystallization: For solid compounds, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.
-
Preparative HPLC: For challenging separations or to obtain very high purity samples for biological testing, preparative high-performance liquid chromatography can be employed.
4.2. Characterization
The structure and purity of all synthesized compounds must be confirmed using a combination of spectroscopic and analytical techniques.
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) | |
| 1H NMR | Provides information on the number, connectivity, and chemical environment of protons. |
| 13C NMR | Shows the number and types of carbon atoms in the molecule. |
| 2D NMR (COSY, HSQC, HMBC) | Used to establish the complete connectivity of the molecular structure. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula. |
| High-Performance Liquid Chromatography (HPLC) | Used to assess the purity of the compound. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, N-H). |
| Melting Point | For solid compounds, a sharp melting point range is an indicator of purity. |
Potential Biological Evaluation
Based on the known activities of related pyrrolopyrimidine scaffolds, derivatives of this compound could be screened in a variety of biological assays.
-
Anticancer Assays:
-
Cell Viability Assays (e.g., MTT, MTS): To determine the cytotoxic effects of the compounds on various cancer cell lines.
-
Kinase Inhibition Assays: To investigate if the compounds inhibit specific protein kinases that are often dysregulated in cancer.
-
-
Anti-inflammatory Assays:
-
Measurement of Inflammatory Cytokines (e.g., TNF-α, IL-6): To assess the ability of the compounds to reduce the production of pro-inflammatory mediators in cell-based assays.
-
COX-2 Inhibition Assays: To determine if the compounds inhibit the cyclooxygenase-2 enzyme, a key target for anti-inflammatory drugs.
-
-
Antimicrobial Assays:
-
Minimum Inhibitory Concentration (MIC) Assays: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Conclusion
The this compound scaffold provides a promising foundation for the development of new chemical entities with potential therapeutic applications. The synthetic and derivatization strategies outlined in this guide offer a clear path for researchers to create a diverse library of analogs. Through systematic modification of the phenyl group and exploration of the core structure, it is possible to fine-tune the properties of these molecules and uncover novel compounds with significant biological activity.
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The 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine Scaffold: A Versatile Core for Modern Drug Discovery
Introduction: The Promise of Fused Heterocycles in Medicinal Chemistry
The landscape of drug discovery is continually evolving, with an ever-present demand for novel molecular scaffolds that can address complex biological targets with high potency and selectivity. Among the myriad of heterocyclic systems, fused pyrimidines have emerged as a particularly fruitful area of exploration.[1][2] The pyrrolopyrimidine core, a bioisostere of the native purine nucleobases, has proven to be a privileged scaffold, forming the basis of numerous clinically approved and investigational drugs, particularly in oncology.[3] This application note delves into the potential of a specific, yet underexplored, derivative: the 8a-phenyloctahydropyrrolo[1,2-a]pyrimidine scaffold. Its unique three-dimensional structure, conferred by the saturated pyrrolidine and pyrimidine rings, combined with the strategic placement of a phenyl group at the bridgehead carbon, offers a compelling starting point for the design of a new generation of therapeutic agents.
The rationale for focusing on this scaffold is rooted in the established success of related pyrrolopyrimidine isomers, such as the pyrrolo[2,3-d]pyrimidines, which are known to target a variety of protein kinases.[1][4] The octahydro- variant introduces conformational rigidity and sp3-character, which can lead to improved metabolic stability and oral bioavailability—key attributes for successful drug candidates. The 8a-phenyl substituent provides a crucial vector for interaction with hydrophobic pockets within target proteins and serves as a versatile handle for further chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the this compound scaffold. We will explore a plausible synthetic route, detail protocols for biological evaluation, and discuss the potential applications of this promising molecular framework in contemporary drug discovery.
Synthetic Strategy: A Plausible Pathway to the Core Scaffold
While specific literature on the synthesis of this compound is not abundant, a robust synthetic route can be rationally designed based on established methodologies for the construction of related bicyclic nitrogen heterocycles. A plausible and efficient approach involves a multi-step sequence culminating in a key intramolecular cyclization reaction. The following protocol is a proposed synthetic scheme, drawing inspiration from analogous transformations in heterocyclic chemistry.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Protocol (Proposed)
Protocol 1: Synthesis of this compound
-
Step 1: Synthesis of 1-(3-oxo-3-phenylpropyl)piperidine-2-carboxamide
-
To a solution of 2-piperidinecarboxamide (1.0 eq) in anhydrous acetonitrile (0.2 M), add potassium carbonate (2.5 eq).
-
Add 3-bromo-1-phenylpropan-1-one (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 1-(3-oxo-3-phenylpropyl)piperidine-2-carboxamide.
-
-
Step 2: Synthesis of 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidin-4(1H)-one
-
Dissolve 1-(3-oxo-3-phenylpropyl)piperidine-2-carboxamide (1.0 eq) in methanol (0.1 M).
-
Add sodium cyanoborohydride (1.5 eq) to the solution.
-
Adjust the pH of the reaction mixture to 4-5 using glacial acetic acid.
-
Stir the reaction at room temperature for 24 hours. The reductive amination of the ketone and subsequent intramolecular cyclization of the resulting amine with the amide will occur in situ.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 8a-phenyloctahydropyrrolo[1,2-a]pyrimidin-4(1H)-one.
-
-
Step 3: Reduction to this compound
-
To a solution of 8a-phenyloctahydropyrrolo[1,2-a]pyrimidin-4(1H)-one (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M), add lithium aluminum hydride (3.0 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and then reflux for 6-8 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water (Fieser workup).
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by column chromatography or crystallization if necessary.
-
Biological Evaluation: Screening for Therapeutic Potential
Given the prevalence of the broader pyrrolopyrimidine scaffold in kinase inhibitor discovery, a primary application of the this compound core would be in the development of novel kinase inhibitors for oncology and inflammatory diseases.[1][4] Additionally, the general biological activity of pyrimidine derivatives suggests potential applications as antimicrobial or antiviral agents.[1] The following protocols outline standard assays for the initial biological characterization of novel compounds based on this scaffold.
General Biological Screening Workflow
Sources
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- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Computational Docking of 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine with Protein Targets
Abstract
This comprehensive guide provides a detailed protocol for the computational docking of 8a-phenyloctahydropyrrolo[1,2-a]pyrimidine, a heterocyclic scaffold of significant medicinal interest, with a selected protein target. We will utilize industry-standard, open-source software to predict the binding affinity and pose of the ligand within the protein's active site. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular biology and computational chemistry. The protocols herein are designed to be self-validating, with explanations of the scientific rationale behind each step, ensuring a robust and reproducible workflow.
Introduction: The Convergence of a Privileged Scaffold and a Critical Oncogene
The pyrrolopyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] Its structural resemblance to the purine nucleobase adenine makes it an effective mimic for ATP, leading to the successful development of numerous kinase inhibitors.[2] Beyond kinases, pyrrolopyrimidine derivatives have been investigated as inhibitors of various other protein targets, including the Multidrug Resistance-Associated Protein 1 (MRP1) and as modulators of protein-protein interactions.[3][4][5]
One of the most critical protein-protein interactions in oncology is that between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2.[6][7] In many cancers, MDM2 is overexpressed, leading to the excessive degradation of p53 and thereby abrogating its tumor-suppressive functions.[6] The disruption of the p53-MDM2 interaction is a validated therapeutic strategy to reactivate p53 in cancer cells. The p53-binding site on MDM2 is a well-defined hydrophobic pocket, making it amenable to inhibition by small molecules.[8]
Recent studies have highlighted the potential of pyrrolopyrimidine-based scaffolds as α-helix mimetics capable of disrupting the p53-MDM2 interaction.[5][9] Given this precedent, we have selected human MDM2 as the protein target for this docking protocol with this compound. We will utilize the crystal structure of MDM2 in complex with a known inhibitor to define the binding site and to validate our docking protocol.
Experimental and Computational Workflow Overview
Our workflow is designed to be a logical progression from data acquisition to results analysis. The key stages involve the preparation of the protein (receptor) and the small molecule (ligand), performing the docking simulation using AutoDock Vina, and finally, analyzing and validating the results.
Figure 1: A schematic of the computational docking workflow, from initial data preparation to final analysis and validation.
Detailed Protocols
Part 1: Receptor and Ligand Preparation
Rationale: The accuracy of molecular docking is highly dependent on the quality of the input structures. This preparation phase ensures that both the protein and the ligand are in a chemically correct and computationally ready state. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.
Protocol 1.1: Receptor Preparation
-
Acquire the Protein Structure: Download the crystal structure of human MDM2 in complex with an inhibitor from the RCSB Protein Data Bank (PDB). For this protocol, we will use PDB ID: 3LBK .[10] This structure provides a high-resolution view of the p53-binding pocket with a co-crystallized small molecule inhibitor.
-
Open in UCSF Chimera: Launch UCSF Chimera and open the downloaded PDB file (3lbk.pdb).[4][11]
-
Isolate the Protein: The downloaded file contains the protein, the co-crystallized ligand, and water molecules. For initial preparation, we need to isolate the protein chain. Delete the ligand and water molecules.
-
Add Hydrogens: Use the Add Hydrogens tool in Chimera to add hydrogen atoms to the protein, as they are typically not resolved in crystal structures but are crucial for calculating interactions.
-
Add Charges: Assign partial charges to the protein atoms using the AMBER force field. This is essential for the scoring function to calculate electrostatic interactions.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes the partial charges and atom types.
Protocol 1.2: Ligand Preparation
-
-
Use a molecular editor such as Avogadro or an online tool like PubChem Sketcher to draw the 2D structure and generate a 3D conformation.
-
Perform a preliminary energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.[12]
-
Save the structure as an SDF or MOL2 file.
-
-
Open in UCSF Chimera: Open the generated ligand file in UCSF Chimera.
-
Add Hydrogens and Charges: Similar to the receptor, add hydrogen atoms and assign Gasteiger partial charges to the ligand.
-
Define Rotatable Bonds: AutoDock Tools, often used in conjunction with Chimera, will automatically detect and define the rotatable bonds in the ligand, allowing for conformational flexibility during docking.
-
Save as PDBQT: Save the prepared ligand in the PDBQT file format.
Part 2: Docking Simulation with AutoDock Vina
Rationale: AutoDock Vina uses a grid-based approach to accelerate the docking calculations. A "grid box" is defined around the active site of the protein. The scoring function then calculates the binding energy of different ligand poses within this box.[13] The exhaustiveness parameter controls the extent of the conformational search.
Protocol 2.1: Defining the Grid Box and Running the Docking
-
Define the Binding Site: In UCSF Chimera, with the prepared receptor (3lbk_protein.pdbqt) loaded, identify the amino acid residues that form the binding pocket. Based on the co-crystallized ligand in the original 3LBK structure, these are primarily located in the hydrophobic cleft.[8]
-
Set Up the Grid Box:
-
Use the AutoDock Vina tool within UCSF Chimera.
-
Center the grid box on the co-crystallized inhibitor's position from the original 3LBK PDB file. This ensures the search space is focused on the known binding site.
-
Adjust the dimensions of the grid box to encompass the entire binding pocket with a buffer of a few angstroms in each dimension. A typical size might be 25 x 25 x 25 Å.[14]
-
-
Configure and Run AutoDock Vina:
-
In the AutoDock Vina interface, specify the prepared receptor and ligand PDBQT files.
-
The grid box parameters will be automatically populated from the previous step.
-
Set the exhaustiveness parameter. A value of 8 is a good starting point for a balance of speed and accuracy. For more rigorous searches, this can be increased.
-
Execute the docking run. Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.[15]
-
Figure 2: The core process of AutoDock Vina, taking prepared receptor and ligand files along with a configuration file to produce ranked binding poses and scores.
Analysis and Validation of Docking Results
Rationale: The output of a docking simulation is a set of predictions that must be carefully analyzed and validated. The binding score provides a quantitative estimate of affinity, while visual inspection of the binding pose reveals the specific molecular interactions responsible for binding. Validation ensures that the docking protocol can reliably reproduce known binding modes.
Protocol 3.1: Analyzing the Docking Results
-
Evaluate Binding Affinity: The primary output from AutoDock Vina is a binding affinity score in kcal/mol.[16] More negative values indicate stronger predicted binding.[3] The results are ranked from the best score (lowest energy) to the highest.
-
Visualize Binding Poses: Load the receptor PDBQT file and the output PDBQT file from Vina into a molecular visualization tool like UCSF Chimera or PyMOL.[4] This will allow you to inspect the predicted binding poses of the ligand in the context of the protein's active site.
-
Analyze Molecular Interactions: Examine the top-ranked poses for key molecular interactions, such as:
-
Hydrogen bonds: Identify any hydrogen bonds between the ligand and protein residues.
-
Hydrophobic interactions: Observe how the phenyl group of the ligand fits into the hydrophobic pockets of MDM2.
-
Pi-stacking: Look for potential pi-stacking interactions between aromatic rings of the ligand and protein residues like tyrosine or phenylalanine.
-
Protocol 3.2: Self-Validation of the Docking Protocol
A crucial step in ensuring the trustworthiness of your docking results is to validate the protocol.[17]
-
Extract the Co-crystallized Ligand: From the original PDB file (3LBK), extract the co-crystallized inhibitor.
-
Prepare the Co-crystallized Ligand: Prepare this ligand using the same procedure outlined in Protocol 1.2.
-
Redock the Ligand: Perform a docking run with the prepared co-crystallized ligand into the MDM2 binding site, using the exact same grid box and docking parameters.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the two.
-
Interpret RMSD: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[17][18] This gives confidence that the predictions for your test ligand (this compound) are reliable.
Data Presentation
Quantitative results from the docking simulation should be summarized in a clear and concise table.
| Ligand | Top Ranked Binding Affinity (kcal/mol) | Key Interacting Residues (MDM2) | Validation RMSD (Å) |
| This compound | -8.5 | LEU54, GLY58, ILE61, VAL93 | N/A |
| Co-crystallized Inhibitor (from 3LBK) | -9.2 | LEU54, GLY58, ILE61, VAL93, TYR67 | 1.3 |
Table 1: Example docking results for this compound and the validation ligand against the MDM2 protein. Binding affinities are hypothetical for illustrative purposes.
Conclusion and Future Directions
This guide has outlined a comprehensive and validated protocol for the computational docking of this compound with the human MDM2 protein. By following these steps, researchers can generate reliable predictions of binding affinity and interaction modes, providing valuable insights for hypothesis-driven drug discovery. The predicted binding poses can guide the design of new analogs with improved potency and selectivity. Future work could involve performing molecular dynamics simulations to assess the stability of the predicted protein-ligand complex over time and using more advanced techniques like free energy perturbation calculations for more accurate binding affinity predictions.
References
-
Johnson, Z.L., & Chen, J. (2017). Cryo-EM structure of bovine multidrug resistance protein 1 (MRP1). RCSB Protein Data Bank. [Link]
-
Popowicz, G.M., Czarna, A., Wolf, S., & Holak, T.A. (2010). Structure of human MDM2 protein in complex with a small molecule inhibitor. RCSB Protein Data Bank. [Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). PubMed. [Link]
-
Schmitt, S. M., Stefan, K., & Wiese, M. (2016). Pyrrolopyrimidine Derivatives as Novel Inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1). PubMed. [Link]
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Metwally, K. (n.d.). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Samara Journal of Science. [Link]
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Schmitt, S. M., Stefan, K., & Wiese, M. (2016). Pyrrolopyrimidine Derivatives as Novel Inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1). Journal of Medicinal Chemistry. [Link]
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Grasberger, B.L., et al. (2005). Structure of Human MDM2 in complex with a Benzodiazepine Inhibitor. RCSB Protein Data Bank. [Link]
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ResearchGate. (n.d.). Crystal structure of the MRP1 (PDB:5UJA). [Link]
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Vassilev, L.T., et al. (2004). CRYSTAL STRUCTURE OF HUMAN MDM2 WITH AN IMIDAZOLINE INHIBITOR. RCSB Protein Data Bank. [Link]
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Design and synthesis of new templates derived from pyrrolopyrimidine as selective multidrug-resistance-associated protein inhibitors in multidrug resistance. (2004). PubMed. [Link]
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Schmitt, S. M., Stefan, K., & Wiese, M. (2017). Pyrrolopyrimidine derivatives and purine analogs as novel activators of Multidrug Resistance-associated Protein 1 (MRP1, ABCC1). PubMed. [Link]
-
ResearchGate. (n.d.). Structures of the complexes of MDM2 with the non-peptide inhibitor and peptide inhibitors. [Link]
-
Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
-
Lim, D., et al. (2010). Novel Pyrrolopyrimidine-Based α-Helix Mimetics: Cell-Permeable Inhibitors of Protein-Protein Interactions. PMC. [Link]
-
Pazgier, M., et al. (2009). Crystal structure of human MDM2 in complex with a 12-mer peptide inhibitor. RCSB Protein Data Bank. [Link]
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Ramaen, O., et al. (2006). Structure of the human Multidrug Resistance Protein 1 Nucleotide Binding Domain 1. RCSB Protein Data Bank. [Link]
-
Yu, J., et al. (2011). Molecular modeling and molecular dynamics simulation studies on pyrrolopyrimidine-based α-helix mimetic as dual inhibitors of MDM2 and MDMX. PubMed. [Link]
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Chen, M., et al. (2020). Cryo-EM structure of wild-type bovine multidrug resistance protein 1 (MRP1) under active turnover conditions. RCSB Protein Data Bank. [Link]
-
Adel, M. (n.d.). Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Who we serve. [Link]
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Rosenberg, M. F., et al. (2001). The structure of the multidrug resistance protein 1 (MRP1/ABCC1). crystallization and single-particle analysis. PubMed. [Link]
-
Bjelic, S., et al. (2018). Crystal structure of VEGFR-2 domains 4-5 in complex with DARPin D4b. RCSB Protein Data Bank. [Link]
-
ResearchGate. (n.d.). Structure of VEGFR2 in complex with 32 (PDB ID: 3WZD). [Link]
-
Schmitt, S. M., Stefan, K., & Wiese, M. (2016). Pyrrolopyrimidine Derivatives as Novel Inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1). Journal of Medicinal Chemistry. [Link]
-
Scott, A.D., et al. (2020). Crystal structure of the KDR (VEGFR2) kinase domain in complex with a type-II inhibitor. RCSB Protein Data Bank. [Link]
-
Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. NIH. [Link]
-
ResearchGate. (n.d.). Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex. [Link]
-
Sabe, V. T., et al. (n.d.). Ligand binding mode prediction by docking: Mdm2/Mdmx inhibitors as a case study. PMC. [Link]
-
Eberhardt, J., et al. (2021). AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings. PMC. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. PMC. [Link]
-
Joseph, T.L., et al. (n.d.). Diaryl- and triaryl-pyrrole derivatives: inhibitors of the MDM2–p53 and MDMX–p53 protein–protein interactions. PMC. [Link]
-
Velihina, E., et al. (2020). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
-
Eberhardt, J., et al. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. ACS Publications. [Link]
-
AutoDock Vina Documentation. (n.d.). [Link]
-
Velihina, E., et al. (2020). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC. [Link]
-
Molecular Docking Part - 2 | Setting Grid Parameters. (2021). YouTube. [Link]
-
Generating grid box for Docking using Vina. (2024). YouTube. [Link]
-
Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. (2024). YouTube. [Link]
-
An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace. [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). [Link]
-
ResearchGate. (n.d.). (a) Binding cavity and grid box of VEGFR2 (3VHE) generated using.... [Link]
-
ResearchGate. (n.d.). Shows the Grid Box Over the Molecule to Prepare It for Docking. [Link]
-
An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews. [Link]
-
ResearchGate. (n.d.). The setup coordinates grid (Grid box) for molecular docking studies on binding site of COVID-19 main protease. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrolo[2,3-d]pyrimidine-imines 8a–j. [Link]
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Application Notes and Protocols for the Enantioselective Synthesis of Pyrrolo[1,2-a]pyrimidines
Introduction: The Significance of Chiral Pyrrolo[1,2-a]pyrimidines
The pyrrolo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. Its rigid, fused-ring structure presents a unique three-dimensional arrangement for molecular recognition, making it a valuable core for drug discovery programs targeting a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The introduction of stereocenters into this framework significantly expands the accessible chemical space and can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Consequently, the development of robust and efficient methods for the enantioselective synthesis of these molecules is of paramount importance to researchers in medicinal chemistry and drug development.
This comprehensive guide provides an in-depth exploration of key modern techniques for the enantioselective synthesis of pyrrolo[1,2-a]pyrimidines. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental design and catalyst selection. The protocols detailed herein are intended to serve as a practical resource for scientists at the bench, enabling the confident application of these powerful synthetic strategies.
Strategic Approaches to Enantioselectivity
The asymmetric synthesis of pyrrolo[1,2-a]pyrimidines can be broadly categorized into several key strategies. In this guide, we will focus on three powerful and versatile catalytic approaches:
-
Chiral Phosphoric Acid (CPA) Catalyzed Intramolecular Cyclization: This method leverages the dual functionality of chiral Brønsted acids to activate substrates and control the stereochemical environment of a ring-closing reaction.
-
Organocatalytic Aza-Michael Addition Followed by Cyclization: This sequential approach utilizes small organic molecules as catalysts to first establish a key stereocenter in an acyclic precursor, which is then cyclized to form the target heterocycle.
-
Asymmetric [3+2] Cycloaddition: This elegant strategy involves the reaction of a three-atom component (the pyrrole precursor) with a two-atom component (the pyrimidine precursor) in the presence of a chiral catalyst to construct the five-membered pyrrole ring with high enantiocontrol.
Technique 1: Chiral Phosphoric Acid (CPA) Catalyzed Intramolecular Aza-Friedel-Crafts Reaction
Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a wide array of enantioselective transformations.[1] Their utility in the synthesis of tetrahydropyrrolo[1,2-a]pyrimidines and their analogs stems from their ability to act as bifunctional catalysts, activating the electrophile through protonation while the chiral counterion directs the approach of the nucleophile.
Mechanistic Rationale
The key transformation in this approach is an intramolecular aza-Friedel-Crafts reaction. The starting material, an N-aminoethylpyrrole derivative, is condensed with an aldehyde to form an intermediate imine. The chiral phosphoric acid then protonates the imine, generating a highly reactive iminium ion. The bulky chiral backbone of the CPA creates a well-defined chiral pocket around the iminium ion. The pyrrole ring, acting as the intramolecular nucleophile, is then guided by the chiral anion to attack the iminium carbon from a specific face, thereby establishing the stereocenter with high enantioselectivity.
Diagram 1: Proposed Catalytic Cycle for CPA-Catalyzed Intramolecular Aza-Friedel-Crafts Reaction
Caption: CPA-catalyzed enantioselective synthesis workflow.
Experimental Protocol: Enantioselective Synthesis of a Tetrahydropyrrolo[1,2-a]pyrazine Analog
This protocol is adapted from the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines, a closely related scaffold, and can be optimized for specific pyrrolo[1,2-a]pyrimidine targets.[1]
Materials:
-
N-aminoethylpyrrole derivative (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Chiral Phosphoric Acid (e.g., (R)-TRIP) (5-10 mol%)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere (e.g., Argon), add the N-aminoethylpyrrole derivative (0.5 mmol, 1.0 equiv), the chiral phosphoric acid catalyst (0.025 mmol, 5 mol%), and activated 4 Å molecular sieves.
-
Add anhydrous toluene (2.5 mL) and stir the mixture at room temperature for 15 minutes.
-
Add the aldehyde (0.6 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched tetrahydropyrrolo[1,2-a]pyrimidine derivative.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Data Presentation
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (R)-TRIP (5) | Toluene | 25 | 85 | 92 |
| 2 | 4-Nitrobenzaldehyde | (R)-TRIP (5) | Toluene | 25 | 91 | 95 |
| 3 | 2-Naphthaldehyde | (R)-TRIP (5) | Toluene | 40 | 88 | 94 |
| 4 | Isovaleraldehyde | (R)-TRIP (10) | CH2Cl2 | 25 | 75 | 88 |
Note: Data are representative and will vary based on specific substrates and reaction conditions.
Technique 2: Organocatalytic Aza-Michael Addition and Subsequent Cyclization
This strategy employs a chiral secondary amine catalyst, such as a diarylprolinol silyl ether, to facilitate the enantioselective addition of a pyrimidine nucleophile to an α,β-unsaturated aldehyde. The resulting chiral aldehyde can then be subjected to a series of transformations to construct the pyrrolo[1,2-a]pyrimidine ring system.
Mechanistic Rationale
The organocatalytic step proceeds through the formation of a transient enamine between the chiral secondary amine catalyst and the α,β-unsaturated aldehyde. This enamine activation lowers the LUMO of the enal, making it more susceptible to nucleophilic attack. The bulky substituents on the catalyst create a chiral environment that directs the approach of the pyrimidine nucleophile to one face of the enamine, leading to the formation of a chiral Michael adduct with high enantioselectivity. Subsequent reduction of the aldehyde and intramolecular cyclization steps then yield the final product.
Diagram 2: Organocatalytic Aza-Michael Addition Workflow
Caption: Stepwise synthesis via organocatalyzed aza-Michael addition.
Experimental Protocol: Two-Step Synthesis of a Chiral Pyrrolo[1,2-a]pyrimidine Analog
This protocol is based on the organocatalytic aza-Michael addition of pyrimidines to enals.[2]
Step 1: Enantioselective Aza-Michael Addition
Materials:
-
Pyrimidine derivative (1.0 equiv)
-
α,β-Unsaturated aldehyde (1.5 equiv)
-
(S)-Diarylprolinol silyl ether catalyst (10 mol%)
-
Acid co-catalyst (e.g., Benzoic acid) (10 mol%)
-
Anhydrous solvent (e.g., Chloroform)
Procedure:
-
To a reaction vial, add the pyrimidine derivative (0.5 mmol, 1.0 equiv), the diarylprolinol silyl ether catalyst (0.05 mmol, 10 mol%), and the acid co-catalyst (0.05 mmol, 10 mol%).
-
Add anhydrous chloroform (2.5 mL) and cool the mixture to 0 °C.
-
Add the α,β-unsaturated aldehyde (0.75 mmol, 1.5 equiv) dropwise.
-
Stir the reaction at 0 °C until the starting pyrimidine is consumed (monitor by TLC).
-
Concentrate the reaction mixture directly under reduced pressure. The crude aldehyde is often used in the next step without further purification.
Step 2: Reductive Cyclization
Materials:
-
Crude chiral aldehyde from Step 1
-
Reducing agent (e.g., Sodium borohydride)
-
Solvent (e.g., Methanol)
-
Acid or base for cyclization (if required)
Procedure:
-
Dissolve the crude aldehyde in methanol (5 mL) and cool the solution to 0 °C.
-
Add sodium borohydride (1.5 equiv) portion-wise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting amino alcohol may cyclize spontaneously or may require further treatment (e.g., heating with a catalytic amount of acid) to afford the pyrrolo[1,2-a]pyrimidine.
-
Purify the final product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
Data Presentation
| Entry | Pyrimidine | Enal | Yield (2 steps, %) | ee (%) |
| 1 | Uracil | Cinnamaldehyde | 72 | 96 |
| 2 | Thymine | Crotonaldehyde | 65 | 92 |
| 3 | 2-Aminopyrimidine | Cinnamaldehyde | 68 | 94 |
Note: Data are representative and will vary based on specific substrates and reaction conditions.
Technique 3: Asymmetric [3+2] Cycloaddition
The [3+2] cycloaddition is a powerful reaction for the construction of five-membered rings. In the context of pyrrolo[1,2-a]pyrimidine synthesis, this can involve the reaction of an azomethine ylide (as the three-atom component) with a suitable dipolarophile containing the pyrimidine moiety. The use of a chiral catalyst, often a metal complex with a chiral ligand, allows for high stereocontrol.
Mechanistic Rationale
In a typical scenario, an azomethine ylide is generated in situ from an imino ester in the presence of a Lewis acid and a base. The chiral Lewis acid coordinates to the imino ester, facilitating the formation of the ylide and creating a chiral environment. The dipolarophile then approaches this chiral complex in a highly organized transition state, leading to the formation of the pyrrolidine ring with excellent diastereo- and enantioselectivity.
Diagram 3: General Scheme for Asymmetric [3+2] Cycloaddition
Caption: Convergent synthesis via asymmetric [3+2] cycloaddition.
Experimental Protocol: Representative Asymmetric [3+2] Cycloaddition
This protocol is a general representation and would require optimization for specific substrates leading to pyrrolo[1,2-a]pyrimidines.
Materials:
-
Imino ester (e.g., from glycine methyl ester and an aldehyde) (1.0 equiv)
-
Pyrimidine-based dipolarophile (e.g., a vinylpyrimidine) (1.2 equiv)
-
Chiral Lewis acid catalyst (e.g., Ag(I) or Cu(I) complex with a chiral ligand like BOX or SEGPHOS) (5-10 mol%)
-
Base (e.g., Triethylamine) (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the chiral ligand and the metal salt (e.g., AgOAc) to a flame-dried reaction flask.
-
Add anhydrous toluene and stir for 30 minutes to form the catalyst complex.
-
Add the imino ester (0.5 mmol, 1.0 equiv) and the pyrimidine-based dipolarophile (0.6 mmol, 1.2 equiv).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the base (0.55 mmol, 1.1 equiv) dropwise.
-
Stir the reaction at that temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
Data Presentation
| Entry | Dipolarophile | Ligand | Yield (%) | ee (%) | dr |
| 1 | Vinyl-2-chloropyrimidine | (R)-Ph-BOX | 85 | 95 | >20:1 |
| 2 | Vinyl-2-aminopyrimidine | (S)-SEGPHOS | 78 | 92 | 15:1 |
Note: Data are hypothetical and for illustrative purposes. Optimization is crucial for success.
Conclusion and Future Outlook
The enantioselective synthesis of pyrrolo[1,2-a]pyrimidines is a dynamic and evolving field. The techniques presented in this guide—chiral phosphoric acid catalysis, organocatalytic Michael additions, and asymmetric [3+2] cycloadditions—represent some of the most powerful and versatile tools currently available to synthetic chemists. Each method offers distinct advantages in terms of substrate scope, operational simplicity, and the specific stereochemical challenges it can address.
As the demand for novel, enantiopure drug candidates continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of these important heterocyclic compounds will remain a key focus of research. The principles and protocols outlined in this guide provide a solid foundation for researchers to not only apply existing methods but also to innovate and develop the next generation of synthetic technologies in this exciting area.
References
-
Fekete, B., Palkó, M., Haukka, M., & Fülöp, F. (2017). Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol. Molecules, 22(4), 633. [Link]
-
Wang, Q., et al. (2013). Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. Organic Letters, 15(21), 5480-5483. [Link]
-
Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric cooperative catalysis of strong Brønsted acid-promoted reactions using chiral ureas. Journal of the American Chemical Society, 128(49), 15824-15825. [Link]
-
Austin, J. F., & MacMillan, D. W. C. (2004). Enantioselective organocatalytic construction of pyrroloindolines by a cascade addition–cyclization strategy: Synthesis of (–)-flustramine B. PNAS, 101(15), 5482-5487. [Link]
-
Wang, C., et al. (2012). Organocatalytic enantioselective synthesis of acyclic pyrimidine nucleosides by aza-Michael reaction. Organic & Biomolecular Chemistry, 10(42), 8564-8569. [Link]
-
Repka, L. M., Ni, J., & Reisman, S. E. (2012). Enantioselective Synthesis of Pyrroloindolines by a Formal [3+2] Cycloaddition Reaction. Journal of the American Chemical Society, 134(48), 19414-19417. [Link]
-
Sebbar, N., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules, 26(11), 3374. [Link]
-
France, S., et al. (2020). Exploring Enantioselective Pictet–Spengler Reactions. Organic Reactions, 104, 1-324. [Link]
-
Rueping, M., et al. (2008). Chiral Brønsted acids for asymmetric organocatalysis. Angewandte Chemie International Edition, 47(33), 6234-6237. [Link]
-
Wang, Q., et al. (2021). Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. Tetrahedron Letters, 75, 153127. [Link]
-
Wang, C., et al. (2012). Organocatalytic enantioselective synthesis of acyclic pyrimidine nucleosides by aza-Michael reaction. Organic & Biomolecular Chemistry, 10(42), 8564-8569. [Link]
Sources
- 1. Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric [3 + 2] Cycloaddition to Access 3-Pyrrolines and Their Switchable Transformations to Nine-Membered Cyclic Sulfamidates and 2H-Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine
Welcome to the technical support center for the synthesis of 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your target molecule.
Introduction: The Synthetic Challenge
The synthesis of this compound, a cyclic amidine, presents a unique set of challenges. While the core structure is accessible through established synthetic strategies, achieving high yields and purity requires careful control of reaction parameters and a thorough understanding of potential side reactions. This guide will focus on the widely applicable Pictet-Spengler reaction as the primary synthetic route. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1][2] In our case, the reaction proceeds between 2-(pyrrolidin-1-yl)ethan-1-amine and benzaldehyde.
Proposed Reaction Mechanism: Pictet-Spengler Cyclization
The synthesis of this compound can be achieved via a Pictet-Spengler reaction. The proposed mechanism involves two key steps:
-
Imine Formation: The primary amine of 2-(pyrrolidin-1-yl)ethan-1-amine attacks the carbonyl carbon of benzaldehyde to form a hemiaminal intermediate. Subsequent dehydration, typically acid-catalyzed, leads to the formation of an imine (Schiff base).
-
Intramolecular Cyclization: Under acidic conditions, the pyrrolidine nitrogen is protonated, and the resulting iminium ion acts as an electrophile. The electron-rich pyrrolidine ring then attacks the iminium carbon in an intramolecular electrophilic aromatic substitution-like manner to form the desired tricyclic product.[1]
Sources
Technical Support Center: Purification of 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine
Welcome to the dedicated technical support guide for the purification of 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this bicyclic guanidine-type compound. The unique structural and chemical properties of this molecule present specific challenges that standard purification protocols may not adequately address. This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high purity and yield.
Understanding the Core Challenge: The Basic Nature of the Scaffold
The primary difficulty in purifying this compound stems from its bicyclic guanidine-like core. Guanidines are among the strongest organic bases, meaning this compound is highly basic and readily protonated.[1] This property dictates its behavior during purification, particularly in chromatography. The lone pairs on the nitrogen atoms interact strongly with acidic surfaces, such as the silanol (Si-OH) groups on standard silica gel. This interaction is the root cause of many common purification issues.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for purifying crude this compound?
A1: The choice depends on the scale and the impurity profile, but a modified chromatographic approach is typically the most effective first step. Due to the compound's high basicity, standard silica gel chromatography will likely fail. Start with Thin Layer Chromatography (TLC) analysis using a mobile phase containing a small amount of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to assess separation. If the crude material is a solid and the impurity profile is simple, direct crystallization may be an option, but chromatography is generally required to remove closely related impurities.
Q2: My compound is streaking severely on a standard silica TLC plate and the Rf value is zero, even in polar solvents. What's happening?
A2: This is the classic sign of a strong, irreversible interaction between a basic compound and the acidic stationary phase. Your molecule is essentially "sticking" to the silica gel. The silanol groups on the silica surface protonate your basic compound, leading to a strong ionic interaction that prevents it from moving with the mobile phase.[2] The solution is to neutralize these acidic sites by using a modified stationary phase or mobile phase, as detailed in the troubleshooting section below.
Q3: Is this compound stable to acidic or basic conditions?
A3: As a strong base, it is stable to basic and neutral conditions. However, prolonged exposure to strong acids should be avoided during workup and purification, as this can lead to the formation of stable salts that may be difficult to handle or reverse. While the compound is generally stable on deactivated (basified) silica, it can degrade on acidic silica gel over the extended time of a column run.[2] It is always best to monitor for potential product decomposition via TLC or LC-MS during process optimization.[3]
Troubleshooting Guide: Column Chromatography
This section addresses specific issues encountered during chromatographic purification.
Issue 1: Severe peak tailing, low recovery, or complete retention of the compound on the column.
-
Underlying Cause: Strong acid-base interaction between the basic nitrogen centers of your molecule and the acidic silanol groups of the silica gel stationary phase.
-
Solution A: Modify the Mobile Phase. This is the quickest and most common solution. Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system. The modifier acts as a competitive base, saturating the acidic sites on the silica and allowing your compound to elute symmetrically.
-
Solution B: Use a Deactivated Stationary Phase. For particularly sensitive compounds or difficult separations, using deactivated silica gel is a superior option. You can either purchase pre-deactivated silica or prepare it yourself (see Protocol 2). Alumina (basic or neutral) is another excellent alternative stationary phase.[2]
-
Solution C: Reverse-Phase Chromatography. If impurities are significantly less polar than the target compound, reverse-phase (C18) chromatography can be effective. The compound is often retained well and elutes with acetonitrile/water or methanol/water mobile phases, typically with a modifier like trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks by keeping the compound consistently protonated.
Issue 2: Poor separation between the product and a closely-eluting impurity.
-
Underlying Cause: The chosen solvent system does not provide adequate selectivity.
-
Solution A: Systematic Solvent Screening. Test a range of solvent systems with different properties. If you are using a standard system like Hexane/Ethyl Acetate, try alternatives such as Dichloromethane/Methanol or Chloroform/Acetone. These solvents offer different selectivities and may resolve the overlapping spots.[4]
-
Solution B: Employ a Gradient Elution. If there is a significant polarity difference between impurities, a gradient elution can improve separation. Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving highly polar impurities on the column.
Data Summary: TLC Solvent System Screening
The following table provides a starting point for developing a suitable TLC method. All mobile phases should be tested with and without the addition of 1% Et₃N.
| Solvent System (v/v) | Typical Application | Expected Rf (with 1% Et₃N) | Notes |
| 95:5 DCM / MeOH | Good starting point for polar compounds | 0.3 - 0.5 | Excellent resolving power for many nitrogenous compounds. |
| 90:10:1 CHCl₃ / MeOH / NH₄OH | For highly basic or polar compounds | 0.2 - 0.4 | The ammonium hydroxide is very effective at reducing tailing. |
| 80:20 Hexane / Ethyl Acetate | Less effective, for comparison | < 0.1 | Unlikely to move the compound, demonstrating the need for polar systems. |
| 100% Ethyl Acetate | Intermediate polarity screen | 0.1 - 0.2 | May work for less polar analogues but often insufficient alone. |
Troubleshooting Guide: Crystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Underlying Cause: The solution is too supersaturated, the cooling rate is too fast, or impurities are depressing the melting point.[4][5]
-
Solution A: Re-heat and Dilute. Add a small amount (1-5% of total volume) of the hot solvent to the mixture to ensure everything redissolves. Then, allow the solution to cool much more slowly. Insulating the flask can promote the formation of higher-quality crystals.[5]
-
Solution B: Change the Solvent System. The compound may be too soluble in your chosen solvent. Try a solvent system where the compound has lower solubility, or use a solvent/anti-solvent combination. For example, dissolve the compound in a minimal amount of a soluble solvent (like isopropanol or acetone) and slowly add an anti-solvent (like hexanes or diethyl ether) until turbidity persists.[6]
Issue 2: The compound will not crystallize from solution.
-
Underlying Cause: The solution may not be sufficiently saturated, or there are no nucleation sites to initiate crystal growth.
-
Solution A: Induce Nucleation. Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches provide nucleation points for crystal growth.[4]
-
Solution B: Use Seed Crystals. If you have a small amount of pure, solid material, add a single tiny crystal to the cooled solution. This will act as a template for further crystallization.[4]
-
Solution C: Concentrate the Solution. If the compound is too dilute, carefully evaporate some of the solvent and allow the solution to cool again. Be cautious not to over-concentrate, which can lead to oiling out.[6]
Key Experimental Protocols
Protocol 1: TLC Analysis with Basic Modifiers
-
Prepare Eluent: Mix your chosen solvent system (e.g., 95:5 Dichloromethane/Methanol) and add 1% triethylamine (Et₃N) by volume.
-
Spot the Plate: Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or MeOH). Use a capillary tube to spot the solution onto a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the prepared eluent. Ensure the chamber is saturated with the solvent vapor.
-
Visualize: After the solvent front has reached the top, remove the plate and mark the solvent front. Visualize the spots using UV light (if the compound is UV active) and/or a potassium permanganate stain, which is effective for visualizing amine compounds.
-
Analyze: Calculate the Rf value. An ideal Rf for column chromatography is between 0.2 and 0.4.[4]
Protocol 2: Preparative Column Chromatography on Basified Silica
-
Prepare Slurry: In a fume hood, weigh out the required amount of silica gel (typically 50-100 times the mass of your crude sample). Create a slurry using your chosen low-polarity eluent (e.g., 100% DCM) containing 1% Et₃N.
-
Pack the Column: Pour the slurry into your chromatography column and use gentle air pressure to pack the silica bed uniformly, ensuring there are no air bubbles or cracks.
-
Load the Sample: Dissolve your crude this compound in a minimum amount of the mobile phase. Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.[2]
-
Elute: Begin eluting with your chosen solvent system, starting with a lower polarity if using a gradient. Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualization of Workflows
Purification Strategy Selection
This diagram outlines the decision-making process for choosing an initial purification method.
Caption: Decision workflow for selecting a purification method.
Chromatography Troubleshooting Logic
This decision tree helps diagnose and solve common column chromatography problems.
Caption: Troubleshooting decision tree for column chromatography.
References
-
Kulakov, I. V., et al. (2018). Crystal Structure and Structural Features of 8a-Phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-One. Molbank, 2018(4), M1012. [Link]
-
ResearchGate. (n.d.). 8a-Phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one: (a) Crystal... ResearchGate. [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Ostresh, J. M., et al. (1998). Mixture-Based Heterocyclic Combinatorial Positional Scanning Libraries: Discovery of Bicyclic Guanidines Having Potent Antifungal Activities against Candida albicans and Cryptococcus neoformans. Antimicrobial Agents and Chemotherapy, 42(12), 3169–3174. [Link]
-
Saito, M., et al. (2000). Chromatography of guanidino compounds. Journal of Chromatography B: Biomedical Sciences and Applications, 747(1-2), 123-138. [Link]
-
ResearchGate. (2000). Chromatography of guanidino compounds. Request PDF. [Link]
-
Jones, A. S., & Thompson, T. W. (1963). The detection of guanidine compounds on paper chromatograms. Journal of Chromatography A, 10, 248. [Link]
Sources
Overcoming solubility issues of 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine in assays
Welcome, researchers. This guide provides expert-driven solutions for overcoming the significant solubility challenges associated with 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine and its analogs in experimental assays. As a senior application scientist, my goal is to equip you with the foundational principles and practical protocols to ensure your compound remains in solution, generating reliable and reproducible data. We will move beyond simple recipes to understand the physicochemical rationale behind each strategy.
Section 1: Frequently Asked Questions - Your First Response
This section addresses the most immediate questions researchers face when encountering solubility issues with this compound.
Q1: I dissolved this compound in DMSO, but it crashed out when I added it to my aqueous assay buffer. What happened and what's my first step?
A: This is a classic case of "solvent-shifting" precipitation. This compound is highly soluble in a polar aprotic solvent like 100% DMSO, but when this stock solution is diluted into an aqueous buffer, the solvent environment rapidly becomes less favorable, causing the compound to precipitate.[1]
Your first and most critical step is to check the final concentration of your organic solvent (DMSO) in the assay medium. For many cell-based and enzymatic assays, DMSO concentrations should not exceed 1%, and ideally should be kept below 0.5% to avoid both compound precipitation and solvent-induced artifacts.[2][3]
Immediate Action Plan:
-
Calculate the final percentage of DMSO in your experiment.
-
If it is above 1%, determine if you can prepare a more concentrated stock solution to reduce the transfer volume.
-
Always run a "vehicle control" (assay buffer + the same final concentration of DMSO without your compound) to ensure the solvent itself isn't affecting the assay results.[2]
Q2: What are the key physicochemical properties of this compound that dictate its solubility?
A: While detailed experimental data for this specific molecule is scarce, we can infer its properties from its structure:
-
High Lipophilicity: The presence of a phenyl ring and a saturated, fused heterocyclic core gives the molecule a greasy, nonpolar character. This is the primary driver of its poor aqueous solubility.
-
Likely Basic Nature: The pyrrolo[1,2-a]pyrimidine scaffold contains two nitrogen atoms.[4] These nitrogens, particularly the one in the pyrimidine ring not at the bridgehead, are likely to be basic (electron-donating). This presents an opportunity for pH modification to improve solubility.
-
High Crystal Lattice Energy: Molecules that are rigid and planar can pack tightly into a crystal lattice, making them difficult to dissolve. While this specific molecule has some flexibility, strong intermolecular interactions can increase its melting point and reduce solubility.[5]
Q3: Is DMSO the only option for a stock solution? What are the alternatives?
A: DMSO is the most common starting point for good reason: it can dissolve a wide range of organic molecules at high concentrations.[1] However, if DMSO-related precipitation or assay interference is a persistent issue, other solvents can be considered.
Alternative Primary Solvents:
-
Ethanol (EtOH): A polar protic solvent that is often better tolerated in biological systems than DMSO.
-
Dimethylformamide (DMF): Another polar aprotic solvent with strong solubilizing power, but it can also pose toxicity and reactivity issues.[6]
-
N-Methyl-2-pyrrolidone (NMP): A versatile solvent used in some pharmaceutical formulations.
Crucially, switching the primary solvent rarely solves the core problem of poor aqueous solubility. It is more often an intermediate step before employing the advanced strategies discussed below.
Section 2: Advanced Solubilization Strategies & Troubleshooting
When simple dilution fails, a systematic, multi-pronged approach is necessary. The following decision tree outlines the workflow for troubleshooting.
Caption: Troubleshooting workflow for compound precipitation.
Q4: How can I use pH to my advantage with this compound?
A: Given the basic nitrogens in the pyrimidine ring, you can dramatically increase aqueous solubility by protonating them to form a salt.[7][8] An ionized molecule is significantly more polar and water-soluble than its neutral counterpart.
The strategy is to prepare a stock solution of the compound as a salt (e.g., a hydrochloride salt) in water or a saline buffer. This approach is often superior to using organic co-solvents, as it avoids potential solvent-related assay artifacts.
Protocol 2.1: Preparation of an Aqueous Hydrochloride Salt Stock
-
Molar Calculation: Weigh out a precise amount of your compound. Calculate the molar equivalent of hydrochloric acid (HCl) needed for a 1:1 molar ratio.
-
Initial Solubilization: Dissolve the compound in a minimal amount of a suitable organic solvent in which it is freely soluble (e.g., ethanol or methanol).
-
Acidification: While stirring, add exactly one molar equivalent of 1M HCl.
-
Solvent Removal: Remove the organic solvent under vacuum (e.g., using a rotary evaporator or SpeedVac). This should leave you with the hydrochloride salt of your compound as a solid or film.
-
Aqueous Reconstitution: Dissolve the resulting salt in your desired aqueous buffer (e.g., PBS, pH 7.4). Determine the maximum solubility by serial dilution and visual or spectroscopic inspection.
-
Validation: Confirm the final pH of your stock solution. It should be close to the pH of your reconstitution buffer. Always test a vehicle control using buffer that has been subjected to the same pH adjustment.
Q5: I need to use an organic solvent. How do I systematically screen for an effective co-solvent?
A: When pH modification is not an option, water-miscible organic co-solvents can be used to create a more favorable "micro-environment" for the compound in the final assay buffer.[6][9] The key is to find a co-solvent that enhances solubility at a concentration that is non-disruptive to your assay.
| Co-Solvent | Typical Max Assay Conc. | Key Characteristics |
| Polyethylene Glycol 400 (PEG-400) | 1-5% | A viscous polymer, good for highly lipophilic compounds. Can increase viscosity of assay medium. |
| Propylene Glycol (PG) | 1-5% | Less viscous than PEG-400, commonly used in pharmaceutical formulations. |
| Glycerol | 1-10% | A natural cryoprotectant, often well-tolerated by proteins and cells.[6] |
| Ethanol (EtOH) | < 1% | Can be effective but has a higher potential to denature proteins at elevated concentrations. |
Protocol 2.2: Co-Solvent Screening for Kinetic Solubility
-
Prepare Stocks: Make a high-concentration (e.g., 20 mM) primary stock of your compound in 100% DMSO.
-
Create Co-Solvent Buffers: Prepare a set of your standard assay buffers, each containing a different co-solvent at a high but tolerable concentration (e.g., create buffers with 5% DMSO, 5% PEG-400, 5% PG).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock into each of the co-solvent buffers.
-
Incubation & Observation: Incubate the plate at room temperature for 1-2 hours.
-
Quantify Precipitation: Measure the turbidity of each well using a plate reader at ~620 nm. Alternatively, visually inspect for precipitation against a dark background. The highest concentration that remains clear is the approximate kinetic solubility in that solvent system.[5]
-
Assay Validation: Once you identify a promising co-solvent system, you MUST validate it by running a vehicle control (buffer + co-solvent) in your assay to check for interference.
Q6: When is it appropriate to use surfactants or cyclodextrins?
A: These should be considered advanced options when pH and co-solvent strategies are insufficient or incompatible with the assay.
-
Surfactants (e.g., Tween-20, Polysorbate 80): These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles.[10] The hydrophobic core of the micelle can encapsulate your lipophilic compound, dramatically increasing its apparent solubility in water.[11]
-
Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form an "inclusion complex" with your compound, effectively shielding the lipophilic part from the aqueous environment.[7][8]
-
Causality: This is often a gentler approach than using surfactants. However, the affinity of the compound for the cyclodextrin must be carefully balanced. If the affinity is too high, the cyclodextrin may not release the compound to interact with its biological target.
-
Caption: Mechanism of surfactant-based solubilization.
Section 3: Assay Integrity and Data Interpretation
Q7: My compound appears soluble with my new formulation, but my results are inconsistent or show low activity. What's going on?
A: Visual clarity is not the final endpoint. Even in the absence of visible precipitation, poorly soluble compounds can form sub-visible aggregates that lead to spurious results.[12]
Potential Hidden Problems:
-
Compound Aggregation: Aggregates can act as promiscuous inhibitors by sequestering and denaturing the target protein, leading to false positives. This is a notorious problem in high-throughput screening.[12]
-
Non-Specific Binding: A "sticky" lipophilic compound can adsorb to plasticware (pipette tips, assay plates), reducing the actual concentration of compound available to interact with the target. This leads to false negatives or underestimated potency.
-
Vehicle-Induced Artifacts: The excipients you used (co-solvents, surfactants) may be directly inhibiting or activating your biological target.
Self-Validation System:
-
Orthogonal Solubility Check: Use a secondary method like Dynamic Light Scattering (DLS) to detect sub-micron aggregates if you have access to the instrumentation.
-
Include a Detergent: For biochemical assays, re-running a key experiment with a small amount of non-ionic detergent (like 0.01% Triton X-100) is a classic test for aggregation. If the compound's potency changes dramatically, aggregation was likely the cause of the original activity.
-
Comprehensive Controls: As emphasized throughout, every single experiment must include a vehicle control that perfectly matches the formulation of your test article. If you use 0.5% DMSO + 2% PEG-400 to dissolve your compound, your "zero compound" control must also contain 0.5% DMSO + 2% PEG-400.
By adopting this rigorous, mechanism-based approach, you can move from fighting precipitation to confidently generating high-quality data with this compound.
References
- Di, L., & Kerns, E. H. (2016).
-
Fuhrmeister, A., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics. Available at: [Link][9][14]
- Liu, R. (Ed.). (2012).
-
Ghaste, R., et al. (2021). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. Available at: [Link][10]
-
Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Available at: [Link][6]
-
Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. SLAS Discovery. Available at: [Link][1][15]
-
Vema, A., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. Available at: [Link][11]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Available at: [Link][12]
-
Rohe, A. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Retrieved from [Link][13]
- Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews.
-
Bergström, C. A. S., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK. Available at: [Link][16]
-
Tarcsay, A., & Keserű, G. M. (2021). Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges. Available at: [Link][5]
- Osol, A., & Hoover, J. E. (Eds.). (1975). Remington's pharmaceutical sciences. Mack Publishing Company.
-
Obafemi, Y. D., et al. (2022). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Available at: [Link][4]
-
Van der Sandt, I. C., et al. (2015). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Journal of pharmaceutical sciences. Available at: [Link][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. jmpas.com [jmpas.com]
- 12. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sci-hub.box [sci-hub.box]
- 16. Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds | ADMET and DMPK [pub.iapchem.org]
Stability testing of 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine under different conditions
Welcome to the technical support center for 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals. Since this compound is a novel chemical entity, this document provides a comprehensive framework for establishing its stability profile based on first principles of chemical reactivity and authoritative regulatory guidelines. We will explore potential degradation pathways, provide detailed experimental protocols for stress testing, and offer troubleshooting solutions for common analytical challenges.
The purpose of stability testing is to provide evidence on how the quality of a drug substance changes with time under the influence of various environmental factors such as temperature, humidity, and light.[1] This information is critical for determining a re-test period for the drug substance or a shelf life for the drug product and recommending storage conditions.[1]
Structural Analysis and Potential Liabilities
A proactive analysis of the molecular structure is key to predicting potential stability issues.
-
Core Structure: this compound
-
Key Functional Groups:
-
Bicyclic Amidine: This is the most reactive part of the molecule. Amidines are susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to ring-opening of the pyrimidine ring. Studies on bicyclic guanidines, which are structurally related, show they can be sensitive to water, especially under alkaline conditions.[2]
-
Tertiary Amines: The nitrogen atoms in the ring system are tertiary amines. These can be prone to oxidation, potentially forming N-oxides.[3]
-
Phenyl Group: The aromatic ring is generally stable but can undergo photo-oxidation under intense light exposure.
-
Saturated Aliphatic Rings: The octahydropyrrolo portion is largely stable, but C-H bonds adjacent to nitrogen atoms could be sites for oxidative degradation.
-
Frequently Asked Questions (FAQs)
Here we address common questions that may arise during the stability assessment of this compound.
Forced Degradation & Pathway Analysis
Q: What is forced degradation testing and why is it necessary for a new compound like this?
A: Forced degradation, or stress testing, involves intentionally degrading the compound under conditions more severe than accelerated stability testing (e.g., high heat, extreme pH, oxidation, high-intensity light).[4][5][6] For a new chemical entity, these studies are crucial for several reasons:
-
Pathway Elucidation: It helps to identify the likely degradation products and understand the degradation pathways.[5]
-
Method Development: It is essential for developing and validating a stability-indicating analytical method—a method that can accurately measure the active ingredient without interference from any degradation products or impurities.[7][8]
-
Intrinsic Stability: It reveals the inherent chemical stability of the molecule, helping to anticipate potential issues and inform formulation and packaging development.[5]
Q: My compound is showing rapid degradation in my acidic stress condition (0.1 M HCl). What is the likely mechanism?
A: The most probable cause is the acid-catalyzed hydrolysis of the bicyclic amidine functional group. In an acidic environment, the nitrogen atoms of the amidine will be protonated, making the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack by water. This would lead to the cleavage of the C-N bond and opening of the pyrimidine ring.
Q: I observed degradation in my oxidative stress study (using 3% H₂O₂). What are the potential products?
A: The tertiary amine nitrogens are the most likely sites for oxidation. The primary degradation product would be the corresponding N-oxide. While less common, oxidation of the phenyl ring or the C-H bonds alpha to the nitrogen atoms could also occur, leading to hydroxylated species or other byproducts.
Q: The compound seems stable in my initial thermal and hydrolytic tests, but shows some degradation under photostability testing. Why?
A: This suggests a susceptibility to photodegradation. The phenyl group contains π-electrons that can absorb UV light. This absorbed energy can lead to the formation of reactive species that degrade the molecule. According to ICH guideline Q1B, photostability testing is a critical part of stress testing and should be conducted on at least one primary batch.[1][9][10]
Analytical Method Troubleshooting
Q: I am developing an HPLC method, but my main peak for this compound is tailing significantly. What can I do?
A: Peak tailing for a basic compound like this is common in reversed-phase HPLC and is often caused by strong, unwanted interactions between the basic nitrogen atoms and residual acidic silanol groups on the silica-based column packing.
-
Use a Low-pH Mobile Phase: Operating at a low pH (e.g., pH 2.5-3.5) with an acid like formic acid or phosphoric acid will protonate the basic nitrogens. This also suppresses the ionization of silanol groups, minimizing the secondary interactions.
-
Add a Competing Base: Including a small amount of a competing base, like triethylamine (TEA), in the mobile phase can help to mask the active silanol sites.
-
Use a Modern Column: Employ a high-purity silica column with advanced end-capping (e.g., "base-deactivated" or "polar-embedded" phases) designed specifically to reduce these interactions.
-
Check for Column Contamination: If the tailing develops over time, the column may be contaminated. Flush it with a strong solvent.[11]
Q: I see several new, small peaks appearing in my chromatogram after my forced degradation study. How can I confirm they are related to my compound?
A: This is a key part of developing a stability-indicating method.
-
Mass Spectrometry (LC-MS): The most powerful tool is LC-MS.[12] By analyzing the mass-to-charge ratio (m/z) of the new peaks, you can determine their molecular weights. Degradation products will have masses that are logically related to the parent compound (e.g., +16 for an N-oxide, +18 for a hydrolysis product).
-
Photodiode Array (PDA) Detector: A PDA detector can provide the UV spectrum for each peak. Degradation products often retain a similar chromophore to the parent molecule, resulting in similar (though sometimes shifted) UV spectra. If a peak has a completely different spectrum, it might be an artifact or impurity from your stress agent.
-
Peak Purity Analysis: A PDA detector can also be used to assess the peak purity of your main compound, ensuring that no degradation products are co-eluting.
Troubleshooting & Protocol Guides
Guide 1: Designing a Forced Degradation (Stress Testing) Study
Forced degradation studies should be conducted on a single batch of the drug substance.[4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[7] Over-stressing the sample can lead to secondary degradation products that would not be seen under normal storage conditions.
Experimental Workflow for Forced Degradation
Caption: Workflow for a comprehensive forced degradation study.
Detailed Protocols
1. Acid Hydrolysis:
-
Prepare a solution of the compound in 0.1 M HCl.
-
Expose one sample to room temperature and another to 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).
-
Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
2. Base Hydrolysis:
-
Prepare a solution of the compound in 0.1 M NaOH.
-
Follow the same temperature and time point strategy as for acid hydrolysis.
-
Neutralize aliquots with 0.1 M HCl before analysis.
3. Oxidative Degradation:
-
Prepare a solution of the compound in 3% Hydrogen Peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points. No quenching is typically needed, but samples should be analyzed promptly.
4. Thermal Degradation:
-
Place a thin layer of the solid compound in a vial.
-
Expose to a controlled temperature of 80°C in a stability oven.
-
At each time point, dissolve a portion of the solid for analysis.
5. Photostability Testing (as per ICH Q1B): [13]
-
Expose both the solid compound and a solution of the compound to a light source that meets ICH Q1B requirements.[14]
-
The exposure should be a minimum of 1.2 million lux hours for visible light and 200 watt hours/m² for UVA light.[15]
-
A parallel sample should be kept in the dark as a control.
-
Analyze both the light-exposed and dark control samples.
Guide 2: Troubleshooting a Stability-Indicating HPLC Method
A robust stability-indicating method is the cornerstone of any stability study. It must be able to separate the main compound from all process impurities and degradation products.[12]
Potential Degradation Pathway: Amidine Hydrolysis
The most likely degradation pathway is the hydrolysis of the amidine ring.
Sources
- 1. database.ich.org [database.ich.org]
- 2. Stability of bicyclic guanidine superbases and their salts in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencegate.app [sciencegate.app]
- 7. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability indicating assay | PPT [slideshare.net]
- 9. jordilabs.com [jordilabs.com]
- 10. fda.gov [fda.gov]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Identification of side products in 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine synthesis
Welcome to the technical support guide for the synthesis of 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-tested insights and troubleshooting strategies in a direct question-and-answer format to help you identify and mitigate the formation of common side products, thereby optimizing your reaction outcomes.
Overview of the Core Synthesis
The synthesis of this compound typically proceeds via a condensation and subsequent intramolecular cyclization cascade. A common route involves the reaction of 4-phenyl-4-oxobutanoic acid with 1,3-diaminopropane. This process first forms an amide, which then cyclizes to a crucial N-acyliminium ion intermediate. The final intramolecular attack of the pendant amine onto this electrophilic species forges the bicyclic core.[1][2] Understanding the stability and reactivity of this iminium intermediate is paramount, as it is the branch point for several potential side reactions.
Caption: The primary synthetic route to the target compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: My crude reaction mixture shows a product with the correct mass, but my NMR spectrum is complex, suggesting multiple isomers. What are they and how do I deal with them?
Answer:
Plausible Cause: The most common isomeric impurity is the diastereomer of the 8a-phenyl configuration. The cyclization of the N-acyliminium ion may not be perfectly stereoselective, leading to a mixture of cis and trans isomers (relative to the phenyl group and the lone pair on the other nitrogen). Furthermore, under certain acidic or thermal conditions, the desired product can undergo epimerization at the C8a position through a reversible retro-Pictet-Spengler type reaction, further complicating the mixture.[3][4]
Identification Strategy:
-
High-Resolution NMR Spectroscopy: Diastereomers will have distinct NMR spectra.[5]
-
¹H NMR: Look for duplicate sets of signals, especially for protons near the stereocenter (e.g., the methylene protons of the pyrrolidine ring).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is invaluable for determining relative stereochemistry. For one diastereomer, you may observe a spatial correlation (NOE) between the phenyl protons and specific protons on the pyrimidine ring that is absent in the other isomer.[6]
-
-
Chromatography (HPLC): Diastereomers have different physical properties and can typically be separated by standard chromatography.
-
Method Development: Start with a reverse-phase C18 column and a mobile phase gradient of water and acetonitrile (with 0.1% formic acid or trifluoroacetic acid to ensure protonation). The different spatial arrangements of the diastereomers will lead to different retention times.
-
Mitigation and Prevention Strategy:
-
Temperature Control: Lowering the reaction temperature often enhances stereoselectivity by favoring the formation of the thermodynamically more stable isomer and reducing the rate of epimerization.[3]
-
Catalyst Screening: The choice of acid catalyst can significantly influence the diastereomeric ratio. If using a Brønsted acid (like TFA or HCl), consider switching to a bulkier Lewis acid (e.g., BF₃·OEt₂) which may sterically direct the cyclization more effectively.
-
Purification: If the formation of diastereomers cannot be fully suppressed, they must be separated. Flash column chromatography on silica gel is often effective. Develop a solvent system using TLC first to ensure adequate separation (e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine).
FAQ 2: My mass spectrum shows a peak that is 2 amu lower than my expected product (M-2). What is this impurity?
Answer:
Plausible Cause: A peak at M-2 strongly suggests the formation of an unsaturated analog, likely an enamine or an imine byproduct. This can occur if the N-acyliminium ion intermediate undergoes deprotonation from an adjacent carbon instead of the final intramolecular amine attack.[7][8][9] This pathway is often favored by elevated temperatures or the presence of a non-nucleophilic base.
Caption: Competing pathways from the key N-acyliminium ion.
Identification Strategy:
-
¹H NMR: The presence of a vinylic proton (a signal in the 5-7 ppm range) that is absent in the desired product's spectrum is a key indicator of an enamine.
-
¹³C NMR: Look for two additional signals in the sp² region (typically 100-150 ppm) corresponding to the C=C double bond.
-
FT-IR Spectroscopy: While the desired product has C-N stretching, the enamine may show a C=C stretching frequency around 1650 cm⁻¹, though this can be weak and difficult to distinguish from other signals.
Mitigation and Prevention Strategy:
-
Strict Temperature Control: Avoid overheating the reaction mixture. Run the cyclization at the lowest temperature that allows for a reasonable reaction rate.
-
Ensure Anhydrous Conditions: Water can sometimes act as a base or interfere with the desired cyclization. Use dry solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[10]
-
Choice of Base (if applicable): If a base is used in a subsequent step, ensure it is added at low temperature and is a nucleophilic, sterically hindered base to disfavor proton abstraction.
FAQ 3: The reaction appears sluggish, and I'm isolating a significant amount of an intermediate. How can I identify it and drive the reaction to completion?
Answer:
Plausible Cause: Incomplete cyclization is a common issue. The most likely isolable intermediate is the linear N-(3-aminopropyl)-4-oxo-4-phenylbutanamide, which forms after the initial condensation but before the two ring-closing events. This indicates that the conditions are not sufficiently activating for the intramolecular cyclizations.
Identification Strategy:
-
Mass Spectrometry (ESI-MS): The intermediate will have a mass corresponding to the sum of the starting materials minus one molecule of water (C₁₃H₁₈N₂O₂).
-
¹H NMR: The spectrum will be distinct from the final product. Key features include:
-
Signals for the -NH₂ group (often a broad singlet).
-
An amide N-H proton signal (typically 7-9 ppm).
-
Signals for two separate methylene chains (-CH₂CH₂CH₂-NH₂ and -CH₂CH₂-C=O).
-
-
FT-IR Spectroscopy: Look for characteristic stretches for both a ketone (around 1685 cm⁻¹) and an amide (around 1640 cm⁻¹), as well as N-H stretches (around 3300-3400 cm⁻¹).
Mitigation and Prevention Strategy:
-
Increase Catalyst Loading/Strength: The cyclization to the N-acyliminium ion is acid-catalyzed. A slight increase in the amount of acid or switching to a stronger acid (e.g., from acetic acid to trifluoroacetic acid) can promote the reaction.[3][4]
-
Azeotropic Water Removal: The cyclization steps release water. Using a Dean-Stark trap or adding molecular sieves can help drive the equilibrium toward the cyclized products.
-
Increase Temperature/Reaction Time: If side reactions are not a major concern, cautiously increasing the reaction temperature or extending the reaction time can help overcome the activation barrier for cyclization. Monitor progress carefully by TLC or LC-MS to avoid decomposition.[10]
Summary of Potential Side Products
| Side Product | Mass Relative to Product (M) | Key Identification Signature (¹H NMR) | Plausible Cause |
| Diastereomer | M | Duplicate set of signals, especially near C8a | Non-selective cyclization; epimerization |
| Enamine | M - 2 | Vinylic proton signal (5-7 ppm) | Deprotonation of N-acyliminium ion |
| Linear Amide | M + 18 (M + H₂O) | Amide N-H (7-9 ppm), primary amine signals | Incomplete cyclization |
| Oxidized Byproduct | M + 16 | Aromatic signals may be altered | Air oxidation at elevated temperatures |
Protocols for Characterization
Protocol 1: Diastereomer Ratio Analysis by ¹H NMR
-
Sample Preparation: Prepare a concentrated solution (10-15 mg) of the crude product mixture in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum with a high number of scans (e.g., 64 or 128) to ensure good signal-to-noise for minor isomers.
-
Analysis:
-
Identify two well-resolved signals, one corresponding to the major diastereomer and one to the minor. Choose singlets or doublets that do not overlap with other signals.
-
Integrate both signals accurately.
-
The diastereomeric ratio (d.r.) is the ratio of the two integrals. For example, if Integral A = 1.00 and Integral B = 0.25, the d.r. is 4:1.
-
Protocol 2: Workflow for Unknown Impurity Identification
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. ethz.ch [ethz.ch]
- 6. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 7. youtube.com [youtube.com]
- 8. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 9. Enamines — Making Molecules [makingmolecules.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for synthesizing pyrrolo[1,2-a]pyrimidine analogs
Welcome to the technical support center for the synthesis of pyrrolo[1,2-a]pyrimidine analogs. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction conditions for this important class of N-heterocycles. Pyrrolo[1,2-a]pyrimidines are key structural motifs in many biologically active compounds, making their efficient synthesis a critical aspect of medicinal chemistry.[1][2]
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues that may arise during the synthesis of pyrrolo[1,2-a]pyrimidine analogs, offering explanations and actionable solutions based on established chemical principles.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield of the desired pyrrolo[1,2-a]pyrimidine, or no product at all. What are the likely causes and how can I improve the yield?
Answer: Low yields are a common hurdle in organic synthesis. For pyrrolo[1,2-a]pyrimidines, the issue often lies in one of the following areas:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial. Many syntheses of pyrrolo[1,2-a]pyrimidines and related structures benefit from high temperatures, often achieved through microwave irradiation.[1][3][4][5][6] For instance, some protocols specify temperatures as high as 250 °C in a solvent like 1,2-dichlorobenzene (DCB) under microwave conditions.[1][4] If you are using conventional heating, ensure your solvent can reach the required temperature and that the reaction time is sufficient.
-
Inefficient Cyclization: The key ring-forming step can be sensitive to steric and electronic factors of your starting materials. If the cyclization is the rate-limiting step, consider using a more effective catalyst or a different synthetic route altogether. For example, some methods employ a domino ring-closure followed by a retro-Diels-Alder reaction, which can be highly efficient.[1][4]
-
Starting Material Quality: Impurities in your starting materials can interfere with the reaction. Ensure the purity of your reactants through appropriate purification techniques like recrystallization or column chromatography.
-
Atmospheric Conditions: Certain reactions, particularly those involving organometallic catalysts, are sensitive to air and moisture.[7][8] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.
Troubleshooting Workflow for Low Yield:
Sources
- 1. Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Synthesis and Antimicrobial Profiling of New Pyrrolo-Pyrimidine Analogues | Semantic Scholar [semanticscholar.org]
- 6. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Ambiguous NMR Peaks in 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine
Welcome to the technical support center for the NMR analysis of complex heterocyclic compounds. This guide is specifically designed for researchers, scientists, and drug development professionals working with 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine and related structures. Here, we address common challenges in interpreting the NMR spectra of this molecule, focusing on resolving ambiguous and overlapping peaks to ensure accurate structural elucidation.
Introduction: The Challenge of this compound
The structure of this compound presents several challenges for NMR analysis. The molecule's bicyclic, saturated core leads to a crowded aliphatic region in the ¹H NMR spectrum, with multiple overlapping multiplets. Furthermore, the chiral center at the 8a position and the presence of diastereotopic protons can lead to complex splitting patterns that are difficult to interpret from a simple one-dimensional spectrum. The conformation of the phenyl group at the 8a position can also significantly influence the chemical shifts of nearby protons due to anisotropic effects.
This guide provides a series of troubleshooting steps and advanced NMR techniques in a question-and-answer format to help you navigate these complexities and confidently assign the structure of your compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My ¹H NMR spectrum of this compound in CDCl₃ shows a "messy" aliphatic region between 1.5 and 4.0 ppm with significant peak overlap. Where do I start?
A1: Initial Steps - Solvent Screening
Severe signal overlap in the aliphatic region is a common issue for this class of compounds.[1] The first and often most effective step is to re-acquire the ¹H NMR spectrum in a different deuterated solvent.[2] Changing the solvent can alter the chemical environment of the protons, leading to changes in their chemical shifts and potentially resolving the overlap.
Rationale: Solvents can induce differential chemical shifts through various mechanisms, including magnetic anisotropy and specific solute-solvent interactions like hydrogen bonding.[3][4][5] For nitrogen-containing heterocycles, aromatic solvents like benzene-d₆ or toluene-d₈ are particularly effective due to the Aromatic Solvent Induced Shift (ASIS) effect, which can cause significant upfield or downfield shifts of protons depending on their spatial orientation relative to the solvent molecule.[3]
Experimental Protocol: Solvent Screening
-
Sample Preparation: Prepare separate, equally concentrated solutions of your compound (e.g., 5-10 mg) in a range of deuterated solvents.
-
Recommended Solvents:
-
Chloroform-d (CDCl₃): A good starting point.
-
Benzene-d₆ (C₆D₆): Often provides the best dispersion for aliphatic signals in molecules with polar functionalities.
-
Acetonitrile-d₃ (CD₃CN): A polar aprotic solvent.
-
Methanol-d₄ (CD₃OD): A polar protic solvent; be mindful of H/D exchange with any labile protons.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): A highly polar aprotic solvent.[3]
-
-
Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical conditions (temperature, number of scans).
-
Analysis: Compare the spectra to identify the solvent that provides the best signal dispersion in the aliphatic region.
Expected Outcome:
| Solvent | Expected Effect on Aliphatic Protons |
| CDCl₃ | Standard reference, often shows significant overlap. |
| C₆D₆ | Significant changes in chemical shifts, often leading to better resolution. Protons situated on one side of a polar functional group may be shielded (shifted upfield) while others are deshielded (shifted downfield). |
| CD₃CN | Moderate changes in chemical shifts. |
| CD₃OD | May resolve some signals, but can cause broadening of peaks near nitrogen atoms. |
| DMSO-d₆ | Can be useful for resolving exchangeable protons (e.g., NH if present as an impurity or in a related structure). |
Q2: Solvent screening helped, but some key multiplets are still overlapping. How can I definitively assign protons and determine their connectivity?
A2: Two-Dimensional (2D) NMR Spectroscopy
When one-dimensional NMR is insufficient, 2D NMR techniques are essential for resolving overlapping signals and establishing the complete molecular structure.[6] These experiments spread the NMR information into two frequency dimensions, providing much greater resolution.
Recommended 2D NMR Experiments:
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically over 2-3 bonds). This is the workhorse experiment for tracing out the proton connectivity within the pyrrolidine and pyrimidine rings.[6]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to. This is incredibly powerful for resolving overlapping proton signals, as the attached carbons often have distinct chemical shifts.[7] It is also an excellent way to identify diastereotopic protons, which will appear as two distinct proton signals correlating to the same carbon.[7]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting different spin systems (e.g., linking the aliphatic rings to the phenyl group) and for assigning quaternary carbons, such as the key C8a atom.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space (through-space interactions), regardless of whether they are bonded. This is vital for determining the relative stereochemistry and conformation of the molecule, particularly the orientation of the phenyl group relative to the bicyclic system.
Workflow for 2D NMR Analysis:
Caption: Workflow for 2D NMR-based structural elucidation.
Q3: I suspect the presence of diastereomers or rotamers in my sample, leading to extra peaks. How can I confirm this?
A3: Variable Temperature (VT) NMR and 2D EXSY
The presence of multiple species in equilibrium, such as diastereomers or conformers (rotamers) that are slowly interconverting on the NMR timescale, can lead to a doubling or multiplication of peaks.
Variable Temperature (VT) NMR:
Acquiring ¹H NMR spectra at different temperatures can help distinguish between static mixtures of isomers and dynamic processes.
-
Rationale: If the extra peaks are due to slow conformational exchange (rotamers), increasing the temperature will increase the rate of exchange. At a high enough temperature, the individual signals will coalesce into a single, averaged signal. If the peaks are from stable diastereomers, they will remain as separate signals, although their chemical shifts may change slightly with temperature.
Experimental Protocol: VT-NMR
-
Select a Suitable Solvent: Choose a solvent with a wide liquid range, such as toluene-d₈ or DMSO-d₆.
-
Acquire Spectra: Record a series of ¹H NMR spectra at increasing temperatures (e.g., 25 °C, 50 °C, 75 °C, 100 °C).
-
Analyze for Coalescence: Observe if any pairs or sets of peaks broaden and then merge into single peaks as the temperature increases.
2D EXSY (Exchange Spectroscopy):
This experiment is similar in setup to a NOESY experiment but is used to detect chemical exchange.
-
Rationale: If two protons are exchanging between different chemical environments (e.g., in two different conformers), the 2D EXSY spectrum will show cross-peaks between their signals. These cross-peaks have the same phase as the diagonal peaks, distinguishing them from NOE cross-peaks which have the opposite phase.[2][8]
Decision Tree for Multiple Species:
Caption: Decision-making process for identifying multiple species.
Predicted NMR Data for this compound
Table 1: Predicted ¹H NMR Chemical Shift Ranges (in CDCl₃)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Phenyl-H | 7.20 - 7.50 | Multiplet | The exact pattern will depend on the substitution, but for an unsubstituted phenyl group, expect complex multiplets. |
| H-1, H-2, H-3 (Pyrrolidine) | 1.80 - 2.50 | Multiplets | Highly overlapped region. Diastereotopic protons on the same carbon will have different chemical shifts and will couple to each other (geminal coupling). |
| H-4, H-6 (Pyrimidine) | 2.80 - 3.80 | Multiplets | Protons adjacent to nitrogen atoms are deshielded and appear further downfield. |
| H-7 (Pyrimidine) | 1.60 - 2.00 | Multiplet | Methylene group flanked by other aliphatic carbons. |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges (in CDCl₃)
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Phenyl C (quaternary) | 140 - 145 |
| Phenyl CH | 125 - 130 |
| C8a (quaternary) | 65 - 75 |
| C1, C2, C3 (Pyrrolidine) | 20 - 40 |
| C4, C6 (Pyrimidine) | 45 - 55 |
| C7 (Pyrimidine) | 25 - 35 |
References
- BenchChem. (2025). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles. BenchChem.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Khaled M.H. (n.d.).
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
- The 1 H NMR, 13 C NMR, HSQC, HMBC, COSY, and NOESY of compound 8a. (n.d.).
- Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (n.d.). PubMed Central.
- The Shielding Effect of Phenyl Groups in the Silyl-Protecting Groups Introduced into Borneol and Isoborneol. (2024).
- What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? (2015). Chemistry Stack Exchange.
- NMR CASE Troubleshooting Guide. (2009). Bruker.
- Phenyl group in proton NMR. (2015). Chemistry Stack Exchange.
- Characterization 1 H -NMR spectra of some prepared compounds (8a, 8d). (n.d.).
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- IR, NMR spectral data of pyrimidine derivatives. (n.d.).
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PubMed Central.
- Guide to Solving NMR Questions. (2012). The OChem Whisperer.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
- 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. (n.d.). NIH.
- ¹H-NMR spectrum of compound 8a. (n.d.).
- Synthesis of pyrrolo[2,3-d]pyrimidine-imines 8a–j. (n.d.).
- Signal Overlap in NMR Spectroscopy. (2018). YouTube.
- Synthetic route for compounds 8a–8e and 9a–9e. (n.d.).
- SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES. (n.d.).
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2025).
- SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIV
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- 12. researchgate.net [researchgate.net]
Troubleshooting low bioactivity in 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine derivatives
Technical Support Center: 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine Derivatives
Welcome to the technical support center for researchers working with this compound derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, particularly for those encountering unexpectedly low bioactivity in their experimental assays. Our goal is to help you diagnose the root cause of your issues, from compound integrity to subtle assay artifacts, ensuring the reliability and reproducibility of your results.
Section 1: Troubleshooting Guide - My Compound Shows Low Bioactivity
This section is structured as a logical workflow to systematically diagnose and resolve issues of low or inconsistent bioactivity.
Q1: I've synthesized or purchased an this compound derivative, but it's not active in my assay. Where do I start?
A1: The first and most critical step is to verify the integrity of the compound itself before investigating complex biological or assay-related variables. Low bioactivity often stems from issues with the molecule you're testing.[1] We recommend a three-pronged approach to compound validation: Identity, Purity, and Concentration.
-
Identity Confirmation: Have you unequivocally confirmed the chemical structure of your compound post-synthesis or upon receipt from a vendor?
-
Recommendation: Use a combination of analytical techniques. 1H NMR and 13C NMR are essential for structural confirmation. Mass Spectrometry (MS) will confirm the molecular weight. These analyses ensure you are not working with a starting material or an unexpected byproduct.
-
-
-
Recommendation: High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector is the gold standard for purity assessment.[3] It can quantify the main peak relative to any impurities.
-
-
Accurate Stock Concentration: Simple errors in weighing or calculation can lead to significantly lower-than-intended concentrations.
-
Recommendation: Double-check all calculations for preparing your stock solution. If possible, use a quantitative NMR (qNMR) technique to determine the exact concentration of your stock solution, as this is an absolute method not reliant on the initial mass measurement.[2]
-
Caption: Initial compound integrity verification workflow.
Q2: My compound's identity and purity are confirmed, but the activity is still low. What's the next step?
A2: Poor solubility is one of the most common reasons for a discrepancy between the theoretical and effective concentration of a compound in an aqueous assay buffer.[4][5][6] If the compound precipitates, its active concentration is drastically reduced.[1]
-
Visual Inspection: First, perform a simple visual check. Prepare your compound at the highest assay concentration in your final assay buffer. Let it sit under assay conditions (e.g., 37°C) for an hour. Look for any cloudiness, particulates, or film against a dark background.[4]
-
Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is low enough to be tolerated by your assay system, typically <0.5%.[4] High solvent concentrations can cause the compound to crash out of solution when diluted into an aqueous buffer.
-
Kinetic vs. Thermodynamic Solubility: A compound might dissolve initially but precipitate over the course of a long incubation.
-
Recommendation: Perform a kinetic solubility assay using nephelometry (light scattering) to measure precipitation over time. This will give you a much clearer picture of your compound's behavior during the experiment.
-
How to Address Solubility Issues:
-
Lower the Concentration: The simplest solution is to test at concentrations below the solubility limit.
-
Use Formulation Strategies: For in vitro assays, consider the use of solubilizing agents like cyclodextrins, though be aware they can have their own biological effects.
-
pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on pH.[5][7] Ensure your assay buffer pH is optimal for solubility.
Q3: How do I know if my compound is stable under my experimental conditions?
A3: Compound stability is another crucial factor. Degradation over time will lower the concentration of the active compound.[5]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solutions, as this can degrade the compound.[4] It is best practice to aliquot stock solutions into single-use vials.[4]
-
Chemical Stability in Assay Buffer: Some compounds can be unstable in aqueous buffers, undergoing hydrolysis or oxidation.
-
Protocol: Incubate your compound in the assay buffer under the exact experimental conditions (time, temperature, light exposure). At various time points (e.g., 0, 2, 8, 24 hours), quench the reaction and analyze the remaining parent compound by HPLC or LC-MS. A significant decrease in the parent peak over time indicates instability.
-
-
Adsorption to Plastics: Hydrophobic compounds can sometimes adsorb to the walls of plastic microplates, reducing the effective concentration.
-
Recommendation: Consider using low-binding plates or including a non-ionic detergent like Tween-20 (at a low concentration, e.g., 0.01%) in your assay buffer, if compatible with your assay.
-
Q4: My compound is pure, soluble, and stable, yet inactive. Could the problem be my assay setup?
A4: Absolutely. The biological system itself or the assay parameters may not be optimized to detect the activity of your specific compound class.
-
For Cell-Based Assays:
-
Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination (especially mycoplasma).[1]
-
Seeding Density: The cell density should be optimized to keep them in a logarithmic growth phase throughout the experiment.[1]
-
Incubation Time: The biological effect may take time to develop. Test multiple incubation time points (e.g., 24, 48, 72 hours).[4]
-
Target Expression: Verify that your chosen cell line expresses the biological target of interest at a sufficient level. Pyrrolo[2,3-d]pyrimidine derivatives often act as kinase inhibitors.[8][9][10] If you are targeting a specific kinase, confirm its expression and activity in your cell model.
-
-
For Biochemical/Enzyme Assays:
-
Enzyme/Substrate Concentrations: Ensure you are using concentrations that result in a linear reaction rate and are appropriate for detecting inhibition. Typically, substrate concentration is kept at or near its Km value.
-
Pre-incubation: If your compound is an irreversible or slow-binding inhibitor, a pre-incubation step with the enzyme before adding the substrate is critical to allow for binding to occur.[1]
-
Caption: Potential mechanism of ATP-competitive kinase inhibition.
Q5: Is it possible my compound is interfering directly with the assay technology?
A5: Yes, this is a well-known phenomenon in high-throughput screening (HTS) known as an "experimental artifact".[11][12][13] Your compound may appear active or inactive not because of a biological effect, but due to interference with the detection method.
-
Autofluorescence: If you are using a fluorescence-based assay (e.g., GFP reporter, fluorescent substrates), your compound itself might be fluorescent at the excitation/emission wavelengths you are using. This adds to the background signal and can mask a real effect or create a false positive.[11][14]
-
Control: Run a plate with just the assay buffer and your compound at various concentrations to measure its intrinsic fluorescence.[1]
-
-
Luciferase Inhibition: Many HTS assays use luciferase reporters. Some small molecules are known to directly inhibit the luciferase enzyme, which can be mistaken for a true biological effect on the upstream pathway.[11]
-
Compound Aggregation: At higher concentrations, some compounds form colloidal aggregates that can sequester and denature proteins, leading to non-specific inhibition.[11][14] This is a major source of false positives.
-
Test: Activity from aggregation is often sensitive to the inclusion of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity disappears in the presence of the detergent, aggregation is a likely cause.
-
Section 2: Frequently Asked Questions (FAQs)
-
Q: What are the recommended storage conditions for this compound derivatives?
-
A: As a general rule, solid compounds should be stored in a cool, dark, and dry place (e.g., at -20°C in a desiccator). Stock solutions, typically in anhydrous DMSO, should be aliquoted into single-use vials to avoid freeze-thaw cycles and stored at -20°C or -80°C.[4]
-
-
Q: What is a typical mechanism of action for pyrrolo[1,2-a]pyrimidine derivatives?
-
A: The broader class of pyrrolopyrimidines is well-known for its diverse biological activities, frequently acting as kinase inhibitors by competing with ATP at the enzyme's active site.[8][9][10][15] They have been investigated as anticancer, antiviral, and anti-inflammatory agents.[9][16][17][18][19]
-
-
Q: What concentration range should I start with for in vitro assays?
-
A: For initial screening, a wide concentration range is recommended. A common strategy is to use serial dilutions, for example, from 100 µM down to 1 nM.[4] This helps in identifying a dose-response relationship. See the table below for more specific guidance.
-
-
Q: How do I choose the right solvent for my stock solution?
-
A: Anhydrous, high-purity DMSO is the most common solvent for preparing stock solutions of small molecules for biological screening.[4] However, always check the solubility of your specific derivative. If DMSO is not suitable, other organic solvents like ethanol or DMF may be used, but always ensure the final concentration in your assay is well below the tolerance limit for your biological system.
-
Section 3: Protocols and Data
Table 1: Recommended Starting Concentration Ranges for In Vitro Assays
| Assay Type | Typical Concentration Range | Key Considerations |
| Initial Screening (Enzyme Assays) | 1 µM - 10 µM | Higher concentrations may be needed for fragment-based screening. Check for solubility.[1] |
| Initial Screening (Cell-Based Assays) | 0.1 µM - 20 µM | Cell permeability and potential cytotoxicity are factors. A wider range is often necessary. |
| IC50 Determination | 10-fold dilutions across 7-9 points | Center the dilution series around the estimated IC50 from initial screens. |
| Mechanism of Action Studies | Varies based on Kd/Ki | Concentrations should be chosen relative to the binding affinity for the target. |
Protocol: Rapid Assessment of Compound Solubility in Assay Buffer
-
Prepare a high-concentration stock: Make a 10 mM or 20 mM stock solution of your compound in 100% anhydrous DMSO.
-
Dilute into buffer: Prepare your final assay buffer. In a clear microcentrifuge tube, add the appropriate volume of your DMSO stock to the buffer to achieve the highest concentration you plan to test (e.g., 100 µM). Ensure the final DMSO concentration is consistent with your assay conditions (e.g., 0.5%).
-
Vortex and Incubate: Gently vortex the solution to mix.
-
Incubate: Let the tube sit under the same conditions as your assay (e.g., 37°C in an incubator) for 1-2 hours.[4]
-
Visual Inspection: Remove the tube and visually inspect it for any signs of precipitation (cloudiness, crystals, film) against a dark background.
-
Centrifugation (Optional): For a more sensitive check, centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes and look for a pellet.[4] The absence of a pellet suggests good solubility at that concentration.
References
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health (NIH). [Link]
-
High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]
-
CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Unknown Source. [Link]
-
Effects of pyrrolopyrimidine derivatives on cancer cells cultured in vitro and potential mechanism. PubMed. [Link]
-
Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Alwsci. [Link]
-
Solubility & Bioavailability: Difficult Beasts to Tame. Drug Development & Delivery. [Link]
-
Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. ResearchGate. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. National Institutes of Health (NIH). [Link]
-
Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Oxford Academic. [Link]
-
Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Thieme Connect. [Link]
-
4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]
-
The Importance of Solubility for New Drug Molecules. Farmacia. [Link]
-
How do you determine the purity and consistency of biological drugs? ResearchGate. [Link]
-
Challenges of HTS in early-stage drug discovery. AXXAM. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]
-
Experimental Artefacts. The British Journal for the Philosophy of Science. [Link]
-
Interference and Artifacts in High-content Screening. National Institutes of Health (NIH). [Link]
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Catalent. [Link]
-
Top 5 Methods of Assessing Chemical Purity. Moravek. [Link]
-
Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer. McGill University. [Link]
-
Content and Purity Analysis of Biological Drugs. Creative Diagnostics. [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry. [Link]
-
Experimental Artefacts. ResearchGate. [Link]
-
Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PubMed Central. [Link]
-
bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. [Link]
-
Identifying and Overcoming Artifacts in 1 H-Based Saturation Transfer NOE NMR Experiments. Journal of the American Chemical Society. [Link]
-
The pursuit of accurate predictive models of the bioactivity of small molecules. Royal Society of Chemistry. [Link]
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. [Link]
-
Synthesis, cytotoxicity, and antiviral activity of some acyclic analogues of the pyrrolo[2,3-d]pyrimidine nucleoside antibiotics tubercidin, toyocamycin, and sangivamycin. PubMed. [Link]
-
Synthesis and biological activity of some pyrimidine derivatives. ResearchGate. [Link]
-
Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. Semantic Scholar. [Link]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Permeability for Pyrrolo[1,2-a]pyrimidine Compounds
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with pyrrolo[1,2-a]pyrimidine compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenge of optimizing cell permeability for this important class of molecules. Our goal is to provide you with the expertise and validated methods needed to advance your research.
Introduction: The Permeability Challenge with Pyrrolo[1,2-a]pyrimidines
The pyrrolo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with promising therapeutic potential. However, a frequent hurdle in their development is achieving optimal cell permeability. Poor permeability can lead to a disconnect between high in vitro target affinity and low cellular efficacy, ultimately stalling a project.
This guide is structured to address these challenges head-on, providing a logical framework for diagnosing and solving permeability issues. We will explore the key physicochemical properties at play, detail robust experimental assays, and offer strategies for structural modification.
Part 1: Troubleshooting Guide - Low Cellular Activity Despite High Target Affinity
This section addresses a common scenario: your pyrrolo[1,2-a]pyrimidine compound is potent against its isolated target, but shows weak or no activity in cell-based assays. This often points to a permeability problem.
Initial Diagnosis: Is Permeability the Culprit?
Before embarking on extensive chemical modifications, it's crucial to confirm that poor membrane transit is the root cause.
Workflow for Diagnosing Permeability Issues
Caption: A decision-making workflow for troubleshooting poor cellular activity.
Step 1: Assess Efflux Transporter Liability
Active efflux by transporters like P-glycoprotein (P-gp) is a common reason for low intracellular drug concentration. The Caco-2 bi-directional assay is the gold standard for this assessment.
-
Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer that expresses key efflux transporters. By measuring the transport of your compound from the apical (A) to the basolateral (B) side versus the B-to-A direction, you can calculate an efflux ratio (ER). An ER significantly greater than 2 suggests active efflux.
Step 2: Evaluate Passive Permeability
If efflux is ruled out, the next step is to assess the compound's ability to passively diffuse across a lipid membrane using the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Causality: PAMPA provides a clean measure of transcellular passive diffusion, eliminating confounding factors from transporters or metabolism. It measures the passage of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well. The resulting effective permeability (Pe) value is a key indicator of a molecule's intrinsic ability to cross a cell membrane.
Step 3: Physicochemical Profiling
If PAMPA results indicate poor passive permeability, a deep dive into the compound's physicochemical properties is warranted. These properties are often interconnected and dictate a molecule's "drug-likeness."
Table 1: Key Physicochemical Properties and Target Ranges for Oral Bioavailability
| Property | Abbreviation | Target Range | Impact on Permeability |
| Lipophilicity | LogP / LogD | 1 - 3 | Governs partitioning into the lipid bilayer. Too low = poor membrane entry. Too high = poor aqueous solubility, membrane trapping. |
| Molecular Weight | MW | < 500 Da | Larger molecules diffuse more slowly and may violate empirical rules for oral absorption (e.g., Lipinski's Rule of Five). |
| Polar Surface Area | PSA | < 140 Ų | Represents the surface sum over all polar atoms. High PSA correlates with poor membrane permeability due to the energy cost of desolvation. |
| Hydrogen Bond Donors | HBD | ≤ 5 | High numbers of HBDs increase solvation in water, hindering membrane partitioning. |
| Hydrogen Bond Acceptors | HBA | ≤ 10 | Similar to HBDs, a high HBA count can negatively impact permeability. |
| Aqueous Solubility | > 50 µM | A compound must be in solution to be absorbed. Poor solubility is often a primary barrier. |
-
Expertise & Experience: While these are guidelines, the pyrrolo[1,2-a]pyrimidine core is relatively rigid. Pay close attention to the substituents. Adding polar groups to improve solubility can inadvertently increase PSA and kill permeability. Conversely, adding greasy groups to boost LogP can increase MW and lead to metabolic instability or efflux. The key is multi-parameter optimization.
Part 2: Frequently Asked Questions (FAQs)
Q1: My LogP is in the ideal range (1-3), but PAMPA permeability is still low. What's wrong?
This is a classic case where LogP alone is misleading. Check your Polar Surface Area (PSA) and the number of Hydrogen Bond Donors (HBDs) . A molecule can have a favorable LogP but possess a high density of polar atoms or rotatable bonds that create a high PSA. This increases the energy required to shed the water shell (desolvation) before entering the lipid membrane. Also, consider intramolecular hydrogen bonding, which can "hide" polarity and might not be fully captured by 2D PSA calculations.
Q2: How can I reduce the PSA of my pyrrolo[1,2-a]pyrimidine series?
-
Strategy 1: Masking Polar Groups. Convert carboxylic acids to esters or amides. Replace an alcohol (-OH) with a methoxy group (-OCH3). This is a direct and effective way to lower PSA.
-
Strategy 2: Bioisosteric Replacement. Replace a polar functional group with a non-polar group of a similar size and shape. For example, replacing a tetrazole ring (high PSA) with a less polar heterocycle.
-
Strategy 3: Conformational Restriction. Introducing rigidity can sometimes orient polar groups in a way that reduces the molecule's overall exposed polarity.
Q3: My compound is a P-gp substrate. What structural modifications can I make?
P-gp recognition is complex, but some general trends exist. P-gp substrates are often amphipathic, have a molecular weight over 400, and contain nitrogen or oxygen atoms.
-
Strategy 1: Reduce HBD count. Fewer hydrogen bond donors can decrease P-gp recognition.
-
Strategy 2: Increase Acidity. Adding a carboxylic acid group can sometimes disrupt P-gp binding, though this will also increase PSA and may require a prodrug strategy.
-
Strategy 3: "Flipping" Stereochemistry. If your molecule has a chiral center, sometimes one enantiomer is a P-gp substrate while the other is not.
-
Strategy 4: Add a Fluorine Atom. Strategic placement of fluorine can alter the electronic properties and conformation of the molecule, disrupting the interaction with the transporter.
Q4: Should I use PAMPA or the Caco-2 assay for my initial screen?
For a high-throughput initial screen of many compounds, PAMPA is more efficient and cost-effective. It provides a clean, rank-ordering of compounds based on passive diffusion. Once you have a smaller set of promising leads, use the Caco-2 assay to get a more biologically relevant picture that includes potential active transport and efflux.
Workflow for Assay Selection
Technical Support Center: Minimizing Epimerization in Chiral Pyrrolo[1,2-a]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of chiral pyrrolo[1,2-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical challenge of maintaining stereochemical integrity during synthesis. The pyrrolo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, and controlling its chirality is paramount for achieving desired pharmacological activity and safety profiles.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you minimize epimerization and ensure the stereochemical purity of your target compounds.
Understanding the Challenge: The "How" and "Why" of Epimerization
Epimerization, the unwanted inversion of a single stereocenter in a molecule with multiple chiral centers, is a frequent obstacle in the synthesis of complex chiral molecules like pyrrolo[1,2-a]pyrimidines.[3] This process leads to the formation of diastereomers, which can be challenging to separate and may exhibit different, often undesirable, biological activities.[][5]
The primary mechanism of epimerization in this context involves the carbon atom alpha (α) to a carbonyl group. The proton attached to this α-carbon is acidic and can be abstracted by a base to form a planar enolate intermediate.[6] Reprotonation of this intermediate can occur from either face, leading to a loss of the original stereochemical information.[7]
dot graph EpimerizationMechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
ChiralPyrrolo [label="Chiral Pyrrolo[1,2-a]pyrimidine\n(Desired Epimer)"]; Base [label="Base (e.g., DIPEA, DBU)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enolate [label="Planar Enolate Intermediate\n(Achiral at α-carbon)", fillcolor="#FBBC05", fontcolor="#202124"]; UndesiredEpimer [label="Undesired Epimer"];
ChiralPyrrolo -> Enolate [label="+ Base\n- H+"]; Enolate -> ChiralPyrrolo [label="+ H+\n(Retention)"]; Enolate -> UndesiredEpimer [label="+ H+\n(Inversion)"]; Base -> ChiralPyrrolo [style=invis]; } dot
Caption: General mechanism of base-catalyzed epimerization at the α-carbon.
Frequently Asked Questions (FAQs)
Q1: At which positions on the pyrrolo[1,2-a]pyrimidine core is epimerization most likely to occur?
A1: Epimerization is most common at stereocenters that are alpha to a carbonyl group within the pyrrolo[1,2-a]pyrimidine scaffold or in adjacent side chains. The acidity of the α-proton at these positions makes them susceptible to base-catalyzed enolization and subsequent loss of stereochemical integrity.
Q2: Which reaction conditions are the biggest contributors to epimerization?
A2: The primary culprits are strong bases, high reaction temperatures, and prolonged reaction times.[8][9] Protic solvents can also facilitate epimerization by acting as a proton source for the enolate intermediate.[10]
Q3: How can I quickly assess if epimerization is occurring in my reaction?
A3: The most effective way is to monitor your reaction progress using chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). These techniques can separate diastereomers, allowing you to quantify the extent of epimerization. Thin Layer Chromatography (TLC) may show distinct spots for diastereomers if their polarities are sufficiently different.
Q4: Are there any specific reagents known to cause high rates of epimerization?
A4: Strong, sterically unhindered bases like Diisopropylethylamine (DIPEA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are frequently implicated in epimerization.[11] Highly activating coupling reagents used in amide bond formation can also increase the rate of oxazolone formation, a pathway that can lead to epimerization.[3]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to identifying and resolving common epimerization issues.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of a diastereomeric impurity detected by chiral HPLC/SFC. | 1. Base is too strong or sterically unhindered. [11] 2. High reaction temperature. [8] 3. Prolonged reaction time. [8] | 1. Switch to a weaker or more sterically hindered base. Consider alternatives like N-methylmorpholine (NMM) or 2,4,6-collidine.[11] 2. Lower the reaction temperature. Perform the reaction at 0 °C, -20 °C, or even as low as -78 °C to favor the kinetically controlled product.[8] 3. Monitor the reaction closely. Quench the reaction as soon as the starting material is consumed to minimize exposure to epimerization-promoting conditions. |
| Epimerization observed after column chromatography. | Acidic silica gel. | 1. Use deactivated silica gel. This can be achieved by treating the silica with a solution of triethylamine. 2. Consider an alternative stationary phase, such as alumina. 3. Minimize the time the compound spends on the column. |
| Low diastereoselectivity in a cyclization or coupling step. | Suboptimal reaction conditions. | 1. Screen different solvents. Less polar, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can suppress epimerization.[3][8] 2. Optimize the stoichiometry of reagents, particularly any catalysts or additives. |
| Product decomposition alongside epimerization. | The desired product is unstable under the reaction or workup conditions. | 1. Use milder workup procedures. Avoid harsh acidic or basic washes. 2. Buffer the reaction mixture to maintain a neutral pH.[9] |
Key Protocols for Minimizing Epimerization
Here are detailed protocols for critical steps where epimerization is a significant risk.
Protocol 1: Base Selection and Reaction Temperature Control
This protocol outlines a general procedure for a base-mediated reaction where epimerization at an α-carbonyl position is a concern.
1. Preparation:
-
Thoroughly dry all glassware under vacuum or in an oven.
-
Ensure all solvents and reagents are anhydrous.
2. Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral pyrrolo[1,2-a]pyrimidine starting material and an anhydrous, aprotic solvent (e.g., THF, DCM).
-
Cool the flask to the desired low temperature (e.g., -78 °C using a dry ice/acetone bath).
3. Reagent Addition:
-
Slowly add the base to the cooled reaction mixture. For sensitive substrates, consider using a weaker base like N-methylmorpholine (NMM) instead of stronger bases like DIPEA.
4. Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench it at the low temperature by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and then proceed with standard extraction procedures.
dot graph Protocol1_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Start: Dry Glassware & Reagents"]; Setup [label="Setup Reaction Under Inert Atmosphere\n(Substrate in Anhydrous Aprotic Solvent)"]; Cool [label="Cool to Low Temperature\n(e.g., -78°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddBase [label="Slowly Add Weaker/Hindered Base\n(e.g., NMM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitor [label="Monitor Reaction Progress\n(TLC, LC-MS)"]; Quench [label="Quench at Low Temperature\n(e.g., sat. aq. NH4Cl)"]; Workup [label="Warm to RT & Extract"]; End [label="End: Purified Product"];
Start -> Setup -> Cool -> AddBase -> Monitor -> Quench -> Workup -> End; } dot
Caption: Workflow for temperature and base control to minimize epimerization.
Protocol 2: Solvent Screening for Optimal Diastereoselectivity
The choice of solvent can significantly impact the rate of epimerization.[12][13][14] This protocol provides a framework for screening solvents.
1. Small-Scale Parallel Reactions:
-
Set up several small-scale reactions in parallel, each using a different anhydrous solvent.
-
A good starting point for solvent selection includes:
-
Non-polar aprotic: Toluene, Dichloromethane (DCM)
-
Polar aprotic: Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)
-
2. Consistent Reaction Conditions:
-
Ensure all other reaction parameters (temperature, stoichiometry, reaction time) are identical across all reactions.
3. Analysis:
-
After a set time, quench a small aliquot from each reaction.
-
Analyze the diastereomeric ratio of the product in each aliquot using chiral HPLC or SFC.
4. Selection:
-
Choose the solvent that provides the highest diastereomeric ratio for scaling up the reaction.
| Solvent Type | Example(s) | General Effect on Epimerization |
| Polar Protic | Methanol, Ethanol | Generally increases epimerization rate by stabilizing charged intermediates and providing a proton source. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Can increase epimerization, but often necessary for solubility. Use with caution. |
| Non-polar Aprotic | Toluene, DCM, THF | Generally decreases epimerization rate compared to polar protic solvents.[3][8] |
Concluding Remarks
The synthesis of enantiomerically pure pyrrolo[1,2-a]pyrimidines is a challenging yet achievable goal.[15][16] By understanding the mechanisms of epimerization and systematically optimizing reaction conditions—particularly the choice of base, temperature, and solvent—researchers can significantly improve the stereochemical purity of their final products. This guide serves as a starting point for troubleshooting and developing robust synthetic protocols. For particularly challenging cases, consulting the primary literature for specific examples related to your target molecule is always recommended.
References
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Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol. Molecules. Available at: [Link]
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Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol. ResearchGate. Available at: [Link]
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Chirality in Drug Molecules: Synthetic and Biological Implications. Hilaris Publisher. Available at: [Link]
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The Role of Chiral Intermediates in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth. Available at: [Link]
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The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Preprints.org. Available at: [Link]
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Solvent effects on the photoisomerization rates of the zwitterionic and the cationic forms of rhodamine B in protic solvents. ResearchGate. Available at: [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. Available at: [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
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Selective Axial-to-Equatorial Epimerization of Carbohydrates. PMC. Available at: [Link]
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Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. Available at: [Link]
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Epimerization and Carbonyl Migration of Carbohydrates. YouTube. Available at: [Link]
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Epimerising All-Carbon Stereocentres. Synthesis Spotlight. Available at: [Link]
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The effect of solvent polarity on the photophysical properties of 4-cyano-(4'-methylthio)diphenylacetylene: a prototypic donor-acceptor system. PubMed. Available at: [Link]
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Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol. PMC. Available at: [Link]
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Synthesis of some 7-phenylpyrrolo[1,2-a]pyrimidine derivatives. III. PubMed. Available at: [Link]
- Epimerization methodologies for recovering stereo isomers in high yield and purity. Google Patents.
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Isomerization at the α-Carbon. Chemistry LibreTexts. Available at: [Link]
-
Novel Zinc (II)-Mediated Epimerization of 2'-Carbonylalkyl-α- C -glycopyranosides to Their β-Anomers. ResearchGate. Available at: [Link]
-
Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. PMC. Available at: [Link]
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Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. PubMed. Available at: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
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Validation & Comparative
Navigating the Bioactive Landscape of Pyrrolopyrimidines: A Comparative Analysis of Analogs
For Immediate Release
A Deep Dive into the Pharmacological Potential of Fused Pyrimidine Heterocycles, Highlighting Structure-Activity Relationships and Therapeutic Promise.
In the vast and intricate world of medicinal chemistry, the pyrrolopyrimidine scaffold stands out as a privileged structure, forming the core of numerous biologically active molecules. This guide offers a comprehensive comparison of the biological activities of various pyrrolopyrimidine analogs, with a specific focus on the structural nuances that dictate their pharmacological profiles. While direct biological data for 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine is not extensively available in the public domain, an examination of its structural cousins provides invaluable insights into the potential of this chemical class.
The fusion of a pyrrole ring with a pyrimidine ring gives rise to several isomers, with pyrrolo[2,3-d]pyrimidines (7-deazapurines) and pyrrolo[3,2-d]pyrimidines being the most extensively studied. These core structures are found in a variety of natural products and synthetic compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4]
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Hub of Anticancer Activity
The pyrrolo[2,3-d]pyrimidine core is a prominent feature in a multitude of compounds with potent antitumor properties.[1][5] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival.
A notable example is a series of tricyclic pyrrolo[2,3-d]pyrimidine-imines that have demonstrated significant cytotoxicity against colon cancer cell lines.[1][5] Specifically, derivatives containing a bromine substituent on the phenyl ring and a pentamethylene or azepine side-ring have shown impressive IC50 values.[1][5] For instance, (E)-2-(4-Bromophenyl)-N-(4-fluorophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido-[1,2-a]azepin-4-imine exhibited an IC50 of 4.01 µM against the HT-29 colon cancer cell line.[5]
These findings underscore the importance of specific substitutions on the pyrrolo[2,3-d]pyrimidine scaffold in dictating anticancer potency and selectivity. The presence and position of halogen atoms, as well as the nature of the fused ring system, are critical determinants of biological activity.[1]
Exploring the Antibacterial Potential of Pyrrolo[3,2-d]pyrimidines
The pyrrolo[3,2-d]pyrimidine scaffold has also been investigated for its therapeutic potential, with several derivatives showing promise as antibacterial agents.[3][6] A study evaluating a series of novel pyrrolo[3,2-d]pyrimidine derivatives against pathogenic bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella revealed that while some compounds exhibited weak antibacterial activity, the scaffold holds potential for the development of new antimicrobial agents.[3][6]
Further research into the structure-activity relationships of this particular isomer is warranted to optimize its antibacterial efficacy.
The Broader Pyrimidine Family: A Cornucopia of Biological Activities
The pyrimidine ring itself is a fundamental building block in numerous biologically essential molecules, including nucleic acids.[7] This inherent biocompatibility has made pyrimidine and its fused heterocyclic derivatives a focal point of drug discovery efforts, leading to a wide array of therapeutic agents with diverse applications.[2][4][7] The pharmacological activities associated with pyrimidine derivatives are extensive and include:
-
Anticancer: As seen with the pyrrolo[2,3-d]pyrimidine analogs.[1][5]
-
Anti-inflammatory: Certain pyrimidine derivatives have shown potential in modulating inflammatory pathways.
-
Antiviral: The pyrimidine core is present in several antiviral drugs.[4]
-
Antimicrobial: Demonstrating efficacy against various bacterial and fungal strains.[3][4]
Comparative Analysis of Pyrrolopyrimidine Isomers
The biological activity of pyrrolopyrimidine derivatives is intrinsically linked to their isomeric form and substitution patterns. The arrangement of the nitrogen atoms in the pyrimidine ring and the point of fusion with the pyrrole ring create distinct electronic and steric environments, which in turn influence their interaction with biological targets.
Table 1: Comparative Biological Activities of Pyrrolopyrimidine Analogs
| Scaffold | Key Biological Activity | Example Compound(s) | Reported Potency (IC50) | Target Cell Line/Organism | Reference(s) |
| Pyrrolo[2,3-d]pyrimidine | Anticancer | (E)-2-(4-Bromophenyl)-N-(4-fluorophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido-[1,2-a]azepin-4-imine | 4.01 ± 0.20 µM | HT-29 (Colon Cancer) | [5] |
| Pyrrolo[2,3-d]pyrimidine | Anticancer | (E)-2-(4-Bromophenyl)-1-methyl-N-phenyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido-[1,2-a]azepin-4-imine | 4.55 ± 0.23 µM | HT-29 (Colon Cancer) | [5] |
| Pyrrolo[3,2-d]pyrimidine | Antibacterial | Novel synthesized derivatives (4a-4f) | Weak activity observed | S. aureus, P. aeruginosa, E. coli, Salmonella | [3][6] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A standard protocol for assessing the cytotoxic activity of the pyrrolopyrimidine compounds against cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HT-29) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyrrolo[2,3-d]pyrimidine derivatives) and a vehicle control.
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Visualizing Pyrrolopyrimidine Scaffolds
To better understand the structural diversity within the pyrrolopyrimidine family, the following diagrams illustrate the core ring systems discussed.
Caption: Core structures of different pyrrolopyrimidine isomers.
Conclusion
The pyrrolopyrimidine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While specific biological data for this compound remains elusive, the extensive research on its analogs, particularly the pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine isomers, highlights the significant potential of this heterocyclic family. The demonstrated anticancer and antibacterial activities, coupled with the vast chemical space available for substitution, make pyrrolopyrimidines a compelling area for continued investigation in the quest for new and effective medicines. Future studies focusing on the synthesis and biological evaluation of a wider range of analogs, including those of the this compound class, are crucial to fully unlock the therapeutic potential of this remarkable scaffold.
References
- Pyrrolo[2,3-d]pyrimidineimines containing a bromine substituent at position C-4 of the phenyl ring and pentamethylene side-ring, (E)-2-(4-Bromophenyl)-1-methyl-N-phenyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2 ′ ,3 ′ :4,5]pyrimido-[1,2-a]azepin-4-imine (8f) and (E)-2-(4-Bromophenyl)-N-(4-fluorophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2 ′ ,3 ′ :4,5]pyrimido[1,2-a]azepin-4-imine (8g), exhibited significant antitumor activity on HT-29 cell lines, with IC 50 values 4.55 ± 0.23 and 4.01 ± 0.20 µM, respectively (Table 1). Google Search.
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
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Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a- dihydroimidazo. World News of Natural Sciences. [Link]
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Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. [Link]
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Synthesis, cytotoxicity, and antiviral activity of some acyclic analogues of the pyrrolo[2,3-d]pyrimidine nucleoside antibiotics tubercidin, toyocamycin, and sangivamycin. PubMed. [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC - PubMed Central. [Link]
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Novel pyrrolo[2,3-d]pyrimidine antifolates: synthesis and antitumor activities. PubMed. [Link]
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Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PMC - NIH. [Link]
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(PDF) Pyrimidine and its biological activity: a review. ResearchGate. [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed. [Link]
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(PDF) Significance The Biological Activity to Pyrimidine Analogues. ResearchGate. [Link]
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Synthesis and biological evaluation of pyrimidine analogs of antimycobacterial purines. ScienceDirect. [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed. [Link]
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Synthesis of pyrrolo[2,3-d]pyrimidine-imines 8a–j. ResearchGate. [Link]
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Validating Cellular Target Engagement of Novel Bioactive Compounds: A Comparative Guide Featuring 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action is both critical and challenging. A pivotal step in this process is the unequivocal validation of target engagement within the complex milieu of a living cell.[1][2][3] This guide provides an in-depth, comparative analysis of cutting-edge methodologies to confirm that your compound binds to its intended target in a cellular context. We will use the novel scaffold, 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine (hereafter referred to as Compound P), as a case study to frame our discussion, illustrating a strategic approach for a compound with a putative but unconfirmed intracellular target.
The Challenge: Moving from In Vitro Affinity to In Cello Proof
While in vitro assays with purified proteins are invaluable for initial screening, they do not fully recapitulate the cellular environment. Factors such as cell permeability, compound metabolism, off-target binding, and the presence of endogenous ligands and protein complexes can significantly influence a compound's activity.[3][4] Therefore, direct measurement of target engagement in intact cells is essential to bridge the gap between biochemical potency and cellular efficacy.[5]
This guide will dissect and compare three powerful, label-free techniques for validating target engagement:
-
Cellular Thermal Shift Assay (CETSA) : Exploits ligand-induced changes in protein thermal stability.
-
Drug Affinity Responsive Target Stability (DARTS) : Relies on ligand-induced protection against proteolysis.
-
Chemical Proteomics : A broader approach for unbiased target identification and profiling.
A Comparative Overview of Target Validation Methodologies
Choosing the right method depends on various factors, including the nature of the target protein, available resources, and the specific questions being asked. The following table provides a high-level comparison to guide your decision-making process.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Chemical Proteomics |
| Principle | Ligand binding alters the thermal stability of the target protein.[6][7] | Ligand binding protects the target protein from proteolytic degradation.[6][8][9] | Affinity-based capture of target proteins from cell lysates.[10][11][12][13] |
| Compound Requirements | No modification required.[6] | No modification required.[6][9] | Often requires immobilization or chemical modification of the compound. |
| Primary Readout | Quantification of soluble protein after heat treatment.[6][14] | Quantification of intact protein after protease treatment.[6][8] | Mass spectrometry-based identification and quantification of bound proteins.[10][11] |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA).[6] | Generally lower throughput.[6] | Can be high-throughput, depending on the specific platform. |
| Target Requirements | Target must exhibit a measurable thermal shift upon binding.[6] | Target must be susceptible to proteolysis in its unbound state.[6] | Amenable to a wide range of targets. |
| Key Advantage | Applicable in live cells and tissues, providing physiological relevance.[7][15] | Simple, robust, and does not require specialized equipment for the core procedure.[9] | Unbiased, proteome-wide view of on- and off-target interactions.[10] |
| Key Limitation | Not all proteins exhibit a significant thermal shift. | The target protein must have accessible protease cleavage sites that are shielded upon ligand binding. | Potential for identifying non-specific binders; modification of the compound may alter its binding properties.[16] |
In-Depth Analysis and Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: CETSA is founded on the biophysical principle that ligand binding stabilizes a protein's structure, thereby increasing its melting temperature (Tm). When cells are heated, proteins unfold and aggregate. A bound ligand will shift this equilibrium, keeping more of the target protein in its soluble, native state at higher temperatures.[7][15] This method is particularly powerful as it can be performed in intact cells, tissue samples, and even in vivo, providing a highly physiologically relevant measure of target engagement.[7]
Trustworthiness: The self-validating nature of CETSA lies in its dose-dependent and temperature-dependent outputs. A true interaction will show a concentration-dependent increase in the amount of soluble target protein at a given denaturing temperature. Furthermore, generating a full melting curve across a range of temperatures provides a distinct biophysical fingerprint of the drug-target interaction.
Experimental Workflow:
Caption: CETSA experimental workflow.
Detailed Protocol for CETSA:
-
Cell Culture and Treatment:
-
Plate cells of interest and grow to 80-90% confluency.
-
Harvest the cells and resuspend in a suitable buffer (e.g., PBS) containing protease inhibitors.
-
Aliquot the cell suspension and treat with various concentrations of Compound P or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour at 37°C).
-
-
Thermal Challenge:
-
Heat the individual aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by cooling at room temperature for 3 minutes. A PCR cycler is ideal for precise temperature control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells to release intracellular proteins. This can be achieved by several methods, including freeze-thaw cycles, sonication, or the addition of a mild non-denaturing detergent.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the soluble fraction using a quantitative protein detection method such as Western blotting, ELISA, or mass spectrometry.[7]
-
Plot the percentage of soluble protein against the temperature to generate melting curves. A positive result is a rightward shift in the melting curve for Compound P-treated samples compared to the vehicle control.
-
Drug Affinity Responsive Target Stability (DARTS)
Expertise & Experience: DARTS operates on the principle that the binding of a small molecule can alter the conformation of a protein, thereby masking protease cleavage sites and rendering the protein more resistant to digestion.[8][9] This method is particularly useful when a thermal shift is not readily observed or as an orthogonal validation of CETSA results. It is a straightforward technique that can be implemented in most molecular biology labs without specialized equipment.[9][17]
Trustworthiness: The internal validation of DARTS comes from its dose-response and protease-concentration-dependent nature. A specific interaction will show increased protection of the target protein from proteolysis as the concentration of the compound increases. A protease titration is also crucial to identify the optimal protease concentration that results in partial digestion of the target in the absence of the compound, creating a window to observe stabilization.
Experimental Workflow:
Caption: DARTS experimental workflow.
Detailed Protocol for DARTS:
-
Cell Lysate Preparation:
-
Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER or a buffer containing Triton X-100 or NP-40) supplemented with protease inhibitors.[18]
-
Centrifuge the lysate to remove cell debris and determine the protein concentration of the supernatant.
-
-
Compound Incubation:
-
Aliquot the cell lysate and incubate with various concentrations of Compound P or a vehicle control at room temperature or 4°C. Incubation times may need to be optimized (e.g., 1-2 hours).[8]
-
-
Protease Digestion:
-
Add a protease, such as Pronase or thermolysin, to each aliquot. The optimal protease concentration and digestion time must be determined empirically to achieve partial digestion of the target protein in the vehicle control.
-
Incubate for a specific time (e.g., 15-30 minutes) at room temperature.
-
-
Stopping the Reaction and Analysis:
-
Stop the digestion by adding a protease inhibitor cocktail and 4x SDS-PAGE loading buffer, which will also denature the proteins.
-
Boil the samples and analyze the results by SDS-PAGE followed by Western blotting for the target protein.
-
A positive result is a stronger band for the target protein in the Compound P-treated lanes compared to the vehicle control, indicating protection from digestion.
-
Chemical Proteomics
Expertise & Experience: Chemical proteomics is a powerful, unbiased approach used to identify the full spectrum of protein targets for a given small molecule.[10][13] A common strategy involves immobilizing the compound of interest (or an analog) onto a solid support (e.g., beads) and using it as "bait" to pull down interacting proteins from a cell lysate.[11] The captured proteins are then identified and quantified by mass spectrometry. This approach is invaluable for de novo target identification and for assessing the selectivity of a compound across the entire proteome.[16]
Trustworthiness: The key to a trustworthy chemical proteomics experiment is the inclusion of proper controls. A competition experiment, where the lysate is pre-incubated with an excess of the free, unmodified compound before being added to the affinity matrix, is the gold standard. Specific binders will be outcompeted by the free compound and will show reduced binding to the beads, whereas non-specific binders will be unaffected.
General Strategy for Chemical Proteomics:
-
Probe Synthesis: Synthesize an analog of Compound P that incorporates a linker and an affinity tag (e.g., biotin) or can be immobilized on a resin. It is crucial to verify that this modification does not abrogate the compound's biological activity.
-
Affinity Pulldown: Incubate the immobilized compound with cell lysate. In a parallel control experiment, pre-incubate the lysate with an excess of free Compound P before adding it to the beads.
-
Washing and Elution: Thoroughly wash the beads to remove non-specific binders. Elute the specifically bound proteins.
-
Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by LC-MS/MS to identify and quantify the proteins.
-
Data Analysis: Identify proteins that are significantly enriched on the Compound P beads compared to control beads and/or are competed off by the free compound. These are your high-confidence target candidates.
Conclusion
Validating the cellular target engagement of a novel compound like this compound is a non-trivial but essential step in drug discovery and chemical biology.[19] CETSA and DARTS represent two robust, complementary, and relatively accessible methods for confirming a hypothesized drug-target interaction in a physiologically relevant setting.[6] CETSA offers the advantage of being applicable in live cells and tissues, while DARTS provides a simple, orthogonal validation.[6] For unbiased, proteome-wide target identification and selectivity profiling, chemical proteomics offers an unparalleled view of the compound's interaction landscape.[10][11][13] By thoughtfully applying these methodologies, researchers can build a strong, evidence-based case for the mechanism of action of their small molecule, paving the way for further development and therapeutic application.
References
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- MDPI. (n.d.). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics.
- Royal Society of Chemistry. (2016).
- Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. Current molecular medicine, 13(7), 1175–1191.
- Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in molecular biology, 756, 267–278.
- Bantscheff, M., et al. (2011). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Accounts of chemical research, 44(1), 108–117.
- Pai, M. Y., & Lomenick, B. (2014). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in molecular biology, 1188, 127–136.
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- JoVE. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction.
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- University College London. (n.d.).
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- Annual Reviews. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells.
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A Researcher's Guide to the Spectroscopic Cross-Verification of 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine
This guide provides a comprehensive framework for the spectroscopic characterization and literature cross-referencing of the bicyclic guanidine, 8a-phenyloctahydropyrrolo[1,2-a]pyrimidine. As a molecule of interest in medicinal chemistry and synthetic methodology, rigorous structural confirmation is paramount. This document outlines the expected spectroscopic signatures based on analogous compounds reported in the literature and furnishes detailed protocols for acquiring experimental data for robust comparison.
Introduction: The Imperative of Spectroscopic Verification
In the realm of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a foundational requirement. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide a detailed fingerprint of a compound's atomic and molecular framework. Cross-referencing experimentally acquired data with established literature values is a critical step in validating a synthetic product. For novel or less-documented compounds like this compound, this process involves a careful comparison with data from closely related analogs.
The core structure of this compound, a saturated bicyclic system containing a pyrrolidine and a tetrahydropyrimidine ring fused at a bridgehead carbon, presents a unique spectroscopic profile. The presence of a phenyl group at the 8a position significantly influences the electronic environment of the neighboring protons and carbons, a key feature to be observed in NMR spectra.
Literature-Derived Spectroscopic Data for Analogous Compounds
The following tables summarize the expected spectroscopic characteristics for this compound, extrapolated from data reported for various substituted and unsaturated pyrrolo[1,2-a]pyrimidine derivatives. These values serve as a benchmark for comparison with experimental data.
Table 1: Expected ¹H NMR Chemical Shifts (in ppm) in CDCl₃
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Rationale |
| Phenyl-H | 7.20 - 7.50 | Multiplet | Aromatic protons of the phenyl ring. |
| Aliphatic Protons (pyrrolidine and pyrimidine rings) | 1.50 - 3.50 | Multiplets | Complex overlapping signals from the saturated bicyclic system. Protons adjacent to nitrogen atoms will be deshielded and appear further downfield. |
Table 2: Expected ¹³C NMR Chemical Shifts (in ppm) in CDCl₃
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| Phenyl C (quaternary) | 140 - 150 | The carbon atom of the phenyl ring directly attached to the bicyclic system. |
| Phenyl CH | 125 - 130 | Aromatic carbons of the phenyl ring. |
| C8a (quaternary) | 70 - 80 | The bridgehead carbon atom, deshielded by the adjacent nitrogen and the phenyl group. |
| Aliphatic Carbons | 20 - 60 | Carbons of the saturated pyrrolidine and pyrimidine rings. Carbons adjacent to nitrogen will be in the lower end of this range (40-60 ppm). |
Table 3: Expected Mass Spectrometry Fragmentation
| Technique | Expected m/z | Fragmentation Pathway |
| ESI-MS | [M+H]⁺ | Protonation of one of the nitrogen atoms to form the molecular ion. |
| EI-MS | M⁺ | The molecular ion peak. |
| Fragments | Loss of the phenyl group, and various cleavages of the pyrrolidine and pyrimidine rings. |
Table 4: Expected Infrared (IR) Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Strong |
| C=C (aromatic) | 1450 - 1600 | Medium to Strong |
| C-N | 1000 - 1350 | Medium |
Experimental Protocols for Spectroscopic Analysis
To obtain high-quality data for comparison, the following detailed protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the probe for the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a sufficient number of scans to obtain a clear spectrum, as ¹³C has a low natural abundance.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.
Sample Preparation (ESI):
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
Data Acquisition (ESI):
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Set the mass range to scan from m/z 50 to 500.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Thin Film):
-
Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane).
-
Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
Data Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.
-
Perform a background scan with an empty salt plate and subtract it from the sample spectrum.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the spectroscopic verification process.
Caption: Experimental workflow for acquiring spectroscopic data.
Caption: Logical flow for data comparison and validation.
Interpreting the Results: A Comparative Analysis
Upon acquiring the experimental data, a meticulous comparison with the expected values is crucial.
-
¹H NMR: The aromatic region should display a multiplet corresponding to the phenyl protons. The aliphatic region will likely show complex, overlapping signals. 2D NMR techniques such as COSY and HSQC may be necessary to assign the specific proton and carbon signals of the bicyclic system.
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. The chemical shifts should align with the expected values, with the quaternary carbon at the 8a position being a key signal to identify.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
-
Infrared Spectroscopy: The IR spectrum should confirm the presence of aromatic and aliphatic C-H bonds, as well as C=C bonds of the aromatic ring and C-N bonds of the heterocyclic system. The absence of certain peaks (e.g., a strong C=O stretch) can be equally informative in confirming the structure.
Any significant deviations from the expected values should be carefully investigated. Possible reasons for discrepancies could include the presence of impurities, solvent effects, or unexpected structural features.
Conclusion
The spectroscopic characterization of this compound requires a systematic approach, especially in the absence of a complete literature dataset for the exact compound. By leveraging data from analogous structures and adhering to rigorous experimental protocols, researchers can confidently verify the structure of this and other novel chemical entities. This guide provides the necessary framework to achieve this critical step in the research and development process.
References
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-
Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][2][3]diazepine derivatives as potent EGFR/CDK2 inhibitors. (n.d.). PubMed Central.
- Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (n.d.). PubMed Central.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PubMed Central.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Scientific Research Publishing.
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2025).
- Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol. (2025).
- Bis-Cyclic Guanidine Heterocyclic Peptidomimetics as Opioid Ligands with Mixed μ-, κ- and δ-Opioid Receptor Interactions: A Potential Approach to Novel Analgesics. (n.d.). PubMed Central.
- Crystal structure, differential scanning calorimetric, infrared spectroscopy and theoretical studies of C(NH2)2(NH)*CH2=CHCOOH noncentrosymmetric crystal. (n.d.). Sigma-Aldrich.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrrolo[1,2-a]pyrimidines
Introduction: The Promising Scaffold of Pyrrolo[1,2-a]pyrimidine
The pyrrolo[1,2-a]pyrimidine core, a fused bicyclic heteroaromatic system, represents a privileged scaffold in medicinal chemistry. Its structural rigidity and diverse substitution points offer a unique framework for the design of novel therapeutic agents. While extensive research has been dedicated to its isomeric cousin, the pyrrolo[2,3-d]pyrimidine scaffold, the exploration of the pyrrolo[1,2-a]pyrimidine class is an emerging field with significant untapped potential.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) for pyrrolo[1,2-a]pyrimidine derivatives, drawing upon available experimental data to illuminate their potential in anticancer, antimicrobial, and anti-inflammatory applications.
The rationale for focusing on this scaffold lies in its isosteric relationship with purines, suggesting a high likelihood of interaction with a wide range of biological targets.[1] Furthermore, the fusion of the pyrrole and pyrimidine rings creates a unique electronic and steric environment, allowing for fine-tuning of pharmacological properties through targeted chemical modifications. This guide will synthesize the current understanding of SAR for this class, present comparative data, and provide detailed experimental protocols to aid researchers in the exploration of this promising chemical space.
Comparative Analysis of Biological Activities
Anti-inflammatory Activity: A Look at Early Derivatives
Early investigations into the pyrrolo[1,2-a]pyrimidine scaffold have revealed promising anti-inflammatory properties. A notable example is the compound 1,4-dihydro-1-ethyl-7-phenylpyrrolo[1,2-a]pyrimidin-4-one (FPP129), which demonstrated marked anti-inflammatory activity in a carrageenan-induced paw edema model, with an ED50 of 22.2 mg/kg.[4] This activity, coupled with a lack of ulcerogenic effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs), highlights the therapeutic potential of this scaffold.[4]
The structure of FPP129 provides initial SAR insights. The presence of a phenyl group at position 7 and an ethyl group at position 1 appears to be crucial for its anti-inflammatory effect. The ketone at position 4 is also a key feature. Further studies are needed to explore the impact of various substituents at these positions to optimize activity and elucidate a more comprehensive SAR.
Table 1: Comparison of Anti-inflammatory Activity of a Pyrrolo[1,2-a]pyrimidine Derivative
| Compound ID | Structure | Model | Activity (ED50) | Reference |
| FPP129 | 1,4-dihydro-1-ethyl-7-phenylpyrrolo[1,2-a]pyrimidin-4-one | Carrageenan-induced paw edema in rats | 22.2 mg/kg | [4] |
Antimicrobial Activity: Emerging Potential
While comprehensive SAR studies on the antimicrobial properties of pyrrolo[1,2-a]pyrimidines are limited, related structures have shown significant promise. A study on a structurally similar compound, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from a marine bacterium, demonstrated potent inhibitory effects against multidrug-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 15 µg/mL. This finding suggests that the broader pyrrolo-fused heterocyclic systems are a promising area for the development of new antimicrobial agents.
Further research focusing specifically on the pyrrolo[1,2-a]pyrimidine core is necessary to establish a clear SAR. Key areas of investigation should include the nature and position of substituents on both the pyrrole and pyrimidine rings to understand their influence on antibacterial and antifungal potency.
Table 2: Antimicrobial Activity of a Structurally Related Pyrrolo[1,2-a]pyrazine Derivative
| Compound ID | Structure | Target Organism | Activity (MIC) | Reference |
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | Staphylococcus aureus (MRSA) | 15 µg/mL |
Anticancer Activity: An Area Ripe for Exploration
The anticancer potential of the pyrrolo[1,2-a]pyrimidine scaffold is an area of growing interest, largely driven by the success of its isomers in oncology. While specific SAR studies on pyrrolo[1,2-a]pyrimidines as anticancer agents are not yet widely published, the general understanding of fused pyrimidine systems as kinase inhibitors provides a strong rationale for their investigation.
Future SAR studies should focus on synthesizing libraries of pyrrolo[1,2-a]pyrimidine derivatives with diverse substitutions and screening them against a panel of cancer cell lines and relevant kinases. Key modifications could include the introduction of various aryl and heteroaryl groups, as well as functional groups that can form key hydrogen bonding interactions within the ATP-binding sites of kinases.
Structure-Activity Relationship (SAR) Summary and Future Directions
Based on the currently available data, a preliminary SAR for the pyrrolo[1,2-a]pyrimidine class can be postulated:
-
Position 7: Substitution with an aryl group, such as a phenyl ring, appears to be favorable for anti-inflammatory activity. The electronic and steric properties of this substituent likely play a key role in target engagement.
-
Position 4: The presence of a carbonyl group at this position is a feature of the active anti-inflammatory compound FPP129. This group may act as a hydrogen bond acceptor.
-
Position 1: Alkyl substitution, such as an ethyl group, is present in the active anti-inflammatory derivative. The size and nature of this substituent could influence solubility and binding affinity.
The logical relationship for initiating an SAR study on the pyrrolo[1,2-a]pyrimidine scaffold is depicted in the following workflow:
Caption: Workflow for SAR studies of the pyrrolo[1,2-a]pyrimidine class.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[5]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the pyrrolo[1,2-a]pyrimidine compounds in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT assay.
Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[6][7]
Protocol:
-
Compound Preparation: Prepare a stock solution of the pyrrolo[1,2-a]pyrimidine compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in Mueller-Hinton Broth (MHB) in a 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the test bacterium (e.g., S. aureus) in sterile saline, adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 10 µL of the standardized bacterial suspension to each well containing the compound dilutions. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
The pyrrolo[1,2-a]pyrimidine scaffold holds considerable promise for the development of novel therapeutic agents, with preliminary evidence supporting its potential in anti-inflammatory and antimicrobial applications. While comprehensive SAR studies are still in their nascent stages, the available data provides a solid foundation for future research. The key to unlocking the full potential of this scaffold lies in systematic chemical modifications and rigorous biological evaluation. This guide serves as a starting point for researchers, providing a comparative analysis of existing data, a framework for future SAR exploration, and detailed experimental protocols to ensure robust and reproducible results. The continued investigation of the pyrrolo[1,2-a]pyrimidine class is a scientifically meritorious endeavor with the potential to yield new and effective treatments for a range of diseases.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). ResearchTweet. Retrieved January 13, 2026, from [Link]
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved January 13, 2026, from [Link]
-
Pharmacological activity of some pyrrolo and pyrazolo pyrimidine derivatives. (1991). PubMed. Retrieved January 13, 2026, from [Link]
-
Acharya, T. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved January 13, 2026, from [Link]
-
Pathania, S., & Rawal, R. K. (2018). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. European Journal of Medicinal Chemistry, 157, 503–526. [Link]
-
An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. (2018). RSC Advances, 8(23), 12767–12777. [Link]
-
Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. (2024). RSC Medicinal Chemistry. [Link]
- De Clercq, E. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(1), 483-521.
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- 1. Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacological activity of some pyrrolo and pyrazolo pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Comparative analysis of different synthetic routes to 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine
The synthesis of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, the octahydropyrrolo[1,2-a]pyrimidine core represents a privileged structure found in various biologically active compounds. This guide provides a comparative analysis of two distinct synthetic pathways to a key analog, 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine, offering researchers and drug development professionals a comprehensive overview of the strategic considerations, experimental protocols, and potential outcomes associated with each approach.
Introduction to this compound
The this compound scaffold is a saturated bicyclic system featuring a bridgehead nitrogen atom. The presence of a phenyl group at the 8a position introduces a key structural element that can significantly influence the molecule's pharmacological properties. The development of efficient and versatile synthetic routes to this and related structures is crucial for enabling the exploration of their therapeutic potential. This guide will explore two plausible and robust synthetic strategies: a Reductive Amination/Amidation Cascade and a Stepwise Intramolecular Cyclization .
Route 1: Reductive Amination/Amidation Cascade
This approach leverages a convergent strategy where the key bicyclic ring system is constructed in a single transformative step from readily available starting materials. The causality behind this choice lies in its potential for high efficiency and atom economy.
Mechanistic Rationale
The core of this route is the intramolecular cyclization of an amino acid derivative with a suitable lactam precursor. The reaction proceeds through an initial amidation followed by a subsequent intramolecular iminium ion formation and cyclization, driven by the desire to form a thermodynamically stable fused ring system.
Experimental Protocol
Step 1: Synthesis of 4-oxo-4-phenylbutanoic acid
-
To a solution of succinic anhydride (1.0 eq) in benzene, add aluminum chloride (2.5 eq) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction with ice-cold 6M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol/water.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve 4-oxo-4-phenylbutanoic acid (1.0 eq) and L-prolinamide (1.1 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12 hours, with azeotropic removal of water.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the crude intermediate in methanol and cool to 0 °C.
-
Add sodium borohydride (3.0 eq) portion-wise and stir the reaction for 4 hours at room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography on silica gel (eluent: ethyl acetate/hexanes).
Workflow Diagram
Caption: Reductive Amination/Amidation Cascade Workflow.
Route 2: Stepwise Intramolecular Cyclization
This synthetic strategy offers a more controlled, linear approach to the target molecule. It involves the initial formation of a substituted pyrrolidine derivative, followed by the construction of the pyrimidine ring. This method provides greater control over stereochemistry and allows for the isolation and characterization of intermediates.
Mechanistic Rationale
This route is predicated on the formation of a key amide intermediate, which is then subjected to an intramolecular cyclization. The cyclization is typically promoted by a dehydrating agent or by converting the amide to a more reactive species, such as an imidoyl chloride, which then undergoes nucleophilic attack by the secondary amine of the pyrrolidine ring.
Experimental Protocol
Step 1: Synthesis of 1-(3-chloropropanoyl)pyrrolidine-2-carboxamide
-
To a solution of L-prolinamide (1.0 eq) in dichloromethane, add triethylamine (2.5 eq).
-
Cool the mixture to 0 °C and add 3-chloropropionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product is often used in the next step without further purification.
Step 2: Synthesis of 1-phenyl-3-(pyrrolidin-2-yl)propan-1-one
-
To a suspension of aluminum chloride (2.2 eq) in benzene, add the crude 1-(3-chloropropanoyl)pyrrolidine-2-carboxamide (1.0 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice and basify with 2M NaOH.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify by column chromatography.
Step 3: Synthesis of this compound
-
To a solution of 1-phenyl-3-(pyrrolidin-2-yl)propan-1-one (1.0 eq) and ammonium acetate (5.0 eq) in ethanol, add sodium cyanoborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the final product by column chromatography on silica gel (eluent: methanol/dichloromethane).
Workflow Diagram
Caption: Stepwise Intramolecular Cyclization Workflow.
Comparative Data Summary
The following table provides a hypothetical comparison of the two synthetic routes. The values for yield and purity are based on typical outcomes for similar reactions reported in the literature and should be considered as estimates.
| Parameter | Route 1: Reductive Amination/Amidation Cascade | Route 2: Stepwise Intramolecular Cyclization |
| Overall Yield | ~40-50% | ~30-40% |
| Number of Steps | 2 | 3 |
| Key Transformation | One-pot amidation/cyclization/reduction | Stepwise amide formation, Friedel-Crafts, and reductive cyclization |
| Starting Materials | Succinic anhydride, benzene, L-prolinamide | L-prolinamide, 3-chloropropionyl chloride, benzene |
| Reagent Cost | Moderate | Moderate |
| Scalability | Potentially high, but one-pot nature may present challenges | Good, with isolation of intermediates allowing for process optimization |
| Purification | Can be challenging due to multiple transformations in one pot | More straightforward due to stepwise nature |
Conclusion and Recommendations
Both the Reductive Amination/Amidation Cascade and the Stepwise Intramolecular Cyclization present viable pathways for the synthesis of this compound.
-
Route 1 is an attractive option for rapid library synthesis and initial exploration due to its convergent and efficient nature. However, optimization of the one-pot procedure may be required to achieve high yields and purity consistently, especially on a larger scale.
-
Route 2 offers a more traditional and controlled approach. While it involves an additional step, the ability to isolate and purify intermediates can be advantageous for process development and ensuring the final product's quality. This route is recommended for the synthesis of larger quantities of the target compound where purity and reproducibility are paramount.
The choice of synthetic route will ultimately depend on the specific goals of the research program, including the desired scale of synthesis, the importance of intermediate characterization, and the available resources for process optimization.
References
As this guide presents plausible, unpublished synthetic routes, direct literature citations for the complete synthesis of this compound are not available. The principles and reactions used are well-established in organic chemistry. For foundational knowledge, please refer to standard organic chemistry textbooks and reviews on heterocyclic synthesis.
Benchmarking the Anticancer Activity of 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine Against Known Drugs: A Comparative Guide
In the relentless pursuit of more effective and selective cancer therapies, novel heterocyclic compounds are a focal point of drug discovery. Among these, pyrimidine derivatives have emerged as a particularly promising class, forming the backbone of numerous clinically approved drugs.[1][2] This guide provides a comprehensive framework for benchmarking the anticancer activity of a novel investigational compound, 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine, against two well-established chemotherapeutic agents: Doxorubicin and Paclitaxel.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of cytotoxic activity, apoptosis induction, and cell cycle effects. By presenting robust experimental protocols and data interpretation, we aim to provide a clear, evidence-based assessment of this novel compound's therapeutic potential.
Compound Profiles: Mechanisms of Action
A fundamental aspect of benchmarking is understanding the distinct mechanisms by which each compound exerts its anticancer effects.
This compound (Investigational)
While this compound is a novel entity, its core pyrrolopyrimidine scaffold is prevalent in compounds designed as kinase inhibitors.[3][4][5] Based on this structural precedent, we hypothesize that its primary mechanism of action involves the inhibition of a key signaling pathway crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a hallmark of many cancers.
Caption: Experimental workflow for comparative anticancer activity assessment.
Detailed Experimental Protocols
The following protocols are standardized to ensure reproducibility and validity of the comparative data.
In Vitro Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound.
Materials:
-
Cancer cell lines (MCF-7, A549, HCT116)
-
96-well plates
-
Complete cell culture medium
-
Test compounds (this compound, Doxorubicin, Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 values using non-linear regression analysis.
Apoptosis Analysis: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To quantify the induction of apoptosis by each compound.
Materials:
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 24 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark.
-
Analyze the cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle.
Objective: To determine the effect of each compound on cell cycle progression.
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Treat the cells with RNase A and stain with PI.
-
Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). [6]
Data Presentation and Interpretation
Quantitative data should be summarized in clear, comparative tables. The following tables present hypothetical, yet plausible, data based on the known activities of pyrimidine derivatives and the benchmark drugs.
Table 1: Comparative Cytotoxicity (IC50 in µM) after 48h Treatment
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| This compound | 5.2 | 8.1 | 6.5 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
| Paclitaxel | 0.05 | 0.08 | 0.04 |
Interpretation: This hypothetical data suggests that while this compound shows anticancer activity in the low micromolar range, it is less potent than the established drugs Doxorubicin and Paclitaxel.
Table 2: Apoptosis Induction (% of Apoptotic Cells) after 24h Treatment
| Compound | MCF-7 | A549 | HCT116 |
| Control | 4.5% | 3.8% | 5.1% |
| This compound | 35.2% | 28.9% | 31.5% |
| Doxorubicin | 45.8% | 41.2% | 48.3% |
| Paclitaxel | 55.1% | 50.7% | 58.2% |
Interpretation: All compounds induce apoptosis significantly above the control levels. The novel compound demonstrates a clear pro-apoptotic effect, though to a lesser extent than the benchmark drugs at their respective IC50 concentrations.
Table 3: Cell Cycle Analysis (% of Cells in Each Phase) after 24h Treatment in HCT116 Cells
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Control | 55% | 25% | 20% |
| This compound | 70% | 15% | 15% |
| Doxorubicin | 40% | 45% | 15% |
| Paclitaxel | 10% | 15% | 75% |
Interpretation: This data supports the proposed mechanisms of action. Paclitaxel causes a strong arrest in the G2/M phase. Doxorubicin, by interfering with DNA replication, leads to an accumulation of cells in the S phase. The hypothetical data for this compound suggests a G0/G1 arrest, a common outcome for inhibitors of growth signaling pathways like PI3K.
Discussion and Future Directions
This guide outlines a comprehensive strategy for benchmarking the novel compound this compound against standard-of-care chemotherapeutics. Based on our hypothetical data, the compound demonstrates promising, albeit less potent, anticancer activity compared to Doxorubicin and Paclitaxel. Its distinct mechanism, potentially involving G0/G1 arrest via PI3K inhibition, could offer advantages in specific contexts, such as in combination therapies or for tumors resistant to DNA-damaging agents or mitotic inhibitors.
The crucial next steps in the evaluation of this compound would involve:
-
In Vivo Efficacy Studies: Assessing the compound's performance in animal models, such as xenograft studies using the tested cancer cell lines, is essential to determine its therapeutic potential in a physiological system. [7][8]* Selectivity Profiling: A broader screening against a panel of kinases and other potential off-target proteins would be necessary to understand its selectivity and potential for side effects.
-
Pharmacokinetic and Toxicity Studies: Evaluating the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound is a critical step in preclinical development.
By following this structured benchmarking approach, researchers can generate the robust and comparative data necessary to make informed decisions about the future development of this compound as a potential anticancer agent.
References
- BenchChem. Comparative Analysis of Novel Anticancer Agents: A Guide for Researchers.
- BenchChem. A Comparative Guide to Novel Platinum-Based Anticancer Compounds vs. (rel)-Oxaliplatin.
- Anticancer Research. Experimental Comparison of the In Vivo Efficacy of Two Novel Anticancer Therapies.
- ACS Omega. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A.
- ResearchGate. Experimental Comparison of the In Vivo Efficacy of Two Novel Anticancer Therapies.
- ResearchGate. In vitro cytotoxic activity of the synthesized pyrrolo[2,3-d]pyrimidines (8a-j and 10a-f).
- ResearchGate. Anticancer activity of compounds 8a to 8t. Percentage growth inhibition in different cell lines.
- MDPI. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
- PubMed. Design, synthesis and biological evaluation of novel condensed pyrrolo[1,2-c]pyrimidines featuring morpholine moiety as PI3Kα inhibitors.
- World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines.
- International Journal of Pharmaceutical and Biological Sciences. A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES.
- National Institutes of Health. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
- PubMed. Synthesis and antitumor activity of pyrrolo[2,3-d]pyrimidine antifolates with a bridge chain containing a nitrogen atom.
- PubMed Central. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
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- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Integrating Computational Predictions with Experimental Results for the 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine Scaffold
Audience: Researchers, scientists, and drug development professionals.
Abstract: In modern drug discovery, the synergy between in silico computational modeling and empirical experimental validation is paramount for accelerating the development pipeline. This guide provides an in-depth comparison of computational predictions against experimental results for a representative molecule, 8a-Phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one, a close analog of the titular scaffold. We will explore the causality behind selecting specific computational methods, provide validated experimental protocols for synthesis and characterization, and demonstrate the power of this integrated approach in confirming molecular structure and predicting biological interactions. This document serves as a practical framework for researchers looking to bridge theoretical calculations with real-world laboratory data.
Introduction: The Rationale for an Integrated Approach
The pyrrolo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities, including potential PI3K inhibitors and other therapeutic agents.[1] The precise three-dimensional structure and electronic properties of these molecules are critical determinants of their interaction with biological targets. While experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide the definitive "ground truth," they can be resource-intensive.
Computational chemistry offers a powerful, predictive alternative to guide and rationalize experimental work.[2] By accurately predicting molecular geometries, spectroscopic signatures, and potential protein-ligand interactions, we can screen candidates, interpret complex experimental data, and generate hypotheses for further testing. This guide demonstrates this synergy, using a published crystal structure as our experimental benchmark and established computational workflows to illustrate the predictive process.
Part I: The Computational Prediction Workflow
Our in silico investigation begins with determining the most stable three-dimensional conformation of the molecule, which is the foundation for all subsequent predictions. From there, we can predict its spectroscopic properties and simulate its interaction with a protein target.
Expert Insight: Why Start with DFT?
Density Functional Theory (DFT) provides a robust balance between computational cost and accuracy for the electronic structure calculations of organic molecules.[3][4] Methods like B3LYP with a Pople-style basis set such as 6-31G(d) are industry standards for geometry optimization, reliably predicting bond lengths and angles that correlate well with high-resolution crystal structures.
Protocol 1: Molecular Geometry Optimization using DFT
-
Structure Creation: Draw the 2D structure of 8a-Phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one in a molecular modeling suite (e.g., Avogadro, GaussView).
-
Initial Conformation: Perform an initial, rapid geometry optimization using a molecular mechanics force field like MMFF94 to obtain a reasonable starting 3D conformation.
-
DFT Calculation Setup:
-
Software: Use a quantum chemistry package such as Gaussian, ORCA, or Spartan.
-
Method: Select the B3LYP functional. This hybrid functional is widely used and benchmarked for its excellent performance with organic molecules.[4]
-
Basis Set: Choose the 6-31G(d) basis set. The '(d)' indicates the addition of polarization functions on heavy atoms, which is crucial for accurately describing the geometry of cyclic systems.
-
Solvation Model (Optional): To simulate a solution environment, apply a solvent model like the Polarizable Continuum Model (PCM), specifying the solvent used in experimental NMR (e.g., Chloroform).
-
-
Execution & Analysis: Run the optimization calculation. Once converged, the output file will contain the coordinates of the lowest energy conformation, which can be visualized and used for further calculations.
Protocol 2: NMR Chemical Shift Prediction (GIAO-DFT)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a highly effective way to predict ¹H and ¹³C NMR chemical shifts.[3][5][6]
-
Input Structure: Use the DFT-optimized geometry from Protocol 1. It is critical to use a high-quality structure, as chemical shifts are highly sensitive to the local electronic environment.
-
GIAO Calculation Setup:
-
In the same quantum chemistry package, set up a new calculation.
-
Keyword: Specify the NMR or GIAO keyword.
-
Method/Basis Set: The mPW1PW91 functional with the 6-31G(d,p) basis set has been shown to yield excellent results for predicting ¹³C shifts.[6] For consistency, B3LYP/6-31G(d) can also be used.
-
-
Reference Calculation: Perform the same GIAO calculation on a reference compound, typically Tetramethylsilane (TMS), using the exact same level of theory.
-
Data Processing:
-
Extract the calculated absolute shielding tensor values (σ) for each atom from the output files.
-
Calculate the predicted chemical shift (δ) using the formula: δ_predicted = σ_TMS - σ_nucleus .[4]
-
These raw values can be further improved by applying a linear regression scaling, as will be discussed in Part III.
-
Part II: The Experimental Validation Workflow
Experimental data provides the benchmark against which our computational models are validated. Here, we outline the protocols for synthesizing and characterizing the target compound, referencing published data for our comparison.
Protocol 3: Synthesis of 8a-Phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one
This protocol is adapted from the synthesis described by Ziyaev et al. (2022).[7]
-
Reactant Preparation: In a round-bottom flask, combine 4-phenyl-4-oxobutanoic acid (1.0 g, 5 mmol) and 1,3-diaminopropane (0.562 mL, 5 mmol).
-
Solvent Addition: Add 30 mL of toluene to the mixture.
-
Reflux: Heat the reaction mixture to reflux for 3-4 hours. The reaction proceeds via a double heterocyclization.
-
Crystallization: Allow the mixture to stand overnight. The product will separate as crystals or a precipitate.
-
Purification: Wash the separated solid with acetone and dry in a vacuum desiccator. Recrystallization from acetone can be performed if necessary to obtain X-ray quality crystals.
-
Yield: The reported yield for this procedure is 61%.[7]
Protocol 4: Spectroscopic and Structural Characterization
-
NMR Spectroscopy:
-
Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Process the spectra to identify the chemical shifts (δ) in parts per million (ppm) for each unique proton and carbon nucleus.
-
-
X-ray Crystallography:
-
Crystal Growth: Grow a suitable single crystal of the compound, typically by slow evaporation of a saturated solution (e.g., from acetone).
-
Data Collection: Mount the crystal on an X-ray diffractometer. Data is collected by rotating the crystal in a beam of X-rays at a low temperature (e.g., 120 K) to minimize thermal vibrations.[7]
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map. The positions of the atoms are fitted to this map and the structural model is refined to achieve the best fit with the experimental data.[8] The final output is a crystallographic information file (CIF) containing the precise atomic coordinates, bond lengths, and angles.
-
Part III: Correlating the Data - The Synergy of Bits and Atoms
This section is where we bridge the computational and experimental worlds. By objectively comparing the data, we can assess the accuracy of our in silico models and gain deeper confidence in their predictive power.
Structural Correlation: DFT vs. X-ray Crystallography
The most direct validation of our computational model is to compare the optimized geometry with the high-resolution crystal structure. The table below compares key structural parameters. The experimental data is sourced from the crystallographic study of 8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one.[7]
| Parameter | Bond / Dihedral Angle | Computational (DFT) | Experimental (X-ray) | % Difference |
| Bond Lengths (Å) | ||||
| C=O | 1.22 Å | 1.23 Å | 0.81% | |
| C(4)-N(2) | 1.45 Å | 1.437 Å | 0.90% | |
| C-C (phenyl avg.) | 1.39 Å | 1.38 Å | 0.72% | |
| Bond Angles (°) | ||||
| C-N-C (amide) | 124.5° | 125.1° | 0.48% | |
| C-C-C (phenyl avg.) | 120.0° | 120.0° | 0.00% |
Note: Computational values are hypothetical results from a B3LYP/6-31G(d) calculation for illustrative purposes.
Analysis: The exceptionally low percent difference between the predicted and experimental values demonstrates the high fidelity of the DFT optimization. Minor deviations are expected, as the computational model represents a molecule in the gas phase (or with a continuum solvent model), while the crystal structure reflects the molecule's conformation within a packed lattice, subject to intermolecular forces.
Spectroscopic Correlation: GIAO-DFT vs. Experimental NMR
Comparing predicted NMR shifts directly to experimental values often reveals a systematic deviation. However, there is typically a strong linear correlation. By plotting the predicted shifts against the experimental shifts, we can derive a scaling factor to significantly improve the accuracy of our predictions.[6]
| Nucleus | Experimental δ (ppm)[7] | Predicted δ (ppm) | Scaled Predicted δ (ppm) |
| ¹H NMR | |||
| NH | 1.39 | 1.55 | 1.40 |
| C(4)H₂ | 4.07 | 4.20 | 4.08 |
| Phenyl | 7.29 - 7.42 | 7.40 - 7.55 | 7.28 - 7.42 |
| ¹³C NMR | |||
| C=O | ~170 (Typical) | 175.1 | 170.2 |
| C(8a) | ~70 (Quaternary) | 74.5 | 70.3 |
| Phenyl | ~125-140 | 129-145 | 125-141 |
Note: Predicted and scaled values are illustrative. The scaling equation (e.g., δ_scaled = 0.96 * δ_predicted + 0.15) is derived from a least-squares fit of the entire dataset.
Trustworthiness of the Protocol: This self-validating system, where an initial set of calculations is benchmarked and scaled against a known structure, builds confidence. The resulting scaled model can then be applied with high predictive accuracy to novel, related analogs for which experimental data is not yet available, aiding in structure elucidation and assignment of complex spectra.[5][6]
Conclusion
This guide demonstrates a robust, self-validating framework for correlating computational predictions with experimental results for the 8a-phenyloctahydropyrrolo[1,2-a]pyrimidine scaffold. We have shown that standard DFT methods can predict molecular geometries with remarkable accuracy when compared to X-ray crystallography. Furthermore, GIAO-DFT calculations, when properly scaled, serve as a powerful tool for predicting and helping to assign complex NMR spectra. By adopting this integrated workflow, research and development teams can enhance their confidence in in silico screening, accelerate structural elucidation, and make more informed decisions in the drug discovery process.
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A Comparative Guide to the Kinase Selectivity Profile of 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine
This guide provides a comprehensive framework for evaluating the kinase selectivity profile of novel chemical entities, using the hypothetical compound 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine, hereafter designated as Compound P-12A , as a case study. For the purpose of this guide, we will generate and analyze a representative dataset to illustrate the process of benchmarking its performance against established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of kinase-targeted therapeutics.
The Imperative of Kinase Selectivity in Drug Discovery
Protein kinases are a critical class of drug targets, central to cellular signaling pathways that govern processes from proliferation to apoptosis.[1][2] The human genome encodes over 500 kinases, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] While the development of kinase inhibitors has revolutionized treatment paradigms, a primary challenge remains: achieving target selectivity.
The ATP-binding site, the target of most small-molecule inhibitors, is highly conserved across the kinome.[2] This structural similarity often leads to inhibitors binding to multiple kinases—a phenomenon known as polypharmacology. While sometimes beneficial, off-target activity is more frequently associated with adverse effects and toxicity.[4] Therefore, comprehensive kinase selectivity profiling early in the drug discovery process is not merely a characterization step but a critical, strategic necessity to:
-
Prioritize Lead Compounds: Identify candidates with the most promising on-target potency and cleanest off-target profiles.[1]
-
Predict Potential Toxicities: Proactively identify liabilities by flagging interactions with kinases known to have adverse physiological roles.
-
Uncover Novel Therapeutic Opportunities: A well-defined selectivity profile can reveal unexpected, therapeutically valuable targets, enabling drug repurposing strategies.
The pyrrolo[1,2-a]pyrimidine scaffold, a derivative of the well-established pyrrolo[2,3-d]pyrimidine core, represents a promising foundation for novel kinase inhibitors due to its structural resemblance to the adenine moiety of ATP.[5] This guide will delineate the experimental approach to define the selectivity of a novel compound from this class.
Experimental Design: Choosing the Optimal Profiling Platform
The selection of a profiling assay is the first critical decision. Several robust technologies are commercially available, each with distinct mechanisms and advantages. The choice depends on the specific research question, stage of development, and desired data output.
-
Competition Binding Assays (e.g., KINOMEscan™): These assays measure the ability of a compound to displace a known, tagged ligand from the kinase active site. The amount of kinase bound to the ligand is quantified, often via qPCR.[6] A key advantage is that the readout (dissociation constant, Kd) is independent of ATP concentration and enzyme activity, allowing for the profiling of non-ATP competitive inhibitors and allosteric modulators.[6][7]
-
Activity-Based Assays (e.g., ADP-Glo™, HotSpot™): These methods measure the enzymatic activity of the kinase by quantifying either the production of ADP (luminescence-based) or the transfer of a radiolabeled phosphate (³³P) to a substrate.[4][8] The data (IC50) can be more physiologically relevant as it reflects true inhibition of catalytic function. However, results can be influenced by the ATP concentration used in the assay.[9]
For this guide, we select a competition binding assay methodology, specifically the KINOMEscan™ platform , for its breadth (covering over 468 kinases), high reproducibility, and its ability to provide direct, quantitative binding affinity data (Kd).[7][10][11]
Experimental Workflow: Kinase Selectivity Profiling
The following diagram and protocol outline the self-validating workflow for assessing the kinase selectivity of Compound P-12A.
Caption: Simplified kinome map illustrating the selectivity of Compound P-12A.
Interpretation of Results
-
Primary Target and Potency: Compound P-12A is a potent inhibitor of RET kinase , with a Kd of 8.5 nM. While not as potent as the highly specialized inhibitor Selpercatinib (Kd = 0.4 nM), it shows significant activity.
-
Selectivity Profile:
-
Compared to Sunitinib, Compound P-12A is remarkably selective. It shows minimal to no binding against key off-targets of Sunitinib, such as VEGFR2, KIT, and PDGFRβ. This profile suggests a potentially lower risk of toxicities associated with inhibiting these pathways (e.g., hypertension, fatigue). [12] * The most significant off-target activity is against GSK3β (Kd = 75 nM). This interaction is noteworthy. Inhibition of GSK3β is being explored for various indications, including neurodegenerative diseases and bipolar disorder, but it could also be a source of unwanted side effects. This finding warrants further investigation in cellular models.
-
Weaker interactions are observed with LCK and AURKA, which should be monitored but are less likely to be clinically relevant at therapeutic doses designed to target RET.
-
-
Selectivity Score (S-Score): A quantitative measure of selectivity can be calculated. The S-score (S10) is the number of kinases inhibited with a Kd < 100 nM divided by the total number of kinases tested. [13] * Compound P-12A: S10 = 2 / 468 = 0.0043
-
Sunitinib: S10 ≈ 30-50 / 468 (estimated from literature) = High
-
Selpercatinib: S10 = 1 / 468 = 0.0021 This quantitative analysis confirms that Compound P-12A has a highly selective profile, approaching that of best-in-class inhibitors.
-
Conclusions and Future Directions
This guide demonstrates a robust, systematic approach to characterizing the kinase selectivity of a novel compound, Compound P-12A . Our hypothetical analysis reveals it as a potent and selective RET inhibitor with a significant off-target interaction with GSK3β.
The next logical steps in the drug development pipeline would be:
-
Cellular Assays: Confirm on-target engagement and functional inhibition of RET phosphorylation in RET-driven cancer cell lines.
-
Off-Target Validation: Investigate the functional consequences of GSK3β inhibition in relevant cellular systems to determine if this is a liability or a potential therapeutic advantage.
-
In Vivo Studies: Assess the compound's efficacy and tolerability in animal models of RET-fusion positive cancers.
By integrating comprehensive, high-quality kinase profiling early in the discovery process, research teams can make better-informed decisions, accelerating the development of safer and more effective targeted therapies.
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Title: KINOMEscan Technology Source: Eurofins Discovery URL: [Link]
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Title: Kinase Panel Screening and Profiling Service Source: Reaction Biology URL: [Link]
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Title: KINOMEscan® Kinase Screening & Profiling Services Source: Technology Networks URL: [Link]
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Title: KinScan: AI-based rapid profiling of activity across the kinome Source: PubMed URL: [Link]
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Title: KINOMEscan – High-Throughput Kinase Selectivity Profiling Source: Ambit Biosciences Inc. (archived) URL: [Link] (Note: Original Ambit link is defunct; this provides context.)
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Title: Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors Source: PubMed URL: [Link]
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A Head-to-Head Comparison of Pyrrolo[1,2-a]pyrimidine and Pyrazolo[1,5-a]pyrimidine Scaffolds: A Guide for Medicinal Chemists
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of privileged structures, the isomeric pyrrolo[1,2-a]pyrimidine and pyrazolo[1,5-a]pyrimidine cores have emerged as versatile frameworks for the development of novel therapeutics. While structurally similar, these two scaffolds exhibit distinct electronic properties, synthetic accessibility, and pharmacological profiles, making them suitable for different therapeutic applications. This guide provides a comprehensive head-to-head comparison of these two important heterocyclic systems, offering insights into their chemical properties, synthesis, biological activities, and pharmacokinetic profiles to aid researchers in making informed decisions for their drug design endeavors.
At a Glance: Key Physicochemical and Structural Differences
The core distinction between the pyrrolo[1,2-a]pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds lies in the arrangement of nitrogen atoms within their fused five-membered rings. This seemingly subtle difference has significant implications for the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape, which in turn dictates its interaction with biological targets.
| Property | Pyrrolo[1,2-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine | Rationale and Implications |
| Core Structure | Fused pyrrole and pyrimidine rings | Fused pyrazole and pyrimidine rings | The additional nitrogen in the pyrazole ring of the pyrazolo[1,5-a]pyrimidine scaffold introduces a hydrogen bond donor and alters the electronic landscape, often contributing to its frequent role as a hinge-binder in kinase inhibitors. |
| Nitrogen Configuration | One nitrogen in the five-membered ring | Two adjacent nitrogens in the five-membered ring | The lone pair availability and basicity of the nitrogen atoms differ, influencing solubility, crystal packing, and interaction with biological targets. |
| Common Applications | GnRH receptor antagonists, anti-inflammatory agents | Kinase inhibitors (cancer), anti-tubercular agents, CNS agents | The distinct pharmacological profiles suggest that each scaffold presents a unique set of opportunities for therapeutic intervention. |
Synthesis Strategies: A Comparative Overview
The synthetic routes to both scaffolds are well-established, offering a degree of flexibility for substituent placement. However, the choice of starting materials and reaction conditions can vary significantly.
Synthesis of Pyrrolo[1,2-a]pyrimidines
A common and versatile method for the synthesis of the pyrrolo[1,2-a]pyrimidine core involves the reaction of a 2-aminopyrrole derivative with a 1,3-dielectrophile. For instance, the synthesis of 1-aminomethyl-2-aryl-3-cyano-pyrrolo[1,2-a]pyrimid-7-one-6-carboxylates, which have shown promise as GnRH receptor antagonists, follows a multi-step sequence.[1]
Experimental Protocol: Synthesis of a Pyrrolo[1,2-a]pyrimidine Derivative
A representative synthesis of a pyrrolo[1,2-a]pyrimidine derivative can be conceptualized through a domino ring-closure followed by a retro-Diels-Alder protocol, which allows for the creation of enantiomerically pure products.[2] This method highlights the potential for stereocontrolled synthesis of this scaffold.
Synthesis of Pyrazolo[1,5-a]pyrimidines
The construction of the pyrazolo[1,5-a]pyrimidine scaffold frequently employs the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[3][4] This robust and high-yielding reaction allows for significant diversification, as a wide variety of both starting materials are commercially available or readily synthesized. Microwave-assisted synthesis has also been effectively utilized to accelerate these reactions.[3]
Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
-
Reaction Setup: To a solution of a 3-substituted-5-amino-1H-pyrazole in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of a β-dicarbonyl compound (e.g., acetylacetone or ethyl acetoacetate).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration and purified by recrystallization or column chromatography to yield the desired pyrazolo[1,5-a]pyrimidine.[3][4]
Head-to-Head Biological Activity and Therapeutic Potential
While both scaffolds are privileged structures in medicinal chemistry, they have been predominantly explored in different therapeutic arenas.
Pyrrolo[1,2-a]pyrimidines: Modulators of Receptors and Inflammatory Pathways
The pyrrolo[1,2-a]pyrimidine scaffold has been successfully employed in the development of potent and selective antagonists for G-protein coupled receptors (GPCRs), most notably the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] These compounds have potential applications in the treatment of hormone-dependent diseases. Furthermore, derivatives of this scaffold have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[5]
Experimental Protocol: In Vitro GnRH Receptor Antagonism Assay
This protocol outlines a method to assess the antagonistic activity of a pyrrolo[1,2-a]pyrimidine compound on GnRH-induced signaling in a cell line expressing the human GnRH receptor.[6][7]
-
Cell Culture: Maintain a suitable cell line (e.g., HEK293 cells stably expressing the human GnRH receptor) in appropriate culture medium.
-
Antagonist Pre-incubation: Seed the cells in a multi-well plate. The following day, replace the medium with a serum-free medium for 2-4 hours. Then, add varying concentrations of the test compound (dissolved in DMSO and diluted in assay buffer) to the wells and incubate for 30-60 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of a GnRH agonist (e.g., buserelin) to stimulate the receptor.
-
Signal Detection: Measure the resulting intracellular signaling event, such as calcium flux or inositol phosphate accumulation, using a suitable detection method. The inhibitory effect of the test compound is determined by the reduction in the agonist-induced signal.
Pyrazolo[1,5-a]pyrimidines: A Powerhouse in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of protein kinase inhibitors, with numerous derivatives showing potent activity against a wide range of kinases implicated in cancer and other diseases.[3][6][8] The ability of the pyrazole N-H to act as a hydrogen bond donor to the kinase hinge region is a key feature driving the prevalence of this scaffold in kinase inhibitor design. Marketed drugs and clinical candidates targeting kinases such as Pim-1, FLT3-ITD, and Trk often incorporate the pyrazolo[1,5-a]pyrimidine core.[9]
Experimental Protocol: PIM-1 Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of a pyrazolo[1,5-a]pyrimidine derivative against PIM-1 kinase.[1][10]
-
Reaction Mixture Preparation: In a multi-well plate, add the test inhibitor (dissolved in DMSO) at various concentrations.
-
Enzyme and Substrate Addition: Add a defined amount of recombinant PIM-1 kinase and a suitable substrate/ATP mix.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of product formed or ATP consumed. This is often done using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, where the luminescent signal is proportional to the amount of ADP produced.[10]
Pharmacokinetic and Toxicological Considerations
The overall drug-like properties of a scaffold are paramount for its successful development into a therapeutic agent.
Pyrrolo[1,2-a]pyrimidines
Studies on pyrrolopyrimidine-based compounds have shown that scaffold modification can significantly improve metabolic stability. For example, replacing a thienopyrimidine with a pyrrolopyrimidine scaffold led to a substantial increase in metabolic stability.[11] However, like many heterocyclic compounds, attention must be paid to potential liabilities such as hERG inhibition, which has been observed with certain substitution patterns.[12] Some pyrrolo[2,3-d]pyrimidine sulfonamides have shown cytotoxic effects, particularly in hypoxic conditions, by inhibiting transmembrane carbonic anhydrases.[13]
Pyrazolo[1,5-a]pyrimidines
The pharmacokinetic properties of pyrazolo[1,5-a]pyrimidines have been extensively studied, particularly for kinase inhibitors. Modifications to the scaffold, such as the introduction of solubilizing groups, have been shown to enhance cellular activity and improve pharmacokinetic profiles in preclinical models.[14] While many pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated good bioavailability, challenges such as off-target effects and potential toxicity remain important considerations in their development.[3] However, the biocompatibility and lower toxicity levels of some derivatives have led to their progression into commercially available drugs.[4]
Conclusion and Future Perspectives
Both the pyrrolo[1,2-a]pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds offer rich opportunities for the development of novel therapeutics. The choice between these two isomeric systems should be guided by the specific therapeutic target and the desired pharmacological profile.
-
The pyrrolo[1,2-a]pyrimidine scaffold appears particularly well-suited for targeting GPCRs and modulating inflammatory pathways, where its specific electronic and steric features can be leveraged for potent and selective interactions.
-
The pyrazolo[1,5-a]pyrimidine scaffold has firmly established itself as a premier platform for the design of kinase inhibitors, owing to its intrinsic ability to engage the kinase hinge region. Its synthetic tractability and the wealth of existing structure-activity relationship data make it an attractive starting point for new oncology and immunology programs.
Ultimately, the success of any drug discovery campaign hinges on a deep understanding of the chosen scaffold's properties and a rational approach to its derivatization. This guide provides a foundational comparison to empower researchers to navigate the subtle yet significant differences between these two powerful heterocyclic systems and to select the optimal scaffold for their next breakthrough discovery.
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- 14. Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine, a heterocyclic amine with a unique fused ring structure, requires meticulous handling from cradle to grave. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and an understanding of its chemical nature. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently, ensuring personal safety and environmental stewardship.
Part 1: Hazard Profile & Core Safety Principles
Understanding the intrinsic properties of this compound is the bedrock of its safe disposal. While a specific, publicly available Safety Data Sheet (SDS) for this exact compound (CAS No. 74768-84-6) is not readily found, its classification as a heterocyclic aromatic amine allows us to infer a reliable hazard profile based on analogous structures.[1][2][3]
Inferred Hazard Profile: Heterocyclic amines as a class can present significant health risks.[1][2] Many are known or suspected carcinogens, and they can be toxic if ingested, inhaled, or absorbed through the skin.[1][2] The pyrimidine core, a key component of nucleobases, indicates its potential to interact with biological systems.[3] Therefore, this compound must be treated as a hazardous substance.
Key Safety Data Summary
| Property | Inferred Value/Classification | Rationale & Primary Safety Implication |
| Chemical Class | Heterocyclic Aromatic Amine | Potential carcinogenicity and toxicity.[1][2] Avoid all direct contact. |
| Physical State | Solid (likely) | Risk of dust inhalation. Handle in a ventilated area, preferably a fume hood. |
| Reactivity | Basic | Amines are basic and can react exothermically with acids.[4] Segregate from acidic waste. |
| Toxicity | Assumed to be Harmful/Toxic | Handle with appropriate Personal Protective Equipment (PPE). Prevent environmental release.[4] |
| Environmental | Potentially Harmful to Aquatic Life | Do not dispose of down the drain.[4] All waste must be collected. |
The Cardinal Rule of Disposal: Never dispose of this compound or its contaminated materials via standard trash or sanitary sewer systems.[4][5] All waste generated must be collected, properly labeled, and disposed of through your institution's Environmental Health and Safety (EHS) office as hazardous chemical waste.[6][7]
Part 2: Procedural Disposal Workflow
The following sections provide step-by-step instructions for managing different waste streams containing this compound.
Personal Protective Equipment (PPE)
Before handling the compound in any form (pure, in solution, or as residue), the following minimum PPE is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves (double-gloving is recommended).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Disposal of Unused or Waste this compound (Solid)
-
Container Selection: Use a sealable, chemically compatible, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) or glass container is appropriate. The container must be in good condition, free from cracks or leaks.[8]
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound". Avoid abbreviations or formulas.[8]
-
The approximate quantity of the waste.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
-
Waste Transfer: Carefully transfer the solid waste into the labeled container inside a chemical fume hood.
-
Storage: Keep the waste container sealed at all times, except when adding waste.[5] Store it in a designated satellite accumulation area within the lab, away from incompatible materials like acids and strong oxidizing agents.[4][6] Ensure secondary containment is used for the waste container.[5]
Disposal of Contaminated Labware and Debris
This category includes items such as gloves, weigh boats, pipette tips, and paper towels that are contaminated with the compound.
-
Segregation: Collect all contaminated solid waste separately from non-hazardous trash.
-
Containerization: Place the debris in a designated, labeled hazardous waste container. A plastic bag-lined, puncture-resistant container is often suitable.
-
Labeling: The container must be labeled clearly as "Hazardous Waste" and list the contaminant: "Solid Debris contaminated with this compound."
-
Chemically Contaminated Sharps: Any contaminated needles or broken glass must be disposed of in a designated, puncture-resistant sharps container that is specifically labeled for chemically contaminated sharps.[9]
Disposal of Solutions Containing this compound
-
Container Selection: Use a sealable, chemically compatible liquid waste container (e.g., HDPE or glass).
-
Segregation is Key:
-
Halogenated vs. Non-Halogenated: Do not mix solvents. If the compound is dissolved in a halogenated solvent (e.g., dichloromethane), it must go into a "Halogenated Organic Waste" container. If it's in a non-halogenated solvent (e.g., methanol, ethyl acetate), use a "Non-Halogenated Organic Waste" container.[9]
-
Aqueous Waste: If the compound is in an aqueous solution, collect it in a designated "Aqueous Hazardous Waste" container. Do not pour aqueous solutions containing this compound down the drain.[5]
-
-
Labeling: Label the liquid waste container with the full chemical names of all components, including solvents, and their approximate percentages.[7]
-
Storage: As with solid waste, keep the container sealed, stored in secondary containment, and segregated from incompatible materials.[5]
Decontamination of Empty Containers
An "empty" container that held this compound is not yet safe for regular trash or recycling. It must be decontaminated.
-
Triple Rinsing: The standard procedure is to triple-rinse the container with a suitable solvent that can dissolve the compound.[6][8]
-
Collect the Rinsate: The first rinse, and often all three, must be collected and disposed of as hazardous liquid waste.[5][8] This is because the rinsate will contain dissolved compound. Collect this rinsate in the appropriate liquid hazardous waste container (halogenated or non-halogenated).
-
Final Disposal of Container: Once triple-rinsed and air-dried in a fume hood, the container can be disposed of. The labels must be fully defaced or removed.[6] Glass containers can typically be placed in designated glass disposal boxes.[6]
Part 3: Emergency Procedures for Spills
In the event of a spill, prompt and correct action is critical.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's EHS emergency line.
-
Small Spills (Manageable by Lab Personnel):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an absorbent material (e.g., spill pads or vermiculite).
-
For a solid spill, carefully sweep it up and place it in the solid hazardous waste container. Avoid raising dust.
-
For a liquid spill, cover with absorbent material, allow it to soak, and then carefully scoop the material into the solid hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as contaminated debris.
-
-
Report: All spills, regardless of size, should be reported to the laboratory supervisor and documented according to institutional policy.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste related to this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure that the final chapter in the life of this compound is one of safety, responsibility, and regulatory compliance. Always consult your institution's specific hazardous waste management plan and contact your EHS department with any questions.
References
-
Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]
-
Hazardous Waste Disposal Procedures. Environmental Health and Safety, The University of Chicago. [Link]
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Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]
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Hazardous Waste Disposal Procedures Handbook. Campus Safety Division, Lehigh University. [Link]
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Hazardous (Chemical) Waste Disposal Procedures. Business Services, The University of Tennessee Health Science Center. [Link]
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Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. National Institutes of Health (NIH). [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
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Pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)-. PubChem, National Institutes of Health (NIH). [Link]
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Amine Disposal For Businesses. Collect and Recycle. [Link]
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1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrimidine. Chemsrc. [Link]
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Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]
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Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central, National Institutes of Health (NIH). [Link]
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Binding of heterocyclic aromatic amines by lactic acid bacteria: results of a comprehensive screening trial. PubMed, National Institutes of Health (NIH). [Link]
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Heterocyclic Amines. NutritionFacts.org. [Link]
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Heterocyclic amine. Wikipedia. [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine (CAS 74768-84-6). In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are grounded in the safety profiles of structurally related pyrimidine derivatives. It is imperative to handle this compound with caution, assuming it may share similar hazards.
Hazard Identification and Risk Assessment
Due to its chemical structure, this compound is presumed to present hazards similar to other pyrimidine-based compounds. These may include:
-
Skin Corrosion/Irritation : May cause skin irritation upon direct contact.[1][3]
-
Serious Eye Damage/Irritation : May cause serious eye irritation.[1][3]
-
Respiratory Irritation : May cause respiratory irritation if inhaled.[1]
A thorough risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting NIOSH or EN 166 standards.[4] A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Ensure a proper fit to prevent any gaps. Contact lenses should not be worn in the laboratory.[5] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber).[6] | Gloves must be inspected for integrity before each use.[4] Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[7] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated.[7] | The type of respirator will depend on the concentration and nature of the airborne contaminant. Ensure proper fit and training before using a respirator. |
| Protective Clothing | A flame-retardant lab coat or a full chemical-protective suit.[5] | Lab coats should be fully buttoned.[5] Closed-toe shoes and long pants are mandatory.[5][6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8]
-
Labeling and Access : The storage area should be clearly labeled with appropriate hazard warnings. Keep the container tightly closed when not in use and store in a locked cabinet or room to restrict access.[7]
Handling and Use
-
Controlled Environment : All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Minimize Dust : Use the smallest quantity of the substance necessary for the experiment and take care to avoid the formation of dust.[7]
-
Personal Hygiene : Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly with soap and water after handling the compound.[4][7]
Emergency and Disposal Plan
Spill Management
A clear and concise spill management plan is essential.
Caption: A systematic workflow for the disposal of chemical waste.
-
Solid Waste : Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container. [7]* Liquid Waste : Collect all liquid waste in a clearly labeled, sealed hazardous waste container.
-
Disposal : All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations. [7]
References
- Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea - Benchchem. (n.d.).
- Pyrimidine - Safety Data Sheet - ChemicalBook. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, March 8).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, August 5).
- Personal Protective Equipment (PPE) | Chemistry | Wits. (2022, December 12).
- This compound (Cas 74768-84-6) - Parchem. (n.d.).
- Pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)- | C14H20N2 | CID - PubChem. (n.d.).
- Personal Protective Equipment Selection Guide. (2015, July 22).
- 3 - SAFETY DATA SHEET. (n.d.).
- Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
- Safety Data Sheet: 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine. (n.d.).
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- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. chemos.de [chemos.de]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. research.arizona.edu [research.arizona.edu]
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- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
